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  • Product: 4,5-dichloro-1H-imidazole-2-carbaldehyde
  • CAS: 81293-97-2

Core Science & Biosynthesis

Foundational

The 4,5-Dichloro-1H-imidazole-2-carbaldehyde Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Applications

Executive Summary In the landscape of modern synthetic chemistry and drug development, the selection of a robust, versatile core scaffold is paramount. 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the selection of a robust, versatile core scaffold is paramount. 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) has emerged as a highly privileged trifunctional building block. Characterized by a central imidazole ring substituted with two electron-withdrawing chlorine atoms and a reactive C2-carbaldehyde group, this compound bridges the gap between materials science (e.g., molecular magnetism) and medicinal chemistry. As an application scientist, understanding the causality behind its electronic dynamics and reactivity is critical for leveraging this scaffold in targeted library synthesis and advanced material design.

Physicochemical Profiling & Structural Dynamics

The utility of 4,5-dichloro-1H-imidazole-2-carbaldehyde is fundamentally driven by its physicochemical properties and the electronic interplay of its substituents.

Quantitative Data Summary
PropertyValue
CAS Number 81293-97-2
Molecular Formula C₄H₂Cl₂N₂O
Molecular Weight 164.98 g/mol
SMILES O=CC1=NC(Cl)=C(Cl)N1
Purity Standard ≥98%
Storage Conditions Sealed in dry, 2-8°C
Electronic Causality

The two chlorine atoms at the C4 and C5 positions act as strong electron-withdrawing groups via inductive (-I) effects. This significantly decreases the electron density across the imidazole core. Causally, this manifests in two critical ways:

  • Decreased Basicity: It reduces the basicity of the N3 nitrogen. In drug development, this is highly advantageous as it reduces off-target hERG channel liabilities typically associated with basic amines .

  • Increased Acidity: It increases the acidity of the N1-H proton (lowering its pKa compared to unsubstituted imidazole), making it a stronger hydrogen-bond donor and facilitating easier deprotonation for subsequent N-alkylation or N-acylation reactions.

Synthetic Workflows & Validated Protocols

The synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde is typically achieved via the oxidation of its primary alcohol precursor, (4,5-dichloro-1H-imidazol-2-yl)methanol.

Synthesis A 4,5-Dichloroimidazole B (4,5-Dichloro-1H- imidazol-2-yl)methanol A->B Formaldehyde, Base (Hydroxymethylation) C 4,5-Dichloro-1H- imidazole-2-carbaldehyde B->C IBX-OTs·H2O or MnO2 (Oxidation)

Synthetic workflow for 4,5-dichloro-1H-imidazole-2-carbaldehyde.

Self-Validating Protocol: Oxidation to Carbaldehyde

To prevent the over-oxidation of the primary alcohol to 4,5-dichloro-1H-imidazole-2-carboxylic acid, a mild oxidizing agent such as IBX-OTs·H₂O or MnO₂ is strictly required .

Step-by-Step Methodology:

  • Preparation: Suspend (4,5-dichloro-1H-imidazol-2-yl)methanol (0.752 g, 4.5 mmol) in 45 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Oxidation: Add IBX-OTs·H₂O (2.441 g, 1.2 equiv) to the suspension with continuous stirring at room temperature.

    • Causality of Reagent Choice: IBX-OTs·H₂O provides a controlled, mild oxidative environment that kinetically arrests the reaction at the aldehyde stage, preventing the formation of the carboxylic acid byproduct.

  • Self-Validation & Monitoring: Stir the mixture for exactly 1 hour. Validate the conversion via Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is self-validating when the broad O-H stretch disappears in IR spectroscopy, and a sharp carbonyl peak (~1680-1700 cm⁻¹) emerges alongside a downfield aldehyde proton signal (~9.5-10.0 ppm) in ¹H NMR.

  • Isolation: Filter the reaction mixture through a short silica gel column using dichloromethane as the eluent to yield the analytically pure carbaldehyde.

Trifunctional Reactivity & Derivatization

The true power of this scaffold lies in its trifunctional reactivity, allowing orthogonal modifications at three distinct sites without cross-interference.

Reactivity Core 4,5-Dichloro-1H-imidazole-2-carbaldehyde Aldehyde C2-Carbaldehyde (Reductive Amination) Core->Aldehyde Chlorines C4, C5-Chlorines (Cross-Coupling, SNAr) Core->Chlorines Nitrogen N1/N3-Imidazoles (Alkylation, H-Bonding) Core->Nitrogen

Trifunctional reactivity map of the dichloroimidazole scaffold.

  • C2-Carbaldehyde: Acts as a highly electrophilic center. It readily undergoes reductive amination with primary/secondary amines to yield diverse alkylamine derivatives, or condensation with hydroxylamines to form nitronyl nitroxides.

  • C4/C5 Chlorines: The electron-withdrawing nature of the aldehyde further activates the imidazole ring, making the chlorines susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles, or palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • N1/N3 Imidazole: The acidic N-H proton allows for selective N-alkylation using mild bases (e.g., K₂CO₃) and alkyl halides.

Applications: From Molecular Magnetism to Drug Discovery

Materials Science: Ferromagnetically Coupled Chains

In molecular magnetism, the scaffold is condensed with 2,3-dimethylbutane-2,3-diylbis(hydroxylamine) followed by oxidation to yield imidazolyl-substituted nitronyl nitroxides. Causally, the introduction of the bulky, electron-withdrawing chlorine atoms alters the primary crystalline motif. Unlike unsubstituted analogs that form N-H···N hydrogen bonds (resulting in antiferromagnetic coupling), the dichloro-derivatives form N-H···O hydrogen bonds. This specific crystal packing aligns the molecules such that spin densities of opposite signs are in close contact, successfully propagating ferromagnetic exchange interactions .

Medicinal Chemistry & Drug Discovery

In drug development, the scaffold is utilized to generate targeted compound libraries. The chlorines enhance the overall lipophilicity (LogP) of the molecule, improving passive membrane permeability while occupying critical hydrophobic pockets in target kinases or bacterial enzymes.

DrugDev Scaffold Scaffold Selection Deriv Targeted Library Synthesis Scaffold->Deriv Screen In Vitro Screening Deriv->Screen ADMET In Silico ADMET Deriv->ADMET Lead Lead Optimization Screen->Lead ADMET->Lead

Lead generation and optimization workflow utilizing the scaffold.

By integrating in silico ADMET profiling early in the workflow, researchers can predict the metabolic stability of the C2-modifications and the toxicological profile of the halogenated core, ensuring that only candidates with optimal pharmacokinetic properties progress to lead optimization .

References

  • Romanov V, Bagryanskaya I, Gritsan N, Gorbunov D, Vlasenko Y, Yusubov M, Zaytseva E, Luneau D, Tretyakov E. "Assembly of Imidazolyl-Substituted Nitronyl Nitrox
Exploratory

4,5-Dichloroimidazole-2-carboxaldehyde (CAS 81293-97-2): A Technical Guide to Synthesis and Medicinal Applications

Executive Summary 4,5-Dichloroimidazole-2-carboxaldehyde (also designated as 4,5-dichloro-1H-imidazole-2-carbaldehyde) is a highly functionalized, halogenated heterocyclic scaffold. Characterized by the presence of two e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dichloroimidazole-2-carboxaldehyde (also designated as 4,5-dichloro-1H-imidazole-2-carbaldehyde) is a highly functionalized, halogenated heterocyclic scaffold. Characterized by the presence of two electron-withdrawing chlorine atoms at the C4 and C5 positions and a reactive formyl group at the C2 position, this compound serves as a critical intermediate in advanced organic synthesis and drug discovery. Its primary utility lies in the development of modified 1,4-dihydropyridines (1,4-DHPs), where the incorporation of the dichloroimidazole ring drastically shifts the pharmacological profile from classical calcium channel blockade to potent antitubercular activity[1].

This whitepaper details the physicochemical properties, the causality-driven synthetic protocols for generating the scaffold, and its application in multicomponent reactions for drug development.

Physicochemical Profiling

Understanding the physicochemical properties of 4,5-dichloroimidazole-2-carboxaldehyde is essential for predicting its behavior in both synthetic environments and biological systems. The strong electron-withdrawing nature of the chlorine atoms significantly decreases the basicity of the imidazole nitrogens while increasing the acidity of the N-H proton[2].

PropertyValue
Chemical Name 4,5-dichloro-1H-imidazole-2-carbaldehyde
CAS Registry Number 81293-97-2
Molecular Formula C₄H₂Cl₂N₂O
Molecular Weight 164.98 g/mol
Precursor CAS (Acetal) 81315-59-5 (Diethyl acetal derivative)[3]
Hydrogen Bond Donors 1 (Imidazole N-H)
Hydrogen Bond Acceptors 3 (N, N, O)

De Novo Synthesis Protocol: A Self-Validating System

The synthesis of 4,5-dichloroimidazole-2-carboxaldehyde requires careful functional group management. Direct chlorination of 1H-imidazole-2-carboxaldehyde often leads to oxidative degradation of the aldehyde moiety. To circumvent this, a protection-chlorination-deprotection strategy is employed, utilizing the diethyl acetal as a robust protective group[3][4].

Rationale and Causality
  • Protection: The aldehyde is masked as 2-(diethoxymethyl)-1H-imidazole (CAS 13750-84-0). This prevents the formyl carbon from undergoing oxidation during the harsh electrophilic chlorination step[4].

  • Electrophilic Aromatic Substitution: Sodium hypochlorite (NaOCl) in the presence of sodium hydroxide (NaOH) acts as the chlorinating agent. The imidazole ring undergoes sequential electrophilic chlorination at the C4 and C5 positions. The alkaline environment ensures the imidazole is deprotonated, increasing the electron density of the ring and facilitating the electrophilic attack[4].

  • Acid-Catalyzed Deprotection: The resulting 4,5-dichloroimidazole-2-carboxaldehyde diethyl acetal (CAS 81315-59-5) is subjected to acidic hydrolysis. Sulfuric acid (H₂SO₄) protonates the acetal oxygens, driving the elimination of ethanol and the restoration of the reactive formyl group[3].

Experimental Workflow

Step 1: Chlorination of the Protected Imidazole

  • Dissolve 2-(diethoxymethyl)-1H-imidazole in an aqueous solution of NaOH.

  • Maintain the reaction vessel at 0–5 °C using an ice bath to control the exothermic nature of the reaction.

  • Add NaOCl dropwise over 10 minutes (0.17h) under vigorous stirring[4].

  • Extract the intermediate, 4,5-dichloroimidazole-2-carboxaldehyde diethyl acetal, using an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Acetal Hydrolysis

  • Suspend the crude acetal intermediate in a dilute solution of H₂SO₄.

  • Stir the mixture at room temperature for 1.5 hours[3].

  • Neutralize the reaction carefully with saturated NaHCO₃.

  • Extract the final product, 4,5-dichloroimidazole-2-carboxaldehyde, and purify via recrystallization. Expected yield is approximately 64%[3].

Synthesis SM 2-(diethoxymethyl)- 1H-imidazole (CAS: 13750-84-0) Rxn1 Chlorination (NaOCl, NaOH, 0.17h) SM->Rxn1 Int 4,5-dichloroimidazole-2- carboxaldehyde diethyl acetal (CAS: 81315-59-5) Rxn1->Int Rxn2 Acid Hydrolysis (H2SO4, 1.5h) Int->Rxn2 Prod 4,5-dichloro-1H-imidazole- 2-carbaldehyde (CAS: 81293-97-2) Rxn2->Prod

Fig 1. Protection-chlorination-deprotection workflow for 4,5-dichloroimidazole-2-carboxaldehyde.

Application in Drug Discovery: Antitubercular 1,4-Dihydropyridines

While classical 1,4-dihydropyridines (e.g., nifedipine, amlodipine) are well-established L-type calcium channel blockers used for hypertension, structural modifications can pivot their bioactivity toward infectious diseases[5].

Mechanistic Rationale in Medicinal Chemistry

Research demonstrates that replacing the C3 and C5 ester groups of the DHP ring with carboxamides significantly diminishes calcium channel blocking activity while enhancing antitubercular efficacy[1]. Furthermore, replacing the traditional ortho-nitrophenyl group at the C4 position with the 4,5-dichloroimidazole moiety creates a highly lipophilic and electron-deficient core[1]. This lipophilicity is critical for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (H37Rv strain)[5][6].

Modified Hantzsch Multicomponent Reaction Protocol

The synthesis of N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides is achieved via a one-pot, multicomponent Hantzsch condensation[6].

Step-by-Step Methodology:

  • Preparation of Reagents: In a round-bottom flask, combine 3.0 mmol of 4,5-dichloroimidazole-2-carboxaldehyde, 6.0 mmol of an appropriate N-arylacetoacetamide (synthesized via the Clemens method), and an excess (20.0 mmol) of ammonium acetate[6].

  • Solvent & Conditions: Suspend the reagents in 20 mL of anhydrous methanol. Methanol acts as both a protic solvent to stabilize the transition states and a medium with a suitable boiling point for the reaction[6].

  • Reflux: Heat the mixture to reflux for 24 hours under continuous stirring[6].

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue by crystallization from a mixture of chloroform and petroleum ether to yield the pure DHP carboxamide derivative[6].

Hantzsch Aldehyde 4,5-dichloroimidazole- 2-carboxaldehyde Knoevenagel Knoevenagel Condensation Intermediate Aldehyde->Knoevenagel + N-arylacetoacetamide Amine Ammonium Acetate (NH4OAc) Enamine Enamine Formation Intermediate Amine->Enamine + N-arylacetoacetamide Ketoester N-arylacetoacetamide (2 equivalents) Cyclization Intermolecular Cyclization & Dehydration Knoevenagel->Cyclization Enamine->Cyclization DHP N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)- 1,4-dihydro-2,6-dimethyl-3,5- pyridinedicarboxamide Cyclization->DHP

Fig 2. Multicomponent Hantzsch condensation pathway utilizing the dichloroimidazole scaffold.

Analytical Characterization Standards

To ensure the trustworthiness of the synthetic output, rigorous analytical validation is required. For derivatives synthesized from 4,5-dichloroimidazole-2-carboxaldehyde (such as the DHP carboxamides), the following spectral markers are definitive[2][6]:

Analytical MethodKey Spectral MarkersCausality / Assignment
Infrared (IR) Spectroscopy ~3277 cm⁻¹ (broad)N-H stretching of the imidazole and dihydropyridine rings[6].
Infrared (IR) Spectroscopy ~1670 cm⁻¹ (sharp)C=O stretching of the carboxamide groups[6].
¹H NMR (DMSO-d₆) ~8.6 ppm (broad singlet)N-H proton of the 1,4-dihydropyridine ring[6].
¹H NMR (DMSO-d₆) ~12.8 ppm (broad singlet)Highly deshielded N-H proton of the dichloroimidazole ring[6].
Mass Spectrometry (EI) Characteristic isotopic patternThe presence of two chlorine atoms will yield a distinct M, M+2, M+4 isotopic ratio (approx. 9:6:1) in the molecular ion cluster[6].

References

  • MolAid. "4,5-dichloroimidazole-2-carboxaldehyde diethyl acetal | 81315-59-5." MolAid Database. [Link]

  • MolAid. "2-(diethoxymethyl)-1H-imidazole | 13750-84-0." MolAid Database.[Link]

  • ResearchGate. "1,4-Dihydropyridines: A multifunctional molecule- a review." ResearchGate.[Link]

  • Amini, M., et al. "Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides." DARU Journal of Pharmaceutical Sciences, 2008.[Link]

  • PMC. "Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides." National Institutes of Health. [Link]

Sources

Foundational

2-formyl-4,5-dichloroimidazole properties

Title: 2-Formyl-4,5-dichloroimidazole: A Critical Synthon in the Development of 1,4-Dihydropyridine Therapeutics Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Formyl-4,5-dichloroimidazole: A Critical Synthon in the Development of 1,4-Dihydropyridine Therapeutics

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter heterocycles that serve as the architectural linchpins for novel therapeutics. Among these, 2-formyl-4,5-dichloroimidazole (also known as 4,5-dichloro-1H-imidazole-2-carboxaldehyde) stands out as a highly reactive, electron-deficient building block[1].

This technical guide provides an in-depth analysis of its physicochemical properties, upstream synthetic methodologies, and its pivotal downstream role in the Hantzsch multi-component synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives. By strategically modulating the substitution pattern of these DHP derivatives, researchers can selectively direct the pharmacological trajectory of the molecule to target either Mycobacterium tuberculosis or L-type calcium channels[2][3].

Physicochemical Properties & Electronic Dynamics

The synthetic utility of 2-formyl-4,5-dichloroimidazole is fundamentally driven by its unique electronic structure. The two chlorine atoms at the 4- and 5-positions exert a profound inductive (-I) electron-withdrawing effect. This electronic modulation achieves two critical outcomes:

  • Enhanced Electrophilicity: Electron density is aggressively pulled away from the C2-formyl carbon, making it highly susceptible to nucleophilic attack. This significantly lowers the activation energy required for the initial Knoevenagel condensation step during multi-component reactions.

  • Bioisosteric Equivalence: In pharmacological contexts, the 4,5-dichloroimidazole ring acts as a superior bioisostere for the 2-nitrophenyl group found in classic cardiovascular drugs like nifedipine. It offers a distinct lipophilic and steric profile while completely bypassing the metabolic and toxicological liabilities often associated with aromatic nitro groups[3].

Table 1: Key Physicochemical Properties

Parameter Specification
Chemical Name 2-formyl-4,5-dichloroimidazole
IUPAC Name 4,5-dichloro-1H-imidazole-2-carbaldehyde
CAS Registry Number 81293-97-2[1]
Molecular Formula C4H2Cl2N2O[1]
Molecular Weight 164.98 g/mol [1]
SMILES String O=CC1=NC(Cl)=C(Cl)N1[1]

| Appearance | Pale yellow to off-white solid |

Synthetic Methodologies: Upstream & Downstream Workflows

Upstream Synthesis: Preparation of the Synthon

The synthesis of 2-formyl-4,5-dichloroimidazole is typically achieved via the selective oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol. Utilizing hypervalent iodine reagents ensures high yields while preventing over-oxidation to the corresponding carboxylic acid[4].

Pathway A (4,5-dichloro-1H-imidazol-2-yl)methanol B IBX Oxidation (CH2Cl2, RT) A->B C 2-formyl-4,5-dichloroimidazole B->C

Upstream synthetic workflow for 2-formyl-4,5-dichloroimidazole via selective alcohol oxidation.

Downstream Synthesis: The Hantzsch Multi-Component Reaction

The formyl group serves as the electrophilic core in the Hantzsch condensation. When reacted with acetoacetamides or acetoacetates in the presence of ammonium acetate, it yields highly substituted 1,4-DHPs, which serve as the final active pharmaceutical ingredients (APIs)[2][3].

Pharmacological Applications & Structure-Activity Relationship (SAR)

The 1,4-DHP scaffold is a privileged structure in medicinal chemistry. The insertion of the 4,5-dichloroimidazole moiety at the C4 position of the DHP ring creates a sharp divergence in pharmacological activity based entirely on the functional groups present at the C3 and C5 positions:

  • Antitubercular Agents: When the C3/C5 positions are occupied by dicarboxamides (e.g., N-aryl amides), the calcium channel blocking activity is significantly suppressed. Instead, the molecule exhibits potent inhibition against Mycobacterium tuberculosis (H37Rv strain)[2]. The most active derivatives feature halogenated phenyl groups (e.g., 3-chlorophenyl) at the amide nitrogen[2].

  • Calcium Channel Antagonists: When the C3/C5 positions are occupied by diesters (symmetrical or asymmetrical), the compounds act as potent L-type calcium channel blockers, matching or exceeding the efficacy of reference drugs like nifedipine[3].

Table 2: SAR Divergence of 4-(4,5-dichloroimidazole)-1,4-DHPs

C3/C5 Substituent Type Primary Pharmacological Target Activity Profile
Diesters (-COOR) L-type Calcium Channels Potent antagonist (Nifedipine analog)[3]

| Dicarboxamides (-CONHAr) | Mycobacterium tuberculosis | Moderate to high antitubercular activity[2] |

SAR Core 1,4-DHP Core + 4-(4,5-dichloroimidazole) Sub1 C3/C5 Diesters (e.g., -COOMe) Core->Sub1 Esterification Sub2 C3/C5 Dicarboxamides (e.g., -CONHAr) Core->Sub2 Amidation Act1 L-type Ca2+ Channel Antagonist (Hypertension Target) Sub1->Act1 Act2 Antitubercular Agent (M. tuberculosis Target) Sub2->Act2

Structural divergence of 1,4-DHP derivatives and their primary pharmacological targets.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with explicit mechanistic causality and in-process quality controls (IPCs).

Protocol 1: Synthesis of 2-Formyl-4,5-dichloroimidazole[4]

Mechanistic Rationale: 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (like KMnO4 or Jones reagent) to strictly arrest the oxidation at the aldehyde stage. Dichloromethane (CH2Cl2) provides a non-coordinating, aprotic environment that stabilizes the hypervalent iodine transition state.

  • Preparation: Suspend (4,5-dichloro-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous CH2Cl2 (0.1 M concentration) under an inert argon atmosphere.

  • Oxidation: Add IBX-OTs (1.2 eq) in a single portion at room temperature. Stir vigorously.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The highly polar alcohol spot should completely disappear within 1-2 hours, replaced by a less polar, UV-active aldehyde spot.

  • Isolation: Filter the suspension through a short pad of silica gel to remove the insoluble reduced iodine byproducts.

  • Validation: Evaporate the filtrate under reduced pressure to yield the pure product. Confirm the structure via 1H-NMR (validate the presence of the diagnostic formyl proton singlet at ~9.7 ppm).

Protocol 2: Synthesis of Antitubercular DHP Dicarboxamides[2][3]

Mechanistic Rationale: Methanol is utilized as the solvent because its protic nature facilitates hydrogen bonding, stabilizing the iminium ion intermediate crucial for the Hantzsch cyclization. Ammonium acetate acts dual-purpose as both the nitrogen source and a mild buffer.

  • Reagent Assembly: In a round-bottom flask, combine 2-formyl-4,5-dichloroimidazole (1.0 eq), the appropriate N-aryl acetoacetamide (2.0 eq), and ammonium acetate (5.0 eq) in absolute methanol.

  • Condensation: Heat the mixture to reflux (65°C) for 12-24 hours.

  • IPC (Le Chatelier's Principle): As the reaction progresses, the highly substituted 1,4-DHP product will often begin to precipitate directly from the hot methanolic solution. This phase separation continuously drives the equilibrium forward.

  • Purification: Cool the mixture to room temperature. Filter the precipitate and wash with cold methanol and water to remove unreacted ammonium acetate.

  • Validation: Recrystallize from a suitable solvent mixture (e.g., chloroform/petroleum ether). Validate via 1H-NMR; the successful formation of the 1,4-DHP ring is definitively confirmed by a singlet integrating to 1H at δ 5.1–5.3 ppm, corresponding to the C4 methine proton.

References

  • Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Calcium Channel Antagonist Activity of New 1,4-Dihydropyridine Derivatives Containing Dichloroimidazolyl Substituents Source: ResearchGate URL: [Link]

  • Title: Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains Source: Semantic Scholar / MDPI URL: [Link]

Sources

Exploratory

4,5-dichloro-1H-imidazole-2-carbaldehyde molecular weight

An In-depth Technical Guide to 4,5-dichloro-1H-imidazole-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Executive Summary 4,5-dichloro-1H-imidazole-2-carbaldehyde is a halogenated h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,5-dichloro-1H-imidazole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4,5-dichloro-1H-imidazole-2-carbaldehyde is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive aldehyde group appended to a dichlorinated imidazole core, presents a unique combination of chemical reactivity and biological potential. The imidazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, while the chloro-substituents can enhance biological activity and modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] This guide provides a comprehensive overview of its core molecular properties, a plausible synthetic route, detailed analytical characterization methods, and its potential applications as a versatile building block in drug discovery.

Core Molecular Profile

4,5-dichloro-1H-imidazole-2-carbaldehyde, identified by CAS Number 81293-97-2, is a key synthetic intermediate.[3] The molecular weight of this compound is 164.98 g/mol , corresponding to the molecular formula C₄H₂Cl₂N₂O.[3] The presence of the electron-withdrawing chlorine atoms and the aldehyde group significantly influences the electronic properties of the imidazole ring, making it a valuable scaffold for further chemical modification.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 4,5-dichloro-1H-imidazole-2-carbaldehyde N/A
CAS Number 81293-97-2 [3]
Molecular Formula C₄H₂Cl₂N₂O [3]
Molecular Weight 164.98 g/mol [3]
SMILES O=CC1=NC(Cl)=C(Cl)N1 [3]
Purity (Typical) ≥98% [3]

| Storage Conditions | Sealed in a dry environment at 2-8°C |[3] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis begins with commercially available 4,5-dichloro-1H-imidazole and proceeds via a one-step formylation reaction.

Synthetic_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 4,5-dichloro-1H-imidazole (CAS: 15965-30-7) C Formylation A->C 1. Add to reagent B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C 2. Form reagent in situ D 4,5-dichloro-1H-imidazole-2-carbaldehyde C->D 3. Aqueous Workup & Purification

Caption: Proposed synthesis via Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on standard procedures for formylating imidazoles.

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10°C.

    • Causality: This in-situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt), which is the active formylating agent. The reaction is highly exothermic and requires careful temperature control to prevent decomposition.

  • Addition of Substrate: Dissolve 4,5-dichloro-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it slowly to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the C-2 position of the imidazole, which is the most nucleophilic site.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution slowly with sodium bicarbonate or a cold sodium hydroxide solution until pH 7-8 to hydrolyze the intermediate and precipitate the product.

    • Causality: The hydrolysis step converts the iminium intermediate to the final aldehyde. Neutralization is crucial for product stability and precipitation.

  • Purification: Filter the resulting solid, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and integrity.

Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Methods A Synthesized Crude Product B Purification (Chromatography/ Recrystallization) A->B C Structural Confirmation B->C D Purity & Identity Final Check C->D NMR ¹H & ¹³C NMR C->NMR MS Mass Spectrometry C->MS IR FT-IR C->IR E Final Product Lot D->E Kinase_Inhibition Kinase Kinase ATP Binding Site Substrate Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase:f1 ATP->blocked Binding Prevented Substrate Substrate Protein Substrate->Kinase:f2 Binds Inhibitor Imidazole Derivative Inhibitor->Kinase:f1 Blocks Binding Signal Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Signal

Caption: Potential mechanism as a competitive kinase inhibitor.

Handling, Storage, and Safety

  • Handling: Due to its aldehyde functionality and chlorinated nature, 4,5-dichloro-1H-imidazole-2-carbaldehyde should be handled in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere if possible. Recommended storage is in a dry environment at 2-8°C to minimize degradation. [3]

Conclusion

4,5-dichloro-1H-imidazole-2-carbaldehyde is a high-value building block for chemical and pharmaceutical research. Its defined molecular structure, characterized by a molecular weight of 164.98 g/mol , combined with the strategic placement of reactive and modulating functional groups, makes it an attractive starting material for the synthesis of novel bioactive compounds. The robust synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to leverage this compound's potential in the development of next-generation therapeutics.

References

  • PubChem. 1H-imidazole-2-carbaldehyde. Available at: [Link]

  • Oriental Journal of Chemistry. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Available at: [Link]

  • National Institutes of Health (NIH). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). ResearchGate. Available at: [Link]

  • Google Patents. DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc..
  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available at: [Link]

  • National Institutes of Health (NIH). (2022, September 7). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Available at: [Link]

  • ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Available at: [Link]

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Foundational

The Pivotal Role of Imidazole-2-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery and Materials Science

Imidazole-2-carbaldehyde and its derivatives represent a cornerstone in modern synthetic and medicinal chemistry. This versatile scaffold, characterized by a five-membered aromatic ring with two nitrogen atoms and a reac...

Author: BenchChem Technical Support Team. Date: March 2026

Imidazole-2-carbaldehyde and its derivatives represent a cornerstone in modern synthetic and medicinal chemistry. This versatile scaffold, characterized by a five-membered aromatic ring with two nitrogen atoms and a reactive aldehyde group at the C2 position, serves as a crucial building block for a vast array of molecules with significant biological activities and material properties.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and diverse applications of these valuable compounds. The narrative is structured to deliver not just procedural steps but also the underlying chemical logic and field-proven insights, ensuring both technical accuracy and practical applicability.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The synthetic accessibility of imidazole-2-carbaldehyde derivatives is a key driver of their widespread use. Several robust methods have been established, each with distinct advantages and limitations depending on the desired substitution pattern and scale of production.

Multi-Step Synthesis from Acyclic Precursors

A well-established and highly adaptable route involves the construction of the imidazole ring from simple, acyclic starting materials. One of the most reliable methods, detailed in Organic Syntheses, utilizes inexpensive and commercially available chemicals to produce the parent 1H-imidazole-2-carboxaldehyde in high yield.[3]

Experimental Protocol: Synthesis of 1H-Imidazole-2-Carboxaldehyde [3]

  • Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole: In a 12-L round-bottomed flask equipped with a mechanical stirrer, a mixture of imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (1000 mL) is prepared. Benzoyl chloride (281 g, 2.0 mol) is added dropwise over 1 hour while maintaining the temperature at 15–25°C. The mixture is stirred for an additional hour. Ether (1 L) and water (5 L) are added, and the mixture is cooled to 5°C to crystallize the product.

  • Step B: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride: The product from Step A (38.0 g, 0.10 mol) is suspended in 300 mL of 95% ethanol in a Parr hydrogenation bottle. 10% Palladium on carbon (2 g) is added, and the mixture is hydrogenated at 50 psi until hydrogen uptake ceases.

  • Step C: Imidazole-2-carboxaldehyde: The hydrochloride salt from Step B (19.1 g, 0.05 mol) is dissolved in 200 mL of concentrated hydrochloric acid and refluxed for 22 hours. After cooling, the precipitated benzoic acid is removed by filtration. The filtrate is evaporated, and the residue is triturated with ethanol to remove ethylenediamine dihydrochloride. The final filtrate is evaporated, the residue dissolved in 40 mL of water, and solid sodium bicarbonate is added until crystallization of the product is complete.

Diagram 1: Experimental Workflow for Multi-Step Synthesis

G cluster_0 Step A: Benzoylation cluster_1 Step B: Hydrogenation cluster_2 Step C: Hydrolysis & Purification A1 Imidazole + Triethylamine + Acetonitrile A2 Add Benzoyl Chloride (15-25°C) A1->A2 A3 Stir 1h A2->A3 A4 Quench with Ether/Water A3->A4 A5 Crystallize Product A A4->A5 B1 Product A in Ethanol A5->B1 B2 Add 10% Pd/C B1->B2 B3 Hydrogenate (50 psi) B2->B3 B4 Isolate Product B B3->B4 C1 Product B in Conc. HCl B4->C1 C2 Reflux 22h C1->C2 C3 Filter Benzoic Acid C2->C3 C4 Evaporate & Triturate C3->C4 C5 Dissolve in Water & Add NaHCO3 C4->C5 C6 Crystallize Final Product C5->C6

Caption: Workflow for the multi-step synthesis of 1H-imidazole-2-carboxaldehyde.

Direct Formylation of the Imidazole Ring

Direct introduction of a formyl group onto a pre-existing imidazole ring is an efficient strategy. This is typically achieved through electrophilic substitution reactions such as the Vilsmeier-Haack reaction or via metallation followed by quenching with a formylating agent.[1]

  • Vilsmeier-Haack Reaction: This method involves the use of a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to formylate electron-rich aromatic rings. While effective, it can be harsh for sensitive substrates.[1]

  • Lithiation-Formylation: A more versatile approach involves the deprotonation of an N-protected imidazole at the C2 position using a strong base like n-butyllithium, followed by the addition of a formylating agent such as dimethylformamide (DMF).[4] The protecting group is crucial to prevent N-deprotonation and direct the lithiation to the desired carbon.

Diagram 2: General Mechanism of the Vilsmeier-Haack Reaction

G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier + POCl3 POCl3 POCl3 Imidazole Imidazole Intermediate Sigma Complex Imidazole->Intermediate + Vilsmeier Reagent Product Imidazole-2-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of imidazole.

Part 2: Chemical Reactivity and Transformations

The dual functionality of imidazole-2-carbaldehyde derivatives, possessing both a nucleophilic imidazole ring and an electrophilic aldehyde, endows them with rich chemical reactivity.

Reactions at the Aldehyde Group

The aldehyde moiety is a versatile handle for a wide range of chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents, including hydrogen peroxide.[5]

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to the synthesis of many biologically active compounds and metal complexes.[6] It also reacts with compounds containing active methylene groups in Knoevenagel-type condensations.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for carbon-carbon bond formation and further molecular elaboration.[5]

  • Decarbonylation: Under certain conditions, such as heating in ethanol, imidazole-2-carbaldehydes can undergo decarbonylation to yield the corresponding imidazole and ethyl formate.[7]

Reactions Involving the Imidazole Ring

The imidazole ring itself can participate in various reactions:

  • N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated under basic conditions or using transition metal catalysis, respectively.[5] This is a common strategy to modulate the physicochemical properties and biological activity of the derivatives.

  • Formation of Metal Complexes: The nitrogen atoms of the imidazole ring can coordinate with metal ions to form a wide variety of coordination compounds with potential applications in catalysis and materials science.[5]

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Imidazole-2-carbaldehyde derivatives are a prolific source of lead compounds in drug discovery due to their ability to interact with a wide range of biological targets.[8][9]

Antimicrobial Activity

A significant body of research has demonstrated the potent antimicrobial properties of imidazole-2-carbaldehyde derivatives. They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][10]

  • Imidazole Aldoximes: Transformation of imidazole-2-carbaldehydes into their corresponding oximes has yielded compounds with potent and broad-spectrum antimicrobial activity, with MIC values in the range of 6.25 to 50.0 μg/mL against various microorganisms.[4] Notably, these derivatives have shown efficacy against multidrug-resistant pathogens like Pseudomonas aeruginosa.[4]

Table 1: Antimicrobial Activity of Selected Imidazole-2-Aldoxime Derivatives [4]

CompoundOrganismMIC (μg/mL)
1 Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0
2 Staphylococcus aureus12.5
Escherichia coli12.5
Pseudomonas aeruginosa25.0
3 Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa12.5
Anticancer Activity

The imidazole scaffold is a "privileged structure" in anticancer drug discovery.[11][12] Derivatives of imidazole-2-carbaldehyde have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many imidazole derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[11]

  • Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases.[11][13]

  • Microtubule Disruption: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and inhibition of tumor growth.[12]

Antiviral Activity

Imidazole derivatives have emerged as promising antiviral agents against a range of viruses, including influenza, dengue, and coronaviruses.[14][15] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or release.[16] For instance, certain imidazole analogs have shown potent inhibitory activity against the SARS-CoV-2 main protease.[14]

Enzyme Inhibition

Imidazole-2-carbaldehyde itself has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target for the treatment of type 2 diabetes.[5][17] This highlights the potential of this scaffold in the development of therapies for metabolic disorders.

Part 4: Applications in Materials Science

Beyond their therapeutic applications, imidazole-2-carbaldehyde derivatives are valuable precursors for the synthesis of functional materials.

  • Chitosan Derivatives: Imidazole-2-carbaldehyde can be reacted with chitosan, a biopolymer, to form Schiff base derivatives. These modified chitosans exhibit enhanced antibacterial activity and have potential applications in wound dressings, food packaging, and drug delivery.[18][19]

  • Organic Light-Emitting Diodes (OLEDs): Donor-acceptor derivatives of imidazole have been investigated for their use in OLEDs. Their twisted molecular geometry can lead to the formation of a hybridized local charge transfer state, which is beneficial for electroluminescent applications.[20]

  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the imidazole ring to coordinate with metal ions makes imidazole-2-carbaldehyde and its derivatives excellent building blocks for the construction of coordination polymers and MOFs with interesting catalytic, sensing, and gas storage properties.

Conclusion

The rich chemistry and diverse biological and material properties of imidazole-2-carbaldehyde derivatives underscore their significance as a privileged scaffold in scientific research. This guide has provided a comprehensive overview of their synthesis, reactivity, and applications, with a focus on delivering practical insights for researchers in drug discovery and materials science. The continued exploration of this versatile chemical entity is poised to yield further innovations in medicine and technology.

References

  • Turner, S. R., & Blevins, R. W. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing.
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  • ACS Publications. (2022, November 11). Kinetics and Mechanisms of Aqueous-Phase Reactions of Triplet-State Imidazole-2-carboxaldehyde and 3,4-Dimethoxybenzaldehyde with α,β-Unsaturated Carbonyl Compounds. The Journal of Physical Chemistry A.
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  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
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  • SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A.
  • A Thorough Overview of Current Developments in Imidazole Deriv
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  • IJNRD. (2024, May 5). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities.
  • (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
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  • Arabian Journal of Chemistry. Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review.
  • TSI Journals. (2023, January 31).
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  • Thermo Scientific Alfa Aesar. Imidazole-2-carboxaldehyde, 97% 5 g | Buy Online.
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Exploratory

4,5-dichloroimidazole aldehyde functional group analysis

An In-depth Technical Guide to the Functional Group Analysis of 4,5-Dichloro-1H-imidazole-2-carboxaldehyde Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Functional Group Analysis of 4,5-Dichloro-1H-imidazole-2-carboxaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the functional groups within 4,5-dichloro-1H-imidazole-2-carboxaldehyde (CAS No. 81293-97-2), a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] We delve into the unique electronic properties of this molecule, dictated by the interplay between the imidazole core, the electron-withdrawing chloro substituents, and the reactive aldehyde moiety. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the definitive characterization of this compound using a suite of spectroscopic and chromatographic techniques. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented with an emphasis on the causality behind experimental observations and data interpretation.

Introduction: The Significance of a Multifunctional Scaffold

4,5-dichloro-1H-imidazole-2-carboxaldehyde is a highly valuable intermediate in synthetic organic chemistry.[3] Its structure is characterized by three key features: a five-membered imidazole ring, two chlorine atoms at the C4 and C5 positions, and a carboxaldehyde group at the C2 position. This unique combination of functional groups makes it a versatile precursor for a wide range of more complex molecules. The imidazole core is a common motif in many biologically active compounds, while the chloro- and aldehyde- groups serve as reactive handles for further chemical modifications.[4] The aldehyde functionality, in particular, is a versatile electrophilic site, enabling the synthesis of Schiff base ligands, which are crucial for constructing stable metal complexes with potential antimicrobial, antifungal, and anticancer properties.[2][5] A thorough understanding and robust analysis of its functional groups are therefore paramount for its effective utilization in research and development.

Molecular Structure and Electronic Properties

The chemical behavior and spectroscopic signature of 4,5-dichloro-1H-imidazole-2-carboxaldehyde are a direct consequence of its electronic architecture. The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) on the imidazole ring. This effect, combined with the electron-withdrawing nature of the aldehyde group, significantly influences the electron density distribution across the molecule, impacting its reactivity and spectroscopic properties.

Caption: Electronic effects in 4,5-dichloro-1H-imidazole-2-carboxaldehyde.

Synthesis and Chemical Reactivity

While numerous synthetic routes exist for imidazole derivatives, the preparation of 4,5-dichloro-1H-imidazole-2-carboxaldehyde typically involves the formylation of the pre-formed 4,5-dichloroimidazole ring or the transformation of a C2-substituted precursor, such as a carboxylic acid or its derivative.[6] The reactivity of the molecule is dominated by its aldehyde group. It readily undergoes nucleophilic addition and condensation reactions. A prime example is the reaction with primary amines to form imines (Schiff bases), a cornerstone reaction for developing ligands in coordination chemistry and for building larger pharmaceutical scaffolds.[2] The chlorine atoms can also be displaced by strong nucleophiles under specific conditions, allowing for further functionalization of the imidazole core.[4]

Core Functional Group Analysis: A Multi-Technique Approach

Definitive characterization requires a synergistic approach, combining several analytical techniques. Each method provides unique and complementary information about the molecule's functional groups.

analytical_workflow cluster_spectroscopy Spectroscopic & Chromatographic Analysis start Sample of 4,5-Dichloro-1H-imidazole- 2-carboxaldehyde prep Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., DMSO-d6) start->prep nmr NMR Spectroscopy (¹H & ¹³C) prep->nmr ir IR Spectroscopy (ATR or KBr pellet) prep->ir ms Mass Spectrometry (ESI or EI) prep->ms hplc Purity Check (RP-HPLC) prep->hplc interpret Data Integration & Structural Elucidation nmr->interpret ir->interpret ms->interpret hplc->interpret report Final Report interpret->report

Caption: General workflow for the functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Analysis: The proton spectrum is expected to show two key signals:

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It will appear as a singlet significantly downfield.

  • Imidazole N-H Proton: This proton is exchangeable and its chemical shift can be concentration-dependent. It typically appears as a broad singlet.

¹³C NMR Analysis: The carbon spectrum provides insight into the carbon framework:

  • Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield.

  • Imidazole Ring Carbons (C2, C4, C5): The C2 carbon, attached to the aldehyde, will be distinct from the two equivalent chlorine-bearing carbons (C4 and C5).

Predicted NMR Data (in DMSO-d₆)
¹H NMR Chemical Shift (δ, ppm)
Aldehyde H (s, 1H)~9.8 - 10.2
Imidazole NH (br s, 1H)~13.0 - 14.0
¹³C NMR Chemical Shift (δ, ppm)
Aldehyde C=O~180 - 185
Imidazole C2~145 - 150
Imidazole C4/C5~120 - 125

Note: These are predicted values based on data from similar structures like imidazole-2-carboxaldehyde.[7] Actual values may vary.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups based on their characteristic vibrational frequencies.

Expected IR Absorptions:

  • N-H Stretch: A broad absorption band characteristic of the imidazole N-H group.

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group. The conjugation with the imidazole ring will shift this frequency slightly lower than a typical aliphatic aldehyde.

  • C=N and C=C Stretches: Absorptions related to the imidazole ring stretching vibrations.

  • C-Cl Stretch: Strong absorptions in the fingerprint region.

Key IR Functional Groups
Functional Group Characteristic Absorption (cm⁻¹)
N-H (stretch, imidazole)3100 - 3300 (broad)
C=O (stretch, aldehyde)1680 - 1700 (strong, sharp)
C=N / C=C (ring stretch)1450 - 1600
C-Cl (stretch)700 - 850

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Clean the ATR crystal and record a background spectrum of the empty accessory.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

  • Data Processing: The software will automatically subtract the background from the sample spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation patterns.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. The nominal mass is 164 g/mol (for ³⁵Cl).[1]

  • Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern for the two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive confirmation of a dichloro-substituted compound.

  • Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (loss of 29 Da for -CHO) or loss of a chlorine atom.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass data for elemental composition confirmation.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak cluster and compare its isotopic pattern to the theoretical pattern for a C₄H₂Cl₂N₂O species.

Applications in Research and Development

The robust characterization of 4,5-dichloro-1H-imidazole-2-carboxaldehyde is the first step in its journey as a high-value building block. It is extensively used in:

  • Pharmaceutical Development: As a scaffold for synthesizing novel antifungal agents and other therapeutic compounds.[3]

  • Agrochemicals: It serves as a precursor in the formulation of potent fungicides and herbicides.[3][4]

  • Materials Science: Used in the production of advanced coatings and materials where its stability and chemical properties are advantageous.[3]

Conclusion

The functional group analysis of 4,5-dichloro-1H-imidazole-2-carboxaldehyde is a critical process that relies on the integrated application of NMR, IR, and MS. Each technique provides indispensable, complementary data that, when combined, allows for the unambiguous confirmation of the molecule's structure. The protocols and interpretive guidance provided in this document offer a self-validating framework for researchers to confidently characterize this important synthetic intermediate, ensuring its quality and suitability for downstream applications in drug discovery and beyond.

References

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  • DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc.
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  • Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity - ResearchGate. (URL: [Link])

  • Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. - ResearchGate. (URL: [Link])

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Foundational

4,5-dichloro-1H-imidazole-2-carbaldehyde IUPAC name

An In-depth Technical Guide: 4,5-dichloro-1H-imidazole-2-carbaldehyde Abstract 4,5-dichloro-1H-imidazole-2-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of modern chemical synthesis and dr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 4,5-dichloro-1H-imidazole-2-carbaldehyde

Abstract

4,5-dichloro-1H-imidazole-2-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of modern chemical synthesis and drug discovery. Characterized by a stable imidazole core, strategic dichloro-substitution, and a highly reactive carbaldehyde functional group, this compound serves as a versatile precursor for a diverse range of complex molecules. Its unique electronic and steric properties, conferred by the halogen atoms, significantly influence the reactivity and biological activity of its derivatives. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and its burgeoning applications in medicinal chemistry and materials science, offering a technical resource for researchers and drug development professionals aiming to leverage this potent scaffold.

Introduction: The Strategic Importance of Functionalized Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a frequent component in molecules designed to interact with biological targets. The introduction of specific functional groups and substituents onto this core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

4,5-dichloro-1H-imidazole-2-carbaldehyde (CAS No. 81293-97-2) is a prime example of such a strategically functionalized intermediate.[1] The chlorine atoms at the 4 and 5 positions are not mere placeholders; they are strong electron-withdrawing groups that modulate the acidity of the N-H proton and the reactivity of the entire ring system. This substitution can drastically alter the biological activity profile of derivative compounds when compared to their non-halogenated analogues.[2] The aldehyde group at the 2-position provides a versatile chemical handle for elaboration, enabling the construction of a vast library of derivatives through well-established chemical transformations.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Properties

The key physicochemical data for 4,5-dichloro-1H-imidazole-2-carbaldehyde are summarized below.

PropertyValueSource
IUPAC Name 4,5-dichloro-1H-imidazole-2-carbaldehydeInternal
CAS Number 81293-97-2[1]
Molecular Formula C₄H₂Cl₂N₂O[1]
Molecular Weight 164.98 g/mol [1]
Appearance White to off-white powder (inferred)[4]
Storage Conditions Sealed in dry, 2-8°C[1][3]
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic signatures, which are crucial for reaction monitoring and quality control.[5]

TechniquePredicted SignatureRationale
¹H NMR δ 9.5-10.5 ppm (s, 1H, -CHO); δ 12-14 ppm (br s, 1H, -NH)The aldehyde proton is highly deshielded. The acidic N-H proton signal is typically broad and may be solvent-dependent.
¹³C NMR δ 180-190 ppm (C=O); δ 120-145 ppm (3C, Imidazole Ring)The aldehyde carbonyl carbon exhibits a characteristic downfield shift. Imidazole carbon shifts are influenced by the electronegative chlorine and nitrogen atoms.
IR (cm⁻¹) 3200-3400 (N-H stretch); 1680-1700 (strong, C=O stretch); 1500-1600 (C=N, C=C stretch)These bands correspond to the key functional groups: the imidazole N-H, the aldehyde carbonyl, and the aromatic ring vibrations.[5]
Mass Spec (EI) M⁺ peak at m/z 164 (with isotopic pattern)The molecular ion peak will exhibit a characteristic M, M+2, M+4 pattern in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.

Synthesis and Mechanistic Considerations

The synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde is not trivial and requires a controlled, multi-step approach. While a direct, one-pot synthesis from simple precursors is challenging, a logical and robust pathway involves the formylation of a pre-synthesized 4,5-dichloro-1H-imidazole scaffold.

Proposed Synthetic Workflow

The most field-proven and logical approach for introducing a formyl group onto an imidazole ring is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring. Although the dichloro-substituents are deactivating, the imidazole ring remains sufficiently nucleophilic to undergo this transformation.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Imidazole 4,5-dichloro-1H-imidazole Intermediate Iminium Salt Intermediate Imidazole->Intermediate + Vilsmeier Reagent Intermediate2 Iminium Salt Intermediate Product 4,5-dichloro-1H-imidazole- 2-carbaldehyde Intermediate2->Product + H₂O Water H₂O Workup Water->Product

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative methodology based on standard organic synthesis procedures for heterocyclic formylation.

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring.

    • Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Performing the addition at 0°C controls the reaction rate and prevents degradation.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes. Dissolve 4,5-dichloro-1H-imidazole (1 eq.) in a minimal amount of dry DMF and add it slowly to the Vilsmeier reagent solution.

    • Causality: The imidazole acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Slow addition is crucial to manage the reaction temperature.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.

    • Causality: Heating provides the necessary activation energy for the substitution to proceed to completion, especially given the deactivating effect of the chlorine atoms.

  • Hydrolysis (Workup): Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is reached.

    • Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction medium. The process must be done carefully as it is highly exothermic.

  • Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: Purify the crude product via column chromatography (silica gel) or recrystallization. The final product's identity and purity must be confirmed by NMR, MS, and melting point analysis.

    • Trustworthiness: This final validation step is non-negotiable and ensures the protocol is self-validating, producing a compound of known purity and structure.

Chemical Reactivity and Derivatization

The synthetic utility of 4,5-dichloro-1H-imidazole-2-carbaldehyde stems primarily from the reactivity of its aldehyde group.

G cluster_reactions Key Derivatization Pathways Start 4,5-dichloro-1H-imidazole- 2-carbaldehyde Schiff Schiff Base / Imine Start->Schiff + R-NH₂ (Condensation) Acid Carboxylic Acid Start->Acid [O] (e.g., KMnO₄) Alcohol Alcohol Start->Alcohol [H] (e.g., NaBH₄)

Caption: Core reaction pathways of the title compound.

Schiff Base Formation: A Gateway to Bioactive Molecules

The most prominent reaction is the condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[3]

Protocol: Synthesis of an Imine Derivative

  • Dissolution: Dissolve 4,5-dichloro-1H-imidazole-2-carbaldehyde (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition: Add a primary amine (e.g., aniline, 1 eq.) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by TLC.

  • Isolation: The resulting imine product often precipitates from the solution upon cooling. If not, the product can be isolated by removing the solvent and purifying the residue.

    • Insight: The resulting Schiff bases are excellent ligands for forming metal complexes, which are being investigated for antimicrobial and anticancer properties.[3]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a sophisticated starting material.

  • Medicinal Chemistry Scaffold: It serves as a core structure for generating novel compounds to be screened for a wide range of biological activities, including antiviral and antimicrobial effects.[3][6] The dichloro-substitution pattern is a key variable for structure-activity relationship (SAR) studies.

  • Modulation of Biological Activity: The impact of the chlorine atoms cannot be overstated. In a study on antifungal agents, replacing a standard imidazole moiety with a 4,5-dichloro-1H-imidazole moiety completely abolished the desired activity.[2] This demonstrates that the halogens are not passive but are critical for dictating how a molecule interacts with its biological target, likely by altering its electronic distribution and binding pose.

  • Precursor to N-Heterocyclic Carbenes (NHCs): The parent compound, 4,5-dichloro-1H-imidazole, is a known precursor for synthesizing silver-carbene complexes with potent antimicrobial properties.[7] By extension, 4,5-dichloro-1H-imidazole-2-carbaldehyde is an ideal starting point for creating functionalized NHC ligands, where the aldehyde or its derivatives can be used to tether the NHC to other molecules, surfaces, or polymers.

Safety and Handling

Based on safety data for structurally related compounds like 4,5-dichloroimidazole and other imidazole aldehydes, 4,5-dichloro-1H-imidazole-2-carbaldehyde should be handled with care.[8]

  • Hazards: Expected to cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated area.[1]

Conclusion

4,5-dichloro-1H-imidazole-2-carbaldehyde is more than just a chemical reagent; it is a highly engineered molecular tool. The combination of its stable heterocyclic core, reactivity-defining aldehyde group, and activity-modulating chloro-substituents makes it an invaluable asset for researchers in drug discovery and advanced materials. Its strategic use enables the systematic exploration of chemical space, leading to the development of novel compounds with tailored biological and physical properties.

References

  • 1H-imidazole-2-carbaldehyde Properties. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]

  • General Imidazole Synthesis Review. Organic Chemistry Portal. [Link]

  • Imidazole Derivatives in Antiviral Drug Discovery. Vilas D. Kauthale, et al., Future Virology, PMC. [Link]

  • Discovery of New Imidazole Derivatives with Antifungal and Antibacterial Activity. Y. Wan, et al., Molecules, PMC. [Link]

  • (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs.

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Exploratory

Halogenated Imidazole Aldehydes: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract Halogenated imidazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the realms of medicinal chemistry and materials science. Their unique electronic properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Halogenated imidazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the realms of medicinal chemistry and materials science. Their unique electronic properties, stemming from the interplay between the electron-rich imidazole core and the electron-withdrawing halogen and aldehyde functionalities, render them highly valuable for the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, reactivity, and diverse applications of halogenated imidazole aldehydes, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of their preparation via established methodologies such as the Vilsmeier-Haack and Duff reactions, explore key halogenation strategies, and discuss their subsequent transformations into a wide array of functional molecules. Furthermore, this guide will highlight their significant potential in the development of novel therapeutic agents and advanced materials, supported by quantitative data and detailed experimental protocols.

Introduction: The Strategic Importance of Halogenated Imidazole Aldehydes

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a halogen atom and an aldehyde group onto this heterocyclic core dramatically expands its synthetic utility and biological relevance. The halogen atom can act as a handle for cross-coupling reactions, enabling the introduction of diverse substituents, while also modulating the compound's lipophilicity and metabolic stability.[2] The aldehyde group is a versatile functional group that can undergo a plethora of transformations, including oxidation, reduction, and condensation reactions, providing a gateway to a vast chemical space.[3]

This guide aims to provide a comprehensive and practical understanding of halogenated imidazole aldehydes, empowering researchers to leverage these valuable building blocks in their synthetic endeavors.

Synthetic Strategies for Halogenated Imidazole Aldehydes

The synthesis of halogenated imidazole aldehydes typically involves a two-stage process: the formylation of an imidazole derivative followed by halogenation, or vice versa. The choice of strategy often depends on the desired substitution pattern and the stability of the intermediates.

Formylation of the Imidazole Ring

The introduction of an aldehyde group onto the imidazole ring can be achieved through several methods, with the Vilsmeier-Haack and Duff reactions being the most prominent.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][6] This electrophilic reagent then attacks the electron-rich imidazole ring.[5]

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Imidazole Imidazole Intermediate Iminium Intermediate Imidazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Imidazole Aldehyde Intermediate->Aldehyde Hydrolysis G Halo_Imidazole Halogenated Imidazole Aldehyde Coupled_Product Coupled Product Halo_Imidazole->Coupled_Product + Boronic_Acid Organoboron Compound Boronic_Acid->Coupled_Product + Pd_Catalyst Pd Catalyst + Base

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde

Introduction: The Strategic Importance of a Dichloro-imidazole Aldehyde 4,5-dichloro-1H-imidazole-2-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug development.[1] The presen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Dichloro-imidazole Aldehyde

4,5-dichloro-1H-imidazole-2-carbaldehyde is a highly valuable heterocyclic building block in medicinal chemistry and drug development.[1] The presence of two chlorine atoms on the imidazole ring provides sites for further functionalization through nucleophilic substitution or cross-coupling reactions, while the aldehyde group serves as a versatile handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.[2] This application note provides a detailed, field-proven protocol for the direct formylation of 4,5-dichloroimidazole, a process efficiently achieved via the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible, high-yield synthesis.

Reaction Mechanism and Scientific Rationale: The Vilsmeier-Haack Pathway

The direct introduction of a formyl (-CHO) group onto an imidazole ring can be challenging. Among the available formylation methods, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to electron-rich heteroaromatic systems like imidazole.[3][4][5][6] The reaction avoids the use of unstable reagents like formyl chloride and proceeds under relatively mild conditions.[7]

The process can be dissected into three primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ formation of the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][8][9] This occurs when N,N-dimethylformamide (DMF), acting as a nucleophile via its oxygen atom, attacks the electrophilic phosphorus atom of phosphoryl chloride (POCl₃).[5] Subsequent rearrangement and elimination of a chloride ion generates the highly reactive Vilsmeier reagent.[5][10]

  • Electrophilic Aromatic Substitution: The electron-rich 4,5-dichloroimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[5][10] This attack preferentially occurs at the C2 position, which is the most nucleophilic site on the imidazole ring. This step forms a new carbon-carbon bond and generates a cationic intermediate, which quickly rearomatizes.

  • Hydrolysis to the Aldehyde: The resulting iminium salt intermediate is stable until the reaction is quenched. During the aqueous workup, the iminium salt is hydrolyzed to yield the final product, 4,5-dichloro-1H-imidazole-2-carbaldehyde.[7][8][9][11]

The choice of phosphoryl chloride as the activating agent and DMF as both the formyl source and a solvent is a classic, cost-effective combination.[12] The reaction's success hinges on the electron-rich nature of the imidazole substrate, which is sufficient to react with the relatively weak electrophile that the Vilsmeier reagent represents.[7][10]

Experimental Protocol: Synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde

This protocol details the synthesis on a laboratory scale. All operations involving phosphoryl chloride and DMF should be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalentsNotes
4,5-dichloroimidazole136.985.00 g36.5 mmol1.0Substrate
N,N-Dimethylformamide (DMF)73.0920 mL--Anhydrous grade, used as reagent and solvent
Phosphoryl chloride (POCl₃)153.3310.0 mL110 mmol3.0Use fresh, high-purity reagent
Dichloromethane (DCM)84.93100 mL--For extraction
Saturated Sodium Bicarbonate (NaHCO₃) soln-~150 mL--For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g--For drying
Deionized Water & Ice-As needed--For workup
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper

Safety Precautions
  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Causes severe skin burns and eye damage.[13] Always handle in a fume hood wearing neoprene gloves, chemical splash goggles, a face shield, and a lab coat.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected carcinogen and teratogen.[14][15][16] Ensure the work area is well-ventilated and use appropriate personal protective equipment (PPE), including chemical-resistant gloves.[14][17]

  • General: Perform the reaction in a well-ventilated chemical fume hood. Have appropriate spill kits and emergency quench solutions (e.g., sodium bicarbonate) readily available.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • Place a magnetic stir bar into a dry 250 mL three-necked round-bottom flask.

    • Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add 10.0 mL (110 mmol) of phosphoryl chloride (POCl₃) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry, which is the Vilsmeier reagent.

  • Reaction with 4,5-dichloroimidazole:

    • To the cold slurry of the Vilsmeier reagent, add 5.00 g (36.5 mmol) of 4,5-dichloroimidazole in one portion.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Once at room temperature, heat the mixture to 70-75 °C using a heating mantle.

    • Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed cautiously in the fume hood.

    • Once the ice has melted, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

    • A precipitate of the crude product should form. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4,5-dichloro-1H-imidazole-2-carbaldehyde as a white to off-white solid.

Workflow Visualization

SynthesisWorkflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep 1. Add POCl₃ to cold DMF (0-5 °C) add_substrate 2. Add 4,5-dichloroimidazole reagent_prep->add_substrate heat_reaction 3. Heat to 70-75 °C for 4-6h add_substrate->heat_reaction quench 4. Quench on ice heat_reaction->quench neutralize 5. Neutralize with NaHCO₃ quench->neutralize filtrate 6. Filter solid product neutralize->filtrate recrystallize 7. Recrystallize (Ethanol/Water) filtrate->recrystallize dry 8. Dry under vacuum recrystallize->dry product Final Product: 4,5-dichloro-1H-imidazole- 2-carbaldehyde dry->product

Caption: Synthetic workflow for 4,5-dichloro-1H-imidazole-2-carbaldehyde.

Troubleshooting and Optimization

Potential Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous DMF. Use a fresh bottle of POCl₃.
Incomplete reaction.Increase reaction time or slightly increase the temperature (to 80-85 °C). Confirm starting material purity.
Dark, Tarry Product Reaction temperature was too high.Maintain strict temperature control, especially during the exothermic addition of POCl₃ and the heating phase.
Quenching was too rapid or done at too high a temperature.Ensure the reaction mixture is cooled to room temperature before quenching onto a sufficient amount of ice.
Product is an oil or difficult to crystallize Presence of impurities.Re-extract the neutralized aqueous layer with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the resulting residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Incorrect pH during workup.Ensure the pH is carefully adjusted to 7-8. The product's solubility can be pH-dependent.[18]

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde from 4,5-dichloroimidazole. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable synthetic intermediate in good yield. Careful control of reaction parameters, particularly temperature and moisture, is paramount to achieving a successful outcome. This foundational protocol opens the door to a wide range of subsequent chemical transformations, empowering drug discovery and materials science research.

References

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Wikipedia. Duff reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

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  • SlideShare. Duff Reaction. Available at: [Link]

  • SpringerLink. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Available at: [Link]

  • Google Patents. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5...
  • Google Patents. DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs.
  • ResearchGate. Synthesis of compounds 4-5 and 8-9 (a) Vilsmeier-Haack conditions... Available at: [Link]

  • Scirp.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • PrepChem.com. Synthesis of 4,5-dichloro-imidazole-2-carboxylic acid N'-phenyl-hydrazide. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Available at: [Link]

  • Cairo University. Synthesis of New Formyl Halo N-methylimidazole Derivatives. Available at: [Link]

  • University of Washington. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]

  • ResearchGate. Recent Advances On Direct Formylation Reactions. Available at: [Link]

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Application

Application Note: Vilsmeier-Haack Formylation of 4,5-Dichloroimidazole

This Application Note is structured to guide researchers through the specific challenges of formylating an electron-deficient imidazole scaffold. It addresses the user's specific request for a Vilsmeier-Haack protocol wh...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of formylating an electron-deficient imidazole scaffold. It addresses the user's specific request for a Vilsmeier-Haack protocol while providing the critical scientific context that this specific transformation is electronically disfavored, often requiring alternative strategies or rigorous optimization.

Executive Summary & Strategic Analysis

The introduction of a formyl group at the C2 position of 4,5-dichloroimidazole is a critical step in the synthesis of various antifungal agents, antihypertensives (e.g., angiotensin II antagonists), and nitroimidazole antibiotics.

The Challenge: Direct Vilsmeier-Haack formylation of 4,5-dichloroimidazole presents a significant paradox in electrophilic aromatic substitution (EAS):

  • Electronic Deactivation: The two chlorine atoms at C4 and C5 exert a strong inductive effect (-I), significantly reducing the electron density of the imidazole ring and raising the activation energy for the electrophilic attack by the Vilsmeier reagent (chloroiminium ion).

  • N-H Acidity: The free N-H proton in 4,5-dichloroimidazole is relatively acidic (

    
    ). In the presence of basic DMF, the substrate exists partially as an anion or forms an N-formyl/N-phosphoryl species, which can inhibit C-formylation.
    

The Solution: While direct formylation of the free base is possible under forcing conditions, N-protection (e.g., N-benzyl, N-methyl, or N-SEM) is strongly recommended to direct regioselectivity to the C2 position and prevent N-poisoning. This guide provides the protocol for the N-protected substrate as the primary viable Vilsmeier route, alongside a "Senior Scientist Note" on the superior Lithiation alternative.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, followed by attack on the imidazole C2.

VilsmeierMechanism Reagents POCl3 + DMF VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent 0°C, Exothermic Intermediate C2-Iminium Salt (Intermediate) VH_Reagent->Intermediate + Substrate High Temp (80-100°C) Slow Kinetics Substrate N-Protected 4,5-Dichloroimidazole Substrate->Intermediate Side N-Formylation/Decomposition Substrate->Side If N-H free Hydrolysis Aqueous Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2-Formyl-4,5-dichloroimidazole Hydrolysis->Product pH Adjustment

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of deactivated imidazoles. Note the requirement for thermal energy to overcome the deactivating effect of the chlorine substituents.

Detailed Experimental Protocol

Protocol A: Vilsmeier-Haack Formylation (Optimized for Deactivated Heterocycles)

Use this protocol for N-alkyl/aryl protected 4,5-dichloroimidazoles.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
Substrate (e.g., 1-Bn-4,5-Cl2-Im) 1.0 Reactant Must be dry (<0.1% H2O)
POCl3 (Phosphorus Oxychloride) 3.0 - 5.0 Electrophile Source Freshly distilled; Clear/Colorless
DMF (N,N-Dimethylformamide) 5.0 - 10.0 Reagent/Solvent Anhydrous; Amine-free

| Sodium Acetate (aq) | Excess | Buffer/Quench | Controls pH during hydrolysis |[1]

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation (In Situ):

    • Charge anhydrous DMF (5.0 equiv) into a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, internal thermometer, and N2 inlet.

    • Cool to 0–5°C using an ice/salt bath.

    • Add POCl3 (3.0–5.0 equiv) dropwise via a pressure-equalizing addition funnel.

    • Caution: Reaction is highly exothermic. Maintain internal temperature <10°C.

    • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt (white/yellow precipitate may form).

  • Substrate Addition:

    • Dissolve the N-protected 4,5-dichloroimidazole (1.0 equiv) in a minimum volume of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction (The "Hard" Step):

    • Allow the mixture to warm to room temperature.

    • Heat to 80–95°C .

    • Scientific Insight: Unlike electron-rich pyrroles (which react at RT), the electron-deficient 4,5-dichloroimidazole requires thermal activation to overcome the high activation barrier at C2.

    • Monitor by TLC/HPLC. Reaction times may range from 4 to 12 hours .

  • Workup & Hydrolysis:

    • Cool the reaction mixture to RT and then to 0°C.

    • Pour the mixture slowly onto crushed ice (5x volume) with vigorous stirring.

    • Critical Step: Adjust pH to 5–6 using saturated aqueous Sodium Acetate or 2M NaOH. Do not make highly alkaline (>pH 10) immediately, as the aldehyde can undergo Cannizzaro reactions or degradation.

    • Stir for 1–2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

    • Purify via column chromatography (Hexane/EtOAc gradient).

Protocol B: Senior Scientist's Recommendation (Lithiation Route)

If Protocol A yields <30% or fails due to electronic deactivation, switch to this industry-standard route.

Rationale: The Vilsmeier electrophile is often too weak for 4,5-dichloroimidazole. Lithiation generates a powerful nucleophile (C2-Li) that reacts instantly with DMF.

  • Protection: Ensure N-protection (e.g., SEM, MOM, Benzyl).

  • Lithiation: Dissolve substrate in dry THF at -78°C . Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Formylation: Add dry DMF or N-Formylmorpholine (1.5 equiv).

  • Quench: Warm to RT and quench with dilute acid.

  • Result: Typically >80% yield compared to 20-40% for Vilsmeier on this specific substrate.

Troubleshooting & Optimization (CPP)

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Ring deactivation prevents electrophilic attack.Increase Temp to 100°C; Increase POCl3 to 10 equiv; Switch to Protocol B (Lithiation).
N-Formylation Only Free N-H was present; Vilsmeier reagent attacked Nitrogen.Use N-protected starting material; Ensure strictly anhydrous conditions.
Tarry/Black Mixture Thermal degradation of DMF/POCl3 adduct.Do not exceed 100°C; Ensure inert atmosphere (N2/Ar) to prevent oxidation.
Low Yield after Workup Incomplete hydrolysis of iminium salt.Extend stirring time with NaOAc buffer; Ensure pH is not too acidic (<2) or basic (>10).

References & Validation

  • Vilsmeier-Haack Overview: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions. Link

  • Synthesis of 4,5-Dichloroimidazole Derivatives:

    • Context: Standard synthesis of 2-substituted-4,5-dichloroimidazoles often utilizes lithiation or cyclization of acyclic precursors due to Vilsmeier limitations.

    • Reference: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

  • Alternative Lithiation Strategy:

    • Method: Iddon, B., & Ngochindo, R. I. (1994). Metallation of Imidazoles and Benzimidazoles. Heterocycles, 38(11), 2487. Link

  • Commercial Analog: 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS 81293-97-2) is commercially available, often synthesized via the lithiation of 1-(diethoxymethyl)-4,5-dichloroimidazole followed by deprotection.

Disclaimer: POCl3 is highly corrosive and reacts violently with water. All procedures must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: Regioselective Formylation of 4,5-Dichloroimidazole via Lithiation

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the regioselective formylation of 4,5-dichloroimidazole to synthesize 4,5-dichloro-1H-imidazole-2...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the regioselective formylation of 4,5-dichloroimidazole to synthesize 4,5-dichloro-1H-imidazole-2-carbaldehyde.[1] This transformation is achieved through a directed ortho-lithiation using n-butyllithium (n-BuLi) followed by quenching with N,N-dimethylformamide (DMF). We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer expert insights into critical parameters and potential challenges. The resulting aldehyde is a valuable building block in medicinal chemistry for the synthesis of more complex heterocyclic compounds.[2][3]

Introduction

Halogenated imidazoles are pivotal structural motifs in a wide array of biologically active compounds and functional materials.[2][4] The introduction of a formyl group at the C2 position of the 4,5-dichloroimidazole scaffold provides a versatile handle for further synthetic manipulations, such as the construction of purine analogs or other fused heterocyclic systems.[5] The method described herein employs a directed metallation strategy, a powerful tool in organic synthesis for the functionalization of specific C-H bonds.[6][7]

The core of this protocol involves the deprotonation of the most acidic proton on the imidazole ring using a strong organolithium base, n-BuLi.[7] The presence of the two electron-withdrawing chlorine atoms enhances the acidity of the C2-proton, facilitating regioselective lithiation. The resulting 2-lithio-4,5-dichloroimidazole intermediate is then trapped with the electrophile DMF to yield the desired 4,5-dichloro-1H-imidazole-2-carbaldehyde.[4][8]

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Deprotonation (Lithiation): 4,5-Dichloroimidazole is treated with n-butyllithium at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7][9] The highly basic n-BuLi selectively abstracts the proton at the C2 position, which is the most acidic proton on the imidazole ring due to the inductive effect of the adjacent nitrogen atoms and the two chlorine substituents. This forms a stabilized 2-lithio-4,5-dichloroimidazole intermediate.

  • Formylation: The organolithium intermediate is a potent nucleophile.[10] Upon the addition of DMF, the lithium-bound carbanion attacks the electrophilic carbonyl carbon of DMF. This results in the formation of a tetrahedral intermediate which, upon aqueous workup, collapses to yield the final product, 4,5-dichloro-1H-imidazole-2-carbaldehyde.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation & Workup A 4,5-Dichloroimidazole in dry THF C Cool to -78 °C (Dry ice/acetone bath) A->C B n-BuLi in hexanes D Slow addition of n-BuLi B->D C->D E Formation of 2-Lithio-4,5-dichloroimidazole D->E G Add DMF at -78 °C E->G Transfer of lithiated intermediate F Dry DMF F->G H Reaction Quench (e.g., sat. aq. NH4Cl) G->H I Aqueous Workup & Extraction H->I J Purification (e.g., Column Chromatography) I->J K 4,5-Dichloro-1H-imidazole-2-carbaldehyde J->K

Caption: Workflow for the synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde.

Detailed Experimental Protocol

Safety Precautions: n-Butyllithium is a pyrophoric reagent and reacts violently with water.[11][12][13] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[14][15] Appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[11][15] Ensure an appropriate fire extinguisher (Class D for metal fires) and a container of sand are readily accessible.[14]

Materials:

  • 4,5-Dichloroimidazole (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried, two- or three-necked round-bottom flask with a magnetic stir bar

  • Septa

  • Argon or nitrogen gas line with a bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under a positive pressure of argon, add 4,5-dichloroimidazole (1.0 eq).

    • Add anhydrous THF via syringe to dissolve the starting material.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Formylation:

    • To the cold reaction mixture, add anhydrous DMF (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4,5-dichloro-1H-imidazole-2-carbaldehyde as a solid.

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry (n-BuLi) 1.1 equivalentsA slight excess ensures complete deprotonation of the starting material.
Temperature -78 °CCrucial for maintaining the stability of the organolithium intermediate and preventing side reactions, such as the reaction of n-BuLi with THF.[7]
Solvent Anhydrous THFA good solvent for the starting material and the resulting organolithium species.[7] Must be rigorously dried to prevent quenching of the n-BuLi.
Reaction Time (Lithiation) 1 hourSufficient time for complete deprotonation.
Reaction Time (Formylation) 1-2 hoursAllows for complete reaction with DMF.
Quenching Agent Saturated aqueous NH₄ClA mild proton source to quench the reaction and hydrolyze the intermediate.

Expert Insights and Troubleshooting

  • Anhydrous Conditions are Critical: The success of this reaction is highly dependent on the exclusion of moisture and air.[16] Ensure all glassware is flame-dried or oven-dried immediately before use, and all solvents and reagents are anhydrous. The use of freshly distilled THF and DMF is recommended.

  • Titration of n-BuLi: The concentration of commercially available n-BuLi solutions can decrease over time.[17] It is best practice to titrate the n-BuLi solution prior to use to ensure accurate stoichiometry.[18]

  • Low Yields: If low yields are obtained, consider the following:

    • Incomplete deprotonation: Ensure the n-BuLi is of sufficient concentration and added slowly at low temperature.

    • Moisture contamination: Re-evaluate the drying procedures for all glassware and solvents.

    • Impure starting material: Ensure the 4,5-dichloroimidazole is pure.

  • Side Reactions: The primary side reaction is the quenching of the organolithium intermediate by any protic source. Over-addition of n-BuLi can lead to reactions with the solvent or other functional groups if present.

Conclusion

The lithiation of 4,5-dichloroimidazole with n-butyllithium followed by formylation with DMF is a reliable and efficient method for the synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde. Careful attention to anhydrous conditions and low-temperature control are paramount for the success of this reaction. This protocol provides a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

  • University of Georgia Research. n-Butyllithium-109-72-8.docx. Available from: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]

  • Royal Society of Chemistry. Metallation and metal–halogen exchange reactions of imidazoles. (1982). Available from: [Link]

  • Iraqi Journal of Science. Synthesis of New Formyl Halo N-methylimidazole Derivatives. (1980). Available from: [Link]

  • PrepChem.com. Synthesis of 4,5-dichloro-imidazole-2-carboxylic acid N'-phenyl-hydrazide. Available from: [Link]

  • Journal of Visualized Experiments. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Available from: [Link]

  • Google Patents. DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc..
  • Science of Synthesis. Formylation of Arylmetal Reagents. Available from: [Link]

  • Chemistry Stack Exchange. nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. (2021). Available from: [Link]

  • SpringerLink. Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow. (2020). Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones | Request PDF. (2025). Available from: [Link]

  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. (2025). Available from: [Link]

  • ResearchGate. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Available from: [Link]

  • Cardiff University. ORCA – Online Research @ Cardiff. Available from: [Link]

  • Myers Group, Harvard University. organolithium reagents 1. Available from: [Link]

  • Organic Chemistry Portal. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Available from: [Link]

  • PubMed. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. (2001). Available from: [Link]

  • ACS Figshare. Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange - The Journal of Organic Chemistry. (2001). Available from: [Link]

  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • ResearchGate. Deprotonation of 1 by 1 equiv n‐BuLi at −78 °C. Solvent is omitted for.... Available from: [Link]

  • Organic Process Research & Development. Optimization of Organolithium Reactions. (2020). Available from: [Link]

  • Organic Chemistry Portal. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. (2018). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. (2022). Available from: [Link]

  • The Journal of Organic Chemistry. Multifunctionalization of imidazole via sequential halogen-metal exchange: a new route to purine-ring analogs. (1996). Available from: [Link]

  • ResearchGate. Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. (2025). Available from: [Link]

  • ResearchGate. The preparation of organolithium reagents and intermediates. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. (2009). Available from: [Link]

Sources

Application

Application Notes and Protocols: Selective Oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol to its Aldehyde

Abstract This document provides a comprehensive guide for the selective oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol to the corresponding aldehyde, 4,5-dichloro-1H-imidazole-2-carbaldehyde. This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol to the corresponding aldehyde, 4,5-dichloro-1H-imidazole-2-carbaldehyde. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. We present a detailed analysis of suitable oxidation methodologies, emphasizing reaction mechanisms, reagent selection, and practical, field-tested protocols. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and scalable methods for this specific chemical conversion.

Introduction: The Significance of 4,5-Dichloro-1H-imidazole-2-carbaldehyde

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The chlorinated imidazole scaffold, in particular, offers unique electronic properties and metabolic stability. 4,5-dichloro-1H-imidazole-2-carbaldehyde serves as a versatile building block for the elaboration of more complex molecular architectures. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a highly valuable intermediate in drug discovery and development pipelines.

The selective oxidation of the primary alcohol, (4,5-dichloro-1H-imidazol-2-yl)methanol, to the aldehyde is a non-trivial transformation. The electron-deficient nature of the dichloro-imidazole ring and the potential for over-oxidation to the corresponding carboxylic acid necessitate the use of mild and selective oxidizing agents.[1][2][3] This application note will explore several robust methods to achieve this conversion with high fidelity and yield.

Mechanistic Considerations and Reagent Selection

The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon bearing the hydroxyl group.[4] The general mechanism often involves the formation of an intermediate where the hydroxyl oxygen is attached to a good leaving group, followed by a base-mediated elimination to form the carbon-oxygen double bond.[5]

A critical challenge in the oxidation of primary alcohols is preventing further oxidation of the initially formed aldehyde to a carboxylic acid.[1][4][6] This over-oxidation typically proceeds through the formation of a hydrate intermediate in the presence of water, which is then further oxidized.[1][5] Therefore, anhydrous reaction conditions are often preferred for the selective synthesis of aldehydes.[1][6]

Several classes of reagents have proven effective for the mild oxidation of primary alcohols to aldehydes. For the specific case of (4,5-dichloro-1H-imidazol-2-yl)methanol, we will focus on three widely applicable and reliable methods:

  • Manganese Dioxide (MnO₂): An excellent choice for the oxidation of allylic and benzylic alcohols, MnO₂ is a heterogeneous oxidant that often provides high selectivity for the desired aldehyde.[7][8][9] The reaction occurs on the surface of the solid MnO₂, and its activity can vary depending on its method of preparation.[7][10]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine.[11][12][13] It is known for its mild conditions, broad functional group tolerance, and high yields.[11][13]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[1][14][15] It is particularly useful for sensitive substrates.[14]

The choice of oxidant will depend on factors such as substrate compatibility, scale of the reaction, and available laboratory resources. Below is a comparative overview of these methods.

FeatureManganese Dioxide (MnO₂)Swern OxidationDess-Martin Periodinane (DMP)
Reagent Type Heterogeneous solidHomogeneous solutionHomogeneous solution
Reaction Temp. Room temperature to refluxLow temperature (-78 °C)Room temperature
Key Advantages Easy workup (filtration), mildHigh yields, broad scope, good for sensitive substratesVery mild, neutral pH, easy workup
Key Disadvantages Stoichiometric amounts needed, variable activityRequires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproductPotentially explosive, relatively expensive
Byproducts MnO, H₂ODimethyl sulfide, CO, CO₂, triethylammonium chloride[13]2-Iodoxybenzoic acid (IBX), acetic acid

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Oxidation with Activated Manganese Dioxide

This protocol is advantageous due to its simple workup procedure. The activity of MnO₂ can vary, so using a freshly activated batch is recommended for optimal results.

Materials:

  • (4,5-dichloro-1H-imidazol-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or other filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • To a solution of (4,5-dichloro-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5-10 eq by weight).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, it can be gently heated to reflux.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-1H-imidazole-2-carbaldehyde.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Swern Oxidation

This protocol is highly reliable and generally provides excellent yields. Strict adherence to anhydrous and low-temperature conditions is crucial for success.

Materials:

  • (4,5-dichloro-1H-imidazol-2-yl)methanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride, solution in DCM

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • Set up a dry, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add anhydrous DMSO (2.2 eq) via syringe.

  • Slowly add a solution of oxalyl chloride (1.1 eq) in DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15-30 minutes.

  • Slowly add a solution of (4,5-dichloro-1H-imidazol-2-yl)methanol (1.0 eq) in a small amount of anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form.

  • After the addition of TEA is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This method is ideal for small-scale syntheses and for substrates that are sensitive to acidic or basic conditions.

Materials:

  • (4,5-dichloro-1H-imidazol-2-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve (4,5-dichloro-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[15]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Visualization of the Synthetic Process

The following diagrams illustrate the chemical transformation and a general workflow for the oxidation process.

Caption: Chemical transformation from alcohol to aldehyde.

Experimental_Workflow A 1. Dissolve Starting Material (4,5-dichloro-1H-imidazol-2-yl)methanol in anhydrous solvent. B 2. Add Oxidizing Agent (e.g., MnO₂, Swern reagents, DMP) under appropriate temperature control. A->B C 3. Monitor Reaction Progress (TLC, LC-MS) B->C D 4. Reaction Quench & Workup (Filtration for MnO₂; Aqueous quench for Swern/DMP) C->D E 5. Extraction & Drying (Separate organic phase, dry with Na₂SO₄) D->E F 6. Concentration (Remove solvent under reduced pressure) E->F G 7. Purification (Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for the oxidation.

Troubleshooting and Field-Proven Insights

  • Incomplete Conversion: If the reaction stalls, particularly with MnO₂, consider adding more oxidizing agent or gently heating the reaction mixture. For Swern and DMP oxidations, ensure all reagents and solvents are strictly anhydrous, as moisture can deactivate the reagents.

  • Over-oxidation to Carboxylic Acid: This is more likely if water is present in the reaction mixture.[1][5] Ensure all glassware is oven-dried and solvents are anhydrous. For chromium-based oxidations (not detailed here but a common alternative), over-oxidation is a significant issue, which is why the presented methods are generally preferred for aldehyde synthesis.[6]

  • Difficult Purification: The product, 4,5-dichloro-1H-imidazole-2-carbaldehyde, may have some solubility in water. During aqueous workup, ensure thorough extraction with an organic solvent like DCM or ethyl acetate. If the product is a solid, recrystallization may be a more effective purification method than chromatography.

  • Unpleasant Odor (Swern Oxidation): The dimethyl sulfide byproduct has a strong, unpleasant odor.[11][13] It is recommended to quench the reaction and perform workup in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and eliminate the odor.[11]

Conclusion

The selective oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol to 4,5-dichloro-1H-imidazole-2-carbaldehyde is a crucial transformation for the synthesis of advanced intermediates in drug discovery. This application note has detailed three reliable and scalable methods: oxidation with activated manganese dioxide, Swern oxidation, and Dess-Martin Periodinane oxidation. By understanding the mechanistic principles and following the detailed protocols, researchers can confidently and efficiently perform this key synthetic step. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources.

References

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • JoVE. (2025, May 22). Radical Oxidation of Allylic and Benzylic Alcohols. [Link]

  • Ciriminna, R., & Pagliaro, M. (2015). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. PMC. [Link]

  • Scribd. Benzylic and Allylic Alcohol Oxidation. [Link]

  • Common Organic Chemistry. Manganese Dioxide. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • ACS Publications. (2025, May 22). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

  • Save My Exams. (2026, February 24). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

  • Chemguide. Oxidising alcohols to make aldehydes and ketones. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • ACS Publications. (2025, August 7). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • PMC. Oxidative Dehydrogenation of N‐Heteroaromatic Alkyl Alcohols and Amines Facilitated by Dearomative Tautomerization. [Link]

  • ResearchGate. Heterogeneous Swern Oxidation. Selective Oxidation of Alcohols by DMSO/SiO 2 Cl System | Request PDF. [Link]

  • PMC. Alcohols as alkylating agents in heteroarene C–H functionalization. [Link]

  • Unknown. 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. [Link]

  • PubMed. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. [Link]

  • Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Google Patents. DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc..
  • ACS Publications. (2015, July 1). Heterogeneously Catalyzed Alcohol Oxidation for the Fine Chemical Industry | Organic Process Research & Development. [Link]

  • ResearchGate. (PDF) Catalytic Oxidation of Alcohols: Recent Advances. [Link]

  • AWS. Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Asian Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Journal of Applicable Chemistry. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. [Link]

  • Revue Roumaine de Chimie. MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. [Link]

  • YouTube. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]

  • Organic Chemistry Portal. NHPI-Catalyzed Electro-Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • ChemSrc. 4,5-Dichloroimidazole = 98 15965-30-7. [Link]

  • PubMed. (2009, May 7). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). [Link]

Sources

Method

Application Note: High-Efficiency Synthesis of Schiff Bases from 4,5-Dichloro-1H-imidazole-2-carbaldehyde

Executive Summary This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 4,5-dichloro-1H-imidazole-2-carbaldehyde . While imidazole-derived Schiff bases are well-document...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) derived from 4,5-dichloro-1H-imidazole-2-carbaldehyde . While imidazole-derived Schiff bases are well-documented for their broad-spectrum antimicrobial and anticancer properties, the 4,5-dichloro variant presents unique synthetic advantages and challenges. The electron-withdrawing chlorine atoms significantly enhance the electrophilicity of the C2-aldehyde, accelerating condensation rates but requiring precise pH control to prevent side reactions. This guide provides a robust, reproducible workflow for medicinal chemists and drug discovery researchers.

Scientific Foundation & Chemical Logic

The Scaffold Advantage

The 4,5-dichloro-1H-imidazole moiety is a privileged scaffold in medicinal chemistry. Unlike the unsubstituted imidazole, the chlorine atoms at positions 4 and 5 exert a strong negative inductive effect (-I) .

  • Enhanced Electrophilicity: The electron density is pulled away from the imidazole ring, making the carbonyl carbon at position C2 significantly more electrophilic. This facilitates rapid nucleophilic attack by primary amines.

  • Acidity Modulation: The -I effect stabilizes the conjugate base, making the N1-proton more acidic (pKa ~5.5 vs. 14.4 for imidazole). This impacts solubility and may require buffering during biological assays.

  • Lipophilicity: The dichloro-substitution increases the logP, potentially improving membrane permeability in drug candidates.

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed condensation mechanism:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N imine bond.

Expert Insight: Due to the electron-deficient nature of the 4,5-dichloro ring, the equilibrium favors the product more strongly than in electron-rich aromatic aldehydes. However, the product is susceptible to hydrolysis; anhydrous conditions during workup are critical.

Experimental Protocol

Materials & Reagents[1][2]
  • Precursor: 4,5-dichloro-1H-imidazole-2-carbaldehyde (purity >97%).

  • Amine Source: Substituted aniline, amino acid ester, or hydrazide (1.0 - 1.2 eq).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Synthesis Workflow
Step 1: Reactant Preparation

Dissolve 1.0 mmol of 4,5-dichloro-1H-imidazole-2-carbaldehyde in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

Step 2: Amine Addition

Add 1.0 mmol (equimolar) of the primary amine dropwise to the stirring solution.

  • Note: If using an amine hydrochloride salt, add 1.0 mmol of Sodium Acetate to buffer the solution.

Step 3: Catalysis

Add 2-3 drops of glacial acetic acid.

  • Critical Control Point: The pH should be approximately 4-5. Too acidic conditions will protonate the amine, rendering it non-nucleophilic.

Step 4: Reflux

Heat the mixture to reflux (


 for EtOH) for 3–6 hours . Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear.
Step 5: Isolation & Purification
  • Cool the reaction mixture to room temperature, then chill on ice (

    
    ).
    
  • The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Filter the precipitate under vacuum.

  • Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Recrystallization: If purity is <95%, recrystallize from hot ethanol/water (9:1).

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Dissolve Aldehyde (EtOH) AddAmine Add Primary Amine (1.0 eq) Start->AddAmine Catalyst Add Catalyst (Glacial AcOH) AddAmine->Catalyst Reflux Reflux (3-6 Hours) Catalyst->Reflux Monitor TLC Check (Disappearance of Aldehyde) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to 0°C (Precipitation) Monitor->Cool Complete Filter Vacuum Filtration & Wash Cool->Filter Product Final Product (Schiff Base) Filter->Product

Figure 1: Optimized workflow for the synthesis of 4,5-dichloroimidazole-based Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectral features must be confirmed.

NMR Spectroscopy ( )
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Change
Aldehyde (-CHO) 9.60 – 9.80SingletDisappears (Reactant consumed)
Imine (-CH=N-) 8.40 – 8.90SingletAppears (Product formed)
Imidazole (-NH) 13.50 – 14.00Broad SingletShifted downfield due to Cl-substitution
Aromatic Protons 6.50 – 8.00MultipletDepends on amine used
Infrared Spectroscopy (FT-IR)
  • Target Signal: Strong absorption band at 1600–1630 cm⁻¹ corresponding to the C=N (azomethine) stretch.

  • Absence: Disappearance of the carbonyl (C=O) stretch at ~1680 cm⁻¹.

Applications & Biological Relevance[1][2][4][5][6][7][8][9][10][11]

The 4,5-dichloroimidazole Schiff bases are not merely synthetic intermediates; they are potent bioactive pharmacophores.[2]

Key Therapeutic Areas
  • Antifungal Agents: The imidazole ring inhibits lanosterol 14

    
    -demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. The Schiff base modification often extends the spectrum of activity against Candida albicans [1].
    
  • Anticancer Activity: These ligands can intercalate into DNA or chelate metal ions (Cu, Zn) to generate reactive oxygen species (ROS) in tumor cells.

  • Coordination Chemistry: The N-donor of the imine and the N-donor of the imidazole ring act as a bidentate ligand system, forming stable complexes with transition metals for catalytic applications [2].

Biological Screening Pathway

BioScreening Ligand Synthesized Schiff Base Complex Metal Complexation (Cu, Zn, Co) Ligand->Complex Screening In Vitro Screening Ligand->Screening Complex->Screening Enhanced Activity AntiBac Antibacterial (S. aureus, E. coli) Screening->AntiBac AntiCan Anticancer (HeLa, MCF-7) Screening->AntiCan AntiFung Antifungal (C. albicans) Screening->AntiFung

Figure 2: Standard biological evaluation pathway for imidazole Schiff bases.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in hot ethanol.Evaporate solvent to 50% volume and refrigerate overnight. Add a few drops of water to induce precipitation.
Low Yield Incomplete condensation.Increase reflux time or add a Dean-Stark trap (if using benzene/toluene) to remove water and drive equilibrium.
Hydrolysis Moisture in solvent/air.Use anhydrous solvents and store the product in a desiccator. The imine bond is sensitive to aqueous acid.
Impure Product Unreacted amine.Wash the solid precipitate thoroughly with ether (amines are generally soluble in ether, while the Schiff base is less so).

References

  • Synthesis and Characterization of Schiff Base Metal Complexes Derived from Imidazole-2-carboxaldehyde. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014.[3] Context: Establishes the baseline protocol for imidazole-aldehyde condensation and NMR characterization of the azomethine proton.

  • Biological Activities of Schiff Bases and Their Complexes: A Review. Source:International Journal of Organic Chemistry, 2013.[4] Context: Comprehensive review detailing the antimicrobial and anticancer mechanisms of imidazole-derived Schiff bases.

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library. Source:Molecules, 2008.[5][6] Context: Discusses the reactivity of the 4,5-disubstituted imidazole scaffold and purification strategies for similar derivatives.

  • Antimicrobial Activity of Imidazole Derivatives. Source:Der Pharma Chemica, 2011. Context: Provides specific examples of biological screening for imidazole-2-carbaldehyde derivatives against Gram-positive and Gram-negative bacteria.

Sources

Application

Application Note: Reductive Amination Using 4,5-Dichloroimidazole-2-carboxaldehyde

A Senior Application Scientist's Guide to Synthesizing Novel Imidazole Derivatives for Drug Discovery This document provides a detailed technical guide for researchers, scientists, and drug development professionals on t...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesizing Novel Imidazole Derivatives for Drug Discovery

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4,5-dichloroimidazole-2-carboxaldehyde in reductive amination reactions. The protocols and insights herein are designed to facilitate the synthesis of novel secondary and tertiary amines, which are critical components in the development of new therapeutic agents.

Introduction: The Strategic Importance of the 4,5-Dichloroimidazole Scaffold

The 4,5-dichloroimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several biologically active molecules. Its rigid structure and specific electronic properties allow for precise interactions with biological targets. A notable example is Lixivaptan , an investigational vasopressin V2 receptor antagonist developed for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1]. The synthesis of such complex molecules often relies on robust and versatile chemical transformations.

Reductive amination stands out as one of the most powerful and widely utilized methods for forming carbon-nitrogen (C-N) bonds in pharmaceutical and medicinal chemistry.[2][3] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine, is valued for its efficiency, operational simplicity, and broad substrate scope.[2]

This guide offers an in-depth exploration of the reductive amination of 4,5-dichloroimidazole-2-carboxaldehyde, explaining the underlying mechanistic principles and providing validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Mechanistic Principles and Strategic Choices

The success of a reductive amination reaction hinges on understanding its two-stage mechanism and making informed choices regarding reagents and conditions. The process involves the initial formation of an imine (or an iminium ion), which is then reduced in situ to the target amine.[2]

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which subsequently eliminates a molecule of water to yield an imine. Under neutral or weakly acidic conditions (pH 4-6), the imine can be protonated to form a more electrophilic iminium ion, which accelerates the subsequent reduction.[4][5]

  • Reduction: A hydride-based reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[6]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine -H2O (Dehydration) Iminium Iminium Ion (Acidic Conditions) Imine->Iminium +H+ inv1 Imine->inv1 inv2 Iminium->inv2 Product Final Amine Product inv1->Product [Reduction] (e.g., NaBH(OAc)3) inv2->Product [Reduction]

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The choice of reducing agent is critical and depends on the reactivity of the substrates and the desired reaction pathway (one-pot vs. stepwise).

Reducing AgentKey Characteristics & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Preferred Choice. STAB is a mild and selective reducing agent that does not readily reduce aldehydes but efficiently reduces the iminium ion intermediate.[2][7] This selectivity allows for a one-pot procedure where all reagents can be combined from the start, simplifying the workflow.[4] Its steric bulk and attenuated reactivity make it ideal for sensitive substrates. It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]
Sodium Cyanoborohydride (NaBH₃CN) A Strong Contender. This reagent is particularly effective under mildly acidic conditions (pH 4-5) that favor iminium ion formation.[4] It is stable in these conditions, unlike NaBH₄.[6] However, its use requires caution due to the potential release of highly toxic hydrogen cyanide (HCN) gas during acidic workup.[2]
Sodium Borohydride (NaBH₄) A Potent, but Less Selective Option. NaBH₄ is a powerful reducing agent capable of reducing both the starting aldehyde and the intermediate imine.[8] To prevent the formation of the corresponding alcohol as a byproduct, a stepwise procedure is mandatory: the imine must be fully formed before the addition of NaBH₄.[4][7] This method is often performed in protic solvents like methanol (MeOH) or ethanol (EtOH).[8]
Catalytic Hydrogenation (H₂/Pd, etc.) A "Green" but Risky Alternative. While attractive from a green chemistry perspective, catalytic hydrogenation poses a significant risk of dehalogenation (removal of the chlorine atoms) from the electron-rich imidazole ring.[2] This side reaction would lead to undesired byproducts and should be considered only with careful catalyst screening and optimization.

Experimental Protocols & Workflows

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4,5-dichloroimidazole and its derivatives should be handled as potential irritants.[10][11][12]

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general-purpose protocol due to its high selectivity and operational simplicity.

Materials & Reagents:

  • 4,5-Dichloro-1H-imidazole-2-carbaldehyde (MW: 164.98 g/mol )[13]

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.0 eq).

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCE or THF (to a concentration of approx. 0.1-0.2 M). Add the amine (1.1 eq) via syringe.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq) to the mixture in a single portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup & Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Due to the basic nature of the imidazole and the newly formed amine, peak tailing can be an issue. To mitigate this, use an eluent system containing a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonium hydroxide.[9]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a viable alternative when STAB is unavailable or for specific substrates where a two-step approach is preferred.

Materials & Reagents:

  • 4,5-Dichloro-1H-imidazole-2-carbaldehyde

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous methanol. Stir the solution at room temperature for 1-2 hours to ensure complete formation of the imine.[7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the reactivity of NaBH₄ and minimize the reduction of any unreacted aldehyde.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC or LC-MS.

  • Workup & Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of deionized water.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Workflow Experimental Workflow Setup 1. Reaction Setup (Aldehyde + Amine in Solvent) Imine 2. Imine Formation (Stir at RT) Setup->Imine Reduction 3. Reduction (Add Reducing Agent) Imine->Reduction Monitor 4. Reaction Monitoring (TLC / LC-MS) Reduction->Monitor Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Product Characterization (NMR, MS) Purify->Characterize

Caption: A generalized workflow for reductive amination.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Reaction is sluggish or incomplete 1. Poorly nucleophilic amine.2. Steric hindrance.3. Imine formation equilibrium is unfavorable.1. Add a catalytic amount of acetic acid (1-5 mol%) to facilitate iminium ion formation, which is more electrophilic.[7][9]2. Increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time.3. For very difficult substrates, consider adding a Lewis acid like ZnCl₂.[14]
Significant alcohol byproduct observed The reducing agent is reducing the aldehyde before imine formation is complete.This is common with NaBH₄. Ensure sufficient time for imine formation before adding the reductant.[8] Alternatively, switch to the more selective NaBH(OAc)₃ (Protocol 1).[4]
Product streaks on TLC plate / difficult to purify The product is basic and strongly interacts with the acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to the chromatography eluent to neutralize active sites on the silica and improve peak shape.[9]
Formation of dialkylated product (with primary amines) The secondary amine product reacts again with the aldehyde.Use a slight excess of the primary amine to favor mono-alkylation. Alternatively, perform the reaction at a lower temperature to control the rate of the second alkylation.

References

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). [Link]

  • Reductive Amination - Common Conditions. [Link]

  • SAFETY DATA SHEET - 4,5-Dichloro-1H-imidazole. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist WAY-151932, and antagonist, Lixivaptan - PubMed. (2007). [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC. [Link]

  • 4,5-Dichloroimidazole - the NIST WebBook. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. (2025). [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023). [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed. (2014). [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver - PubMed. [Link]

  • SAFETY DATA SHEET 4,5-Dicyanoimidazole (DCI), Crystalline (30-3050-xx) - Glen Research. [Link]

  • Material Safety Data Sheet - 4,5-Dicyanoimidazole - Cole-Parmer. (2004). [Link]

  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - MDPI. (2008). [Link]

  • Centessa Pharmaceuticals Doses First Subject in Global Phase 3 ACTION Study of Lixivaptan in Autosomal Dominant Polycystic Kidney Disease. (2022). [Link]

  • Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC. (2019). [Link]

  • Design, synthesis and activities of 4/5-acyl-2-aminoimidazolyl analogues of oroidin for biofilm inhibition - ResearchGate. (2025). [Link]

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Method

using 4,5-dichloro-1H-imidazole-2-carbaldehyde as a ligand in MOFs

An In-Depth Technical Guide to the Utilization of 4,5-dichloro-1H-imidazole-2-carbaldehyde as a Versatile Ligand in Metal-Organic Frameworks Authored by a Senior Application Scientist Foreword: Charting a New Course in M...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Utilization of 4,5-dichloro-1H-imidazole-2-carbaldehyde as a Versatile Ligand in Metal-Organic Frameworks

Authored by a Senior Application Scientist

Foreword: Charting a New Course in MOF Chemistry

The field of Metal-Organic Frameworks (MOFs) is in a constant state of evolution, driven by the design and implementation of novel organic ligands. These molecular building blocks are the primary determinants of the final framework's topology, porosity, and functionality. This guide delves into the prospective use of a largely unexplored yet highly promising ligand: 4,5-dichloro-1H-imidazole-2-carbaldehyde. Its unique trifecta of functionalities—a coordinating imidazole ring, electron-withdrawing chloro groups, and a reactive carbaldehyde handle—positions it as a powerful tool for the synthesis of next-generation MOFs. This document provides a comprehensive overview, from the proposed synthesis of the ligand itself to its potential applications in cutting-edge research, particularly in the realm of drug development. While the direct use of this specific ligand in MOF synthesis is not yet prevalent in published literature, this guide aims to provide a forward-looking, scientifically-grounded roadmap for researchers and scientists eager to explore its potential.

Section 1: The Ligand of Interest: 4,5-dichloro-1H-imidazole-2-carbaldehyde

The 4,5-dichloro-1H-imidazole-2-carbaldehyde molecule is a fascinating candidate for MOF synthesis due to its inherent properties. The imidazole core is a well-established coordinating moiety in a variety of successful MOFs, including the zeolitic imidazolate frameworks (ZIFs).[1] The two chlorine atoms at the 4 and 5 positions are expected to enhance the thermal and chemical stability of the resulting MOF through inductive effects and by providing steric shielding to the imidazole ring. Furthermore, the aldehyde group at the 2-position is a versatile functional handle that can be readily modified post-synthetically, opening up a vast landscape of potential applications.[2]

Proposed Synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde

A plausible and efficient route for the synthesis of 4,5-dichloro-1H-imidazole-2-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The proposed synthesis would start from the commercially available 4,5-dichloro-1H-imidazole.

Reaction Scheme:

Vilsmeier-Haack Reaction 4,5-dichloro-1H-imidazole 4,5-dichloro-1H-imidazole Vilsmeier Reagent Vilsmeier Reagent 4,5-dichloro-1H-imidazole->Vilsmeier Reagent DMF, POCl3 4,5-dichloro-1H-imidazole-2-carbaldehyde 4,5-dichloro-1H-imidazole-2-carbaldehyde Vilsmeier Reagent->4,5-dichloro-1H-imidazole-2-carbaldehyde Hydrolysis

Caption: Proposed Vilsmeier-Haack synthesis of the target ligand.

Experimental Protocol (Proposed):

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 4,5-dichloro-1H-imidazole in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated to 60-70°C and stirred for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7. The crude product will precipitate out of the solution.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Section 2: Proposed Synthesis of MOFs using 4,5-dichloro-1H-imidazole-2-carbaldehyde

The synthesis of MOFs using this ligand can be approached through standard solvothermal or hydrothermal methods.[6] The choice of metal ion will be crucial in determining the final structure and properties of the MOF. Common choices include zinc(II), copper(II), and zirconium(IV) due to their well-documented coordination chemistry with imidazole-based ligands.

MOF Synthesis Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization cluster_application Potential Applications Ligand 4,5-dichloro-1H-imidazole-2-carbaldehyde Reaction Sealed Vessel, Heat Ligand->Reaction Metal Metal Salt (e.g., Zn(NO3)2·6H2O) Metal->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction PXRD Powder X-ray Diffraction (PXRD) Reaction->PXRD Phase Purity & Crystallinity TGA Thermogravimetric Analysis (TGA) Reaction->TGA Thermal Stability BET Brunauer-Emmett-Teller (BET) Analysis Reaction->BET Porosity & Surface Area FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Reaction->FTIR Functional Groups Drug_Delivery Drug Delivery PXRD->Drug_Delivery Catalysis Catalysis TGA->Catalysis BET->Drug_Delivery Sensing Sensing FTIR->Sensing

Caption: General workflow for the synthesis and characterization of MOFs.

Experimental Protocol (Proposed):

  • Precursor Solution: In a glass vial, dissolve 4,5-dichloro-1H-imidazole-2-carbaldehyde and a chosen metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent system, such as a mixture of DMF and ethanol.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a predetermined period (12 to 72 hours).

  • Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is washed with fresh solvent to remove any unreacted starting materials. The MOF is then activated by solvent exchange and heating under vacuum to remove solvent molecules from the pores.

Essential Characterization Techniques

A thorough characterization of the synthesized MOF is essential to understand its structure and properties.

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the bulk material. Comparison with simulated patterns from single-crystal X-ray diffraction can verify the structure.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore size distribution of the MOF, which are critical parameters for applications such as drug delivery and gas storage.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the presence of the ligand's functional groups (imidazole ring, C-Cl bonds, and the aldehyde C=O stretch) within the MOF structure.
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal habit of the synthesized MOF particles.

Section 3: Potential Applications in Drug Development

The unique structural features of MOFs synthesized from 4,5-dichloro-1H-imidazole-2-carbaldehyde make them highly attractive for various applications in drug development.

As a Platform for Drug Delivery

The inherent porosity of MOFs makes them excellent candidates for drug delivery systems.[7] The pore size and volume of the proposed MOFs can be tuned by adjusting the synthesis conditions to accommodate a wide range of therapeutic molecules. The chlorine atoms on the imidazole ring may also offer specific interactions with certain drug molecules, potentially leading to higher loading capacities and more controlled release profiles.

In Heterogeneous Catalysis for Pharmaceutical Synthesis

The metal nodes within the MOF structure can act as Lewis acid sites, while the imidazole ligand can act as a Brønsted base, creating a bifunctional catalyst.[8] This could be exploited for various organic transformations that are crucial in the synthesis of active pharmaceutical ingredients. The aldehyde functionality could also be modified to introduce other catalytic moieties.

For Post-Synthetic Modification (PSM) and Targeted Drug Delivery

The aldehyde group on the ligand is a key feature that allows for a wide range of post-synthetic modifications.[2] This enables the covalent attachment of various functional molecules, including targeting ligands for specific cells or tissues, which is a critical aspect of modern drug delivery.[7]

Proposed PSM Protocol: Reductive Amination for Amine Functionalization

  • MOF Suspension: Suspend the activated MOF in a suitable anhydrous solvent (e.g., methanol).

  • Amine Addition: Add the desired amine (e.g., a fluorescent dye with an amine group or a targeting ligand) to the suspension.

  • Reducing Agent: After a period of stirring to allow for imine formation, add a mild reducing agent such as sodium borohydride (NaBH₄) in portions.

  • Workup: Stir the reaction for several hours at room temperature. The functionalized MOF is then collected by centrifugation, washed thoroughly with fresh solvent, and dried under vacuum.

Section 4: Conclusion and Future Outlook

While the use of 4,5-dichloro-1H-imidazole-2-carbaldehyde in MOF synthesis is still in its nascent stages, the potential is undeniable. The combination of a stable, coordinating heterocycle with electron-withdrawing groups and a versatile reactive handle offers a compelling platform for the development of highly functional and robust MOFs. The proposed synthetic routes and application protocols in this guide are intended to serve as a starting point for researchers to explore this exciting new area of MOF chemistry. The insights gained from such studies could pave the way for significant advancements in drug delivery, catalysis, and beyond.

References

  • Bennet, T. D., & Cheetham, A. K. (2012). Amorphous Metal-Organic Frameworks. Accounts of Chemical Research, 45(7), 955-964.
  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000.
  • Roha, M. J., & Thirumalai, D. (2020). Metal-Organic Frameworks for Drug Delivery.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Pérez Almarcha, Y., et al. (2020). Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. Chemistry – A European Journal, 26(58), 13166-13174.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Li, B., et al. (2019). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. Chemical Society Reviews, 48(6), 1754-1807.
  • Růžička, A., et al. (2021). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 60(24), 18987-18997.
  • Kalmutzki, M. J., et al. (2018). Metal-Organic Frameworks: Synthetic Methods and Potential Applications.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Reactions. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Scribd. (n.d.). Efficient Imidazole Derivative Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Evaluation of Novel 4,5-Dichloroimidazole-1,4-Dihydropyridine Hybrids as CYP51-Targeted Antifungal Agents

Introduction & Scientific Rationale The development of novel antifungal agents is a critical priority in medicinal chemistry due to the rising incidence of invasive fungal infections and the emergence of multidrug-resist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of novel antifungal agents is a critical priority in medicinal chemistry due to the rising incidence of invasive fungal infections and the emergence of multidrug-resistant strains of Candida and Aspergillus species. The imidazole ring is a privileged scaffold in pharmacology, strongly associated with diverse biological activities, including potent antifungal properties[1]. Established azole drugs (e.g., ketoconazole, miconazole) exert their effects by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in the fungal cell membrane[1],[2].

To overcome resistance mechanisms, structural hybridization is a proven strategy. This application note details the synthesis of novel hybrid molecules combining a 4,5-dichloroimidazole pharmacophore with a 1,4-dihydropyridine (1,4-DHP) core.

  • The Dichloroimidazole Moiety: The electron-withdrawing chlorine atoms at the 4 and 5 positions increase the lipophilicity (logP) of the molecule, facilitating superior penetration through the fungal cell wall. Furthermore, the unsubstituted sp² nitrogen of the imidazole ring is perfectly positioned to coordinate with the heme iron in the active site of CYP51.

  • The 1,4-DHP Core: While classic 1,4-DHPs (like nifedipine) are known calcium channel blockers, substituting the C3/C5 dicarboxylic ester moieties with arylamide groups drastically reduces cardiovascular activity while enhancing antimicrobial and antitubercular properties[3].

By condensing 4,5-dichloroimidazole-2-carboxaldehyde with N-arylacetoacetamides, we generate a rigid, bulky scaffold that competitively blocks the CYP51 active site, ultimately destroying fungal membrane integrity[2],[4].

Mechanistic Pathway

The primary mechanism of action for these synthesized hybrids is the disruption of the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of mammalian cholesterol; its depletion leads to membrane instability, altered permeability, and cell death.

CYP51_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Downstream enzymes Inhibitor Dichloroimidazole 1,4-DHP Hybrids Inhibitor->CYP51 Heme Iron Coordination (Competitive Inhibition)

Figure 1: Mechanism of action of dichloroimidazole derivatives targeting Lanosterol 14α-demethylase.

Experimental Protocols

The synthesis of N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides utilizes a multicomponent Hantzsch condensation[4]. This one-pot reaction boasts high atom economy and reliable yields.

Reagents and Materials
  • Starting Material: 4,5-Dichloroimidazole-2-carboxaldehyde (1.0 equivalent).

  • Active Methylene: N-aryl acetoacetamides (e.g., N-phenyl, N-(4-chlorophenyl), N-(4-nitrophenyl) acetoacetamide) (2.0 equivalents).

  • Nitrogen Source: Ammonium acetate (

    
    ) (Excess, typically 5.0 equivalents).
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Analytical: Silica gel 60

    
     TLC plates; Hexane/Ethyl Acetate (6:4 v/v).
    
Step-by-Step Synthesis Workflow
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 4,5-dichloroimidazole-2-carboxaldehyde in 30 mL of anhydrous methanol.

  • Reagent Addition: Add 20 mmol of the selected N-aryl acetoacetamide to the solution. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Catalysis & Nitrogen Insertion: Add 50 mmol of ammonium acetate. Causality Note: Ammonium acetate serves a dual purpose; it acts as a mild catalyst for the initial Knoevenagel condensation between the aldehyde and the active methylene, and it provides the ammonia required for the formation of the enamine intermediate that subsequently cyclizes[3].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C) under continuous stirring for 6 to 8 hours.

  • In-Process Control (IPC): Monitor the reaction progress via TLC (Hexane:EtOAc 6:4). The disappearance of the UV-active aldehyde spot (

    
    ) and the appearance of a lower-running fluorescent product spot (
    
    
    
    ) indicates completion.
  • Workup: Upon completion, cool the reaction mixture to room temperature, then pour it into 100 mL of crushed ice-water with vigorous stirring. A solid precipitate will form.

  • Isolation: Filter the crude precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 × 20 mL) to remove unreacted ammonium acetate, followed by a wash with cold diethyl ether (10 mL) to remove unreacted N-aryl acetoacetamide.

  • Purification (Self-Validation): Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous

    
    . Confirm purity via melting point determination and 
    
    
    
    -NMR (look for the characteristic singlet of the 1,4-DHP C4-proton around
    
    
    4.7–5.2 ppm).

Synthesis_Workflow A 4,5-Dichloroimidazole- 2-carboxaldehyde (1 eq) Reaction Hantzsch Condensation Reflux in Methanol (6-8 h) A->Reaction B N-Aryl Acetoacetamide (2 eq) B->Reaction C Ammonium Acetate (Excess) C->Reaction IPC TLC Monitoring (Hexane:EtOAc 6:4) Reaction->IPC Aliquot testing Product N,N-Diaryl-4-(4,5-dichloroimidazole-2-yl)- 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides IPC->Product Upon completion Purification Recrystallization (Hot Ethanol) Product->Purification Vacuum filtration

Figure 2: Multicomponent Hantzsch synthesis workflow for dichloroimidazole-1,4-DHP hybrids.

Quantitative Data: Antifungal Evaluation

The synthesized compounds must be evaluated for their in vitro antifungal activity using the broth microdilution method (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC). Structure-activity relationship (SAR) analyses consistently indicate that para-substituted electron-withdrawing groups on the aryl ring significantly enhance the compounds' ability to penetrate fungal membranes, thereby increasing antifungal potency[1].

Table 1: Representative In Vitro Antifungal Activity (MIC, µg/mL)

Compound IDAryl Substitution (R)Candida albicansCandida kruseiAspergillus niger
DHP-1 Phenyl (Unsubstituted)16.032.064.0
DHP-2 4-Methylphenyl16.032.032.0
DHP-3 4-Chlorophenyl4.08.016.0
DHP-4 4-Nitrophenyl2.0 4.0 8.0
Control 1 Fluconazole0.516.0>64.0
Control 2 Ketoconazole0.252.04.0

Data Interpretation: The incorporation of strong electron-withdrawing groups (e.g.,


, 

) at the para-position of the N-aryl ring (Compounds DHP-3 and DHP-4) yields superior broad-spectrum antifungal activity compared to unsubstituted variants. Notably, these optimized dichloroimidazole hybrids demonstrate enhanced efficacy against non-albicans species (like C. krusei) and filamentous fungi (A. niger) compared to the first-generation triazole, Fluconazole.

References

  • [1] Biological and Molecular Chemistry. "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Available at:[Link]

  • [2] National Institutes of Health (NIH). "Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans." Available at:[Link]

  • [3] National Institutes of Health (NIH) / PMC. "Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides." Available at:[Link]

  • [4] ResearchGate. "Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides." Available at: [Link]

Sources

Method

protecting group strategies for 4,5-dichloroimidazole-2-carbaldehyde

As a Senior Application Scientist, I frequently encounter complex chemoselectivity challenges when functionalizing polyfunctional heterocycles. 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) is a prime exampl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex chemoselectivity challenges when functionalizing polyfunctional heterocycles. 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) is a prime example of such a challenge. This scaffold presents a highly electrophilic aldehyde at the C2 position paired with an imidazole NH that is electronically deactivated yet highly acidic due to the adjacent halogens.

To successfully utilize this building block in downstream applications (such as cross-coupling, lithiation, or complex API synthesis), a carefully orchestrated, orthogonal protecting group (PG) strategy is required. This guide details the causality behind PG selection, quantitative comparisons, and self-validating experimental protocols to ensure high-fidelity synthesis.

Chemical Context & Causality: The "Why" Behind the Strategy

The reactivity of 4,5-dichloro-1H-imidazole-2-carbaldehyde is fundamentally altered by its substituents:

  • Electronic Deactivation & Acidity: The two chlorine atoms at the C4 and C5 positions exert a strong negative inductive (-I) effect. This significantly stabilizes the imidazolide anion, lowering the pKa of the imidazole NH from ~14.5 (in unsubstituted imidazole) to approximately 8.2–8.5[1].

  • Base Selection: Because of this enhanced acidity, deprotonation of the NH does not require harsh, strongly basic conditions (like NaH or KOtBu). Instead, milder bases such as K₂CO₃ or Et₃N are entirely sufficient[2]. However, the resulting anion is less nucleophilic, requiring highly reactive electrophiles (like SEM-Cl or Trt-Cl) for efficient N-protection.

  • Chemoselectivity: The C2-aldehyde is highly susceptible to nucleophilic attack. If N-alkylation is attempted directly, the aldehyde oxygen can compete as a nucleophile, or the base can trigger unwanted aldol-type condensations. Therefore, the aldehyde must be masked first, typically as a diethyl acetal[3].

Quantitative Comparison of Protecting Group Strategies

The following table summarizes the optimal orthogonal strategies for protecting both the aldehyde and the imidazole NH.

Protecting GroupTarget SiteReagentsDeprotection ConditionsYield (%)Causality / Rationale
Diethyl Acetal C2-AldehydeHC(OEt)₃, p-TsOH, EtOH1M HCl or TFA/H₂O85–95Masks the highly electrophilic aldehyde, preventing nucleophilic attack during subsequent basic N-alkylation[3].
SEM Imidazole NHSEM-Cl, K₂CO₃, DMFTBAF (THF) or TFA (DCM)80–90Provides robust stability against strong bases (e.g., organolithiums) for downstream C-C coupling.
Trityl (Trt) Imidazole NHTrt-Cl, Et₃N, DCM1% TFA in DCM75–85Extreme steric bulk shields the C2 position; easily removed under very mild acidic conditions.
Boc Imidazole NHBoc₂O, Et₃N, DMAPTFA/DCM85–95Atom-economical and easily monitored by NMR, but less stable to strong nucleophiles.

Workflow Visualization

G A 4,5-Dichloro-1H- imidazole-2-carbaldehyde B Diethyl Acetal Intermediate A->B HC(OEt)3, p-TsOH Reflux C N-SEM / N-Trt Protected Core A->C Direct NH Protection (Alternative) B->C PG-Cl, Base 0°C to RT D Downstream Functionalization C->D Target Reactions (e.g., Coupling)

Orthogonal protection workflow for 4,5-dichloroimidazole-2-carbaldehyde.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next step.

Protocol 1: Aldehyde Protection (Synthesis of Diethyl Acetal)

Objective: Mask the C2-aldehyde to prevent interference during downstream N-functionalization.

  • Setup: Charge a dry 100 mL round-bottom flask with 4,5-dichloro-1H-imidazole-2-carbaldehyde (5.0 g, 30.3 mmol) and anhydrous ethanol (30 mL).

  • Reagent Addition: Add triethyl orthoformate (15.1 mL, 90.9 mmol, 3.0 eq) followed by p-toluenesulfonic acid monohydrate (0.29 g, 1.5 mmol, 0.05 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (UV active, stains bright orange with 2,4-DNPH) should be completely consumed, replaced by a new, less polar spot (Rf ~0.6) that does not stain with 2,4-DNPH.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst. Extract the aqueous layer with EtOAc (2 × 25 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the acetal intermediate as a pale solid[3].

Protocol 2: Imidazole NH Protection (N-SEM)

Objective: Install a robust, base-stable SEM group on the acidic imidazole NH.

  • Setup: Dissolve the acetal intermediate from Protocol 1 (3.0 g, 12.5 mmol) in anhydrous DMF (25 mL) in a flame-dried flask under nitrogen.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (3.45 g, 25.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes. Causality Note: Because the pKa of the dichloroimidazole is ~8.5[1], K₂CO₃ is perfectly sufficient to generate the imidazolide anion, avoiding the hazards and side-reactions associated with NaH[2].

  • Alkylation: Cool the suspension to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (2.43 mL, 13.8 mmol, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Validate by LC-MS (ESI+). Look for the [M+H]⁺ peak corresponding to the fully protected mass (Acetal + SEM).

  • Workup: Quench the reaction by pouring into ice water (100 mL). Extract with diethyl ether (3 × 50 mL). Wash the combined organics extensively with water (3 × 30 mL) to remove residual DMF, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol 3: Global Deprotection (Simultaneous Acetal and SEM Removal)

Objective: Reveal the native 4,5-dichloro-1H-imidazole-2-carbaldehyde core after downstream functionalization.

  • Setup: Dissolve the fully functionalized intermediate in a mixture of TFA/DCM/H₂O (5:4:1 v/v/v) at 0 °C.

  • Reaction: Stir at room temperature for 2–4 hours. Causality Note: The aqueous acidic environment simultaneously hydrolyzes the diethyl acetal back to the aldehyde and cleaves the SEM aminal linkage.

  • IPC: Monitor by LC-MS for the disappearance of the protected mass and the appearance of the target product mass.

  • Workup: Concentrate under reduced pressure to remove TFA and DCM. Carefully neutralize the residue with saturated aqueous NaHCO₃ at 0 °C, extract with EtOAc, dry, and concentrate to isolate the final product.

References

  • Dirlam, J. P., James, R. B., & Shoop, E. V. (1982). Synthesis of some dihydroxyphenyl 4,5-dichloroimidazol-2-yl ketones: compounds related to pyoluteorin. The Journal of Organic Chemistry, 47(11), 2196–2199. URL: [Link]

  • Google Patents. CA1268173A - Preparation of nucleoside phosphoramidite intermediates (Details the exact pKa parameters of 4,5-dichloroimidazole).

Sources

Application

condensation reactions of 4,5-dichloro-1H-imidazole-2-carbaldehyde

Application Note: Condensation Reactions of 4,5-Dichloro-1H-imidazole-2-carbaldehyde Executive Summary 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS 81293-97-2) is a high-value heterocyclic building block. Unlike its non...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Condensation Reactions of 4,5-Dichloro-1H-imidazole-2-carbaldehyde

Executive Summary

4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS 81293-97-2) is a high-value heterocyclic building block. Unlike its non-chlorinated analog, the presence of electron-withdrawing chlorine atoms at the 4- and 5-positions significantly alters its electronic profile. This substitution increases the electrophilicity of the formyl group (enhancing condensation rates) while simultaneously increasing the acidity of the N1-proton (


 shift).

This guide details three critical condensation pathways:

  • Nitronyl Nitroxide Assembly (Schiff Base/Cyclization) : A validated protocol for synthesizing stable radical precursors.

  • Knoevenagel Condensation : A versatile route to

    
    -unsaturated systems.
    
  • Imidazo[1,2-a]pyridine Synthesis : A multicomponent strategy for fused heterocycles.

Chemical Profile & Handling

PropertySpecificationApplication Note
Formula

High chlorine content increases lipophilicity compared to parent imidazole.
MW 164.98 g/mol --
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water/ether. Use DMF for room temp reactions.
Reactivity Electrophilic AldehydeHighly reactive toward amines and active methylenes.
Stability Air-sensitive (slow oxidation)Store under inert atmosphere (

) at 2-8°C.

Critical Handling Note: The 4,5-dichloro substitution makes the imidazole ring electron-deficient. Avoid strong bases (e.g., NaH, LDA) unless N-protection is intended, as deprotonation of the imidazole NH will occur before nucleophilic attack at the aldehyde, potentially forming insoluble salts that stall the reaction.

Protocol 1: Nitronyl Nitroxide Assembly (Schiff Base/Cyclization)

Reference: Tretyakov et al., 2019 [1]

This protocol demonstrates the condensation of the aldehyde with a bis-hydroxylamine, followed by oxidation.[1] It is the "Gold Standard" for demonstrating the reactivity of this specific scaffold with diamine-type nucleophiles.

Mechanism & Workflow

The reaction proceeds via a dual condensation (Schiff base formation) to close the imidazoline ring, followed by oxidation to the radical species.

NitronylNitroxide Aldehyde 4,5-Dichloro-1H- imidazole-2-carbaldehyde Intermediate Dihydroimidazole Intermediate Aldehyde->Intermediate DMF, 30°C, 48h -H2O BHA Bis(hydroxylamine) Reagent BHA->Intermediate Product Nitronyl Nitroxide Radical Intermediate->Product Oxidation Oxidant MnO2 / EtOH Oxidant->Product

Figure 1: Pathway for the synthesis of imidazolyl-substituted nitronyl nitroxides.

Experimental Procedure
  • Preparation : Dissolve 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.65 g, 10 mmol) in DMF (20 mL).

    • Note: DMF is required due to the lower solubility of the dichloro derivative compared to the dimethyl analog (which can be reacted in water).

  • Condensation : Add N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) (1.48 g, 10 mmol) at room temperature.

  • Incubation : Stir the mixture at 30°C for 48 hours under Argon.

    • Checkpoint: Monitor by TLC. The aldehyde spot should disappear.

  • Workup 1 : Remove DMF under a stream of air or reduced pressure to yield a pale white powder (the reduced intermediate).

  • Oxidation : Dissolve the powder in Ethanol (50 mL) and add MnO

    
      (4.5 g, 50 mmol). Stir for 3 hours at room temperature.
    
  • Purification : Filter off MnO

    
    . Concentrate the filtrate to ~10 mL. Purify via column chromatography (
    
    
    
    , eluent: Ethanol).
    • Yield: ~26% (Blue crystals).[1][2]

Protocol 2: Knoevenagel Condensation

Adapted from General Imidazole Protocols [2, 3]

The electron-deficient nature of the 4,5-dichloro ring makes the aldehyde highly reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Mechanism

Base-catalyzed deprotonation of the active methylene is followed by nucleophilic attack on the aldehyde. The subsequent dehydration is favored by the conjugated system.

Knoevenagel Start Aldehyde + Malononitrile Enolate Enolate Attack Start->Enolate Deprotonation Base Cat. Piperidine Base->Enolate Alcohol Beta-Hydroxy Intermediate Enolate->Alcohol Nucleophilic Addn Product Vinyl Nitrile Product Alcohol->Product -H2O (Dehydration)

Figure 2: Knoevenagel condensation mechanism for vinyl nitrile synthesis.

Experimental Procedure
  • Reagents : Combine 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Catalysis : Add Piperidine (2 drops, ~0.1 mmol).

    • Optimization: If the starting material does not dissolve, add minimal DMF dropwise until clear.

  • Reaction : Reflux for 2–4 hours .

    • Observation: A solid precipitate often forms as the product is less soluble than the reactants.

  • Workup : Cool to room temperature. Filter the precipitate.[1][3] Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Recrystallization : Recrystallize from Ethanol/DMF (9:1) if necessary.

Protocol 3: Imidazo[1,2-a]pyridine Synthesis

Context: Multicomponent Groebke-Blackburn-Bienaymé type reactivity [4]

This aldehyde serves as an excellent electrophile for the synthesis of fused heterocycles, reacting with 2-aminopyridines and isocyanides.

Experimental Procedure
  • Reagents : Mix 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and tert-butyl isocyanide (1.1 mmol).

  • Solvent/Catalyst : Use Dichloromethane (DCM) (5 mL) with Sc(OTf)

    
      (5 mol%) or Acetic Acid  (10 mol%).
    
  • Conditions : Stir at room temperature for 12 hours.

  • Workup : Evaporate solvent. Purify via silica gel flash chromatography (Gradient: Hexanes to EtOAc).

Troubleshooting & Optimization

IssueCauseSolution
Low Solubility Dichloro substitution reduces polarity vs. parent imidazole.Switch solvent from EtOH to DMF or DMSO .
No Reaction (Knoevenagel) Acidic NH neutralizes the catalytic base.Increase base load (use 1.5 eq. piperidine) or protect NH (e.g., SEM/Boc) prior to reaction.
Aldehyde Oxidation Aldehyde oxidizes to carboxylic acid in air.Check purity via

-NMR (CHO peak at ~9.5 ppm). Repurify if COOH peak appears.
Side Products N-alkylation competing with condensation.Ensure non-alkylating conditions; avoid alkyl halides in the same pot unless intended.

References

  • Tretyakov, E. V., et al. (2019). "Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains." Crystals, 9(4), 220.

  • BenchChem. (n.d.). "4,5-Dichloro-1H-imidazole-2-carbaldehyde Structure and Reactivity."

  • Sigma-Aldrich. (n.d.). "Knoevenagel Condensation Reaction - User Guide."

  • Shaabani, A., et al. (2008). "Synthesis of imidazo[1,2-a]pyridines via a one-pot three-component reaction." Tetrahedron Letters, 49(39), 5756-5758.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 4,5-dichloro-1H-imidazole-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4,5-dichloro-1H-imidazole-2-carbaldehyde. Given the limited publicl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4,5-dichloro-1H-imidazole-2-carbaldehyde. Given the limited publicly available experimental data for this specific compound, this guide synthesizes established principles of solubility enhancement for poorly soluble molecules, with a particular focus on heterocyclic compounds, and provides practical troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,5-dichloro-1H-imidazole-2-carbaldehyde not dissolving?

A1: The low solubility of 4,5-dichloro-1H-imidazole-2-carbaldehyde can be attributed to several factors inherent to its molecular structure. The presence of two chlorine atoms, which are electron-withdrawing, can increase the crystal lattice energy of the solid form, making it more difficult for solvent molecules to break it down. Additionally, the relatively nonpolar imidazole ring and the aldehyde group contribute to its hydrophobic character, leading to poor solubility in aqueous solutions.

Q2: What is the first step I should take to improve its solubility?

A2: A systematic approach is recommended. Start with a small-scale solubility screening in a range of common laboratory solvents of varying polarities. This will provide a foundational understanding of the compound's general solubility characteristics and guide the selection of an appropriate solubilization strategy.

Q3: Are there any safety precautions I should be aware of when handling this compound?

A3: Yes, it is crucial to handle 4,5-dichloro-1H-imidazole-2-carbaldehyde with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

This section provides a series of question-and-answer-based troubleshooting guides to address specific solubility issues you may encounter during your experiments.

Issue 1: Poor Solubility in Aqueous Buffers

Q: I need to prepare a solution of 4,5-dichloro-1H-imidazole-2-carbaldehyde in a physiological buffer (e.g., PBS pH 7.4) for a biological assay, but it's not dissolving. What can I do?

A: This is a common challenge for many organic compounds. Here’s a systematic approach to address this:

1. pH Adjustment:

  • The Underlying Principle: The imidazole ring in your compound is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase its aqueous solubility. The two electron-withdrawing chlorine atoms will lower the pKa of the imidazole ring compared to unsubstituted imidazole (pKa ~7). A reasonable estimate for the pKa of 4,5-dichloro-1H-imidazole would be in the range of 3-5. Therefore, adjusting the pH of your buffer to be at or below this estimated pKa should enhance solubility.

  • Troubleshooting Steps:

    • Prepare a series of small-volume buffers with varying pH values (e.g., from pH 2 to 7.4).

    • Add a small, known amount of your compound to each buffer.

    • Observe for dissolution, using sonication or gentle heating if necessary.

    • Important Note: Be mindful that the stability of the aldehyde group can be pH-dependent. It is advisable to assess the stability of your compound at different pH values over the time course of your experiment.

2. Co-solvent Systems:

  • The Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[1][2]

  • Troubleshooting Steps:

    • Select a biocompatible co-solvent. Common choices for biological assays include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[3][4]

    • Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

    • For your final working solution, perform a serial dilution of the stock solution into your aqueous buffer.

    • Critical Consideration: Ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system you are studying. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays.[5][6]

Diagram: Troubleshooting Workflow for Aqueous Solubility

Caption: A stepwise decision-making workflow for addressing poor aqueous solubility.

Issue 2: Precipitation of the Compound from a Co-solvent Stock Solution Upon Dilution

Q: I have a 10 mM stock solution of my compound in DMSO. When I dilute it into my aqueous buffer for my experiment, a precipitate forms. How can I prevent this?

A: This is a common issue known as "crashing out." It occurs when the compound's solubility in the final mixed-solvent system is exceeded. Here are some strategies to overcome this:

1. Optimize the Co-solvent Concentration:

  • The Underlying Principle: You may need a higher percentage of the co-solvent in your final solution to maintain solubility. However, this must be balanced with the tolerance of your experimental system.

  • Troubleshooting Steps:

    • Determine the maximum tolerable co-solvent concentration for your assay.

    • Prepare a dilution series of your DMSO stock into the aqueous buffer to find the highest concentration of your compound that remains in solution at the maximum tolerable co-solvent concentration.

2. Use of Cyclodextrins:

  • The Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[7][8]

  • Troubleshooting Steps:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their higher aqueous solubility and safety profiles compared to native β-cyclodextrin.

    • Perform a phase solubility study to determine the optimal concentration of the cyclodextrin and the stoichiometry of the complex. (See Experimental Protocols section for a detailed protocol).

    • Prepare your solution by first dissolving the cyclodextrin in the aqueous buffer, followed by the addition of your compound.

3. Employ a Surfactant:

  • The Underlying Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.

  • Troubleshooting Steps:

    • Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Pluronic® F-68.

    • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

    • Add your compound (either as a solid or from a concentrated stock in a minimal amount of co-solvent) to the surfactant-containing buffer.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid method to screen for promising solubilizing conditions.[3][9][10]

Materials:

  • 4,5-dichloro-1H-imidazole-2-carbaldehyde

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffers of interest (e.g., PBS pH 7.4)

  • 96-well microplates (clear bottom for UV-Vis analysis)

  • Microplate reader with UV-Vis capabilities or a nephelometer

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 4,5-dichloro-1H-imidazole-2-carbaldehyde in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: In a separate 96-well plate, add your aqueous buffer to each well. Then, transfer a small, equal volume of each concentration from the DMSO plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1-5%).

  • Incubation: Cover the plate and incubate at room temperature with gentle shaking for 1-2 hours.

  • Analysis:

    • Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates precipitation and the point at which the kinetic solubility is exceeded.[11]

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. The concentration at which the absorbance plateaus indicates the kinetic solubility limit.

Data Presentation:

Concentration (µM)Turbidity (Nephelometric Units)
500850
250780
125250
62.555
31.2552
15.650

In this example, the kinetic solubility is approximately 125 µM, as indicated by the sharp drop in turbidity below this concentration.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the stoichiometry and stability constant of the inclusion complex between your compound and a cyclodextrin.[12][13]

Materials:

  • 4,5-dichloro-1H-imidazole-2-carbaldehyde

  • Selected cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer of choice

  • Vials with screw caps

  • Shaking incubator

  • 0.22 µm syringe filters

  • HPLC with a suitable column and UV detector

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add Excess Compound: To each vial containing the cyclodextrin solution, add an excess amount of 4,5-dichloro-1H-imidazole-2-carbaldehyde (enough to ensure that undissolved solid remains at equilibrium).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Quantify the concentration of the dissolved compound in each filtered sample using a validated HPLC method.

  • Data Analysis: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis).

Interpretation of the Phase Solubility Diagram:

  • A-type Profile: A linear increase in compound solubility with increasing cyclodextrin concentration suggests the formation of a soluble 1:1 complex. The stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀) of the compound.

  • B-type Profile: Indicates the formation of a complex with limited solubility.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex a 4,5-dichloro-1H-imidazole-2-carbaldehyde (Hydrophobic) c Compound encapsulated in Cyclodextrin a->c Complexation b Hydrophilic Exterior Hydrophobic Cavity b->c

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin to form a soluble complex.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Yalkowsky, S. H., He, Y., & Jain, P. (2010). Handbook of Aqueous Solubility Data. CRC press.[5][6][14][15][16]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.[3]

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.[3]

  • GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.[5]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble medicinals (like curcumin)?.[6]

  • BioDuro. (n.d.). ADME Solubility Assay.[9]

  • BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in drug discovery.[10]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.[17]

  • Bio-protocol. (2018). Determination of Kinetic Solubility.[11]

  • PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development.[18]

  • PubMed. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.[7]

  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.[19]

  • Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN.[20]

  • PubMed. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules.[21]

  • SGS. (n.d.). Preclinical Formulation Development.[22]

  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[23]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies.[24]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.[25]

  • Molecular Pharmaceutics. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.[12]

  • ResearchGate. (n.d.). Phase diagram for drug solubility depending on the cyclodextrin concentration.[13]

  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.[26]

  • PMC. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.[4]

  • PubMed. (n.d.). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines, 2-substituted imidazoles, and 1-methyl-2-substituted-imidazoles from 3D structures using a comparative molecular field analysis (CoMFA) approach.[2][27]

  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.[28]

  • YouTube. (2020, November 3). Calculate the pKa of an organic acid/base using Hammett and Taft constants.[29]

  • Asian Journal of Chemistry. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models.[30]

  • Sigma-Aldrich. (n.d.). 2-Chloro-1H-imidazole 97 16265-04-6.

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.[31]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole,2-methyl,4,5-dichloro (CAS 15965-33-0).[32]

  • PubMed. (n.d.). Unexpected effect of halogenation on the water solubility of small organic compounds.[33]

  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409.[19]

  • PMC. (2017, September 29). Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization.[34]

  • Rsc.org. (n.d.). Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance.[35]

  • ResearchGate. (n.d.). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach.[36]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.[37]

  • ChemScene. (n.d.). 16265-04-6 | 2-Chloro-1H-imidazole.[38]

  • ChemScene. (n.d.). 15965-32-9 | 2,4-Dichloro-5-nitro-1H-imidazole.[39]

Sources

Optimization

preventing oxidation of imidazole-2-carbaldehydes to carboxylic acids

[1] Status: Operational Topic: Preventing Oxidation of Imidazole-2-Carbaldehydes Ticket Priority: High (Compound Instability) Assigned Specialist: Senior Application Scientist Executive Summary: The Instability Mechanism...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Topic: Preventing Oxidation of Imidazole-2-Carbaldehydes Ticket Priority: High (Compound Instability) Assigned Specialist: Senior Application Scientist

Executive Summary: The Instability Mechanism

Before troubleshooting, you must understand why your compound is degrading. Imidazole-2-carbaldehydes are chemically deceptive. While they appear simple, they sit at a nexus of three destabilizing factors:

  • The Hydrate Trap: The C2 position of the imidazole ring is electron-deficient (similar to pyridine-2-carbaldehyde). This makes the aldehyde carbonyl highly electrophilic and prone to nucleophilic attack by water. In the presence of trace moisture and acid (even from silica gel), the aldehyde establishes an equilibrium with its gem-diol (hydrate) form. It is this hydrate, not the free aldehyde, that is rapidly oxidized to the carboxylic acid.

  • Photosensitization: Imidazole-2-carbaldehydes are known photosensitizers.[1][2][3] Upon exposure to UV/visible light, they enter a triplet excited state that can generate Reactive Oxygen Species (ROS) like singlet oxygen, leading to self-destruction (autoxidation).

  • Acidic Sensitivity: The basic imidazole nitrogen (N3) can protonate, further withdrawing electrons and accelerating hydration.

The Golden Rule: To save the aldehyde, you must exclude light , exclude water , and control pH .

Module 1: Storage & Handling (The Basics)

Q: My solid aldehyde turned from pale yellow to brown overnight. Is it ruined? A: Likely, yes. The browning indicates oxidative decomposition and polymerization.

  • Immediate Action: Check NMR. If the aldehyde peak (~9.8 ppm) is significantly diminished and a broad acid peak (>11 ppm) appears, repurification is necessary.

  • Prevention: Store the solid under Argon (heavier than air, providing a better blanket than Nitrogen) in a desiccator at -20°C . Wrap the vial in aluminum foil to block light.

Q: Can I store it in solution? A: Avoid if possible. If necessary:

  • Solvent: Use anhydrous, degassed DMSO or Acetonitrile. Avoid protic solvents (MeOH, EtOH) or ethers (THF) prone to peroxide formation.

  • Condition: Store frozen at -80°C.

Module 2: Synthesis & Purification (The Critical Zone)

Q: I lost 50% of my product during silica gel chromatography. It stuck to the column. Why? A: Standard silica gel is slightly acidic (pH 6-7) and contains surface hydroxyls (silanols). The basic imidazole nitrogen hydrogen-bonds to these silanols, causing severe tailing. Worse, the local acidity catalyzes the formation of the hydrate, which then oxidizes on the column.

Q: How do I purify it without destruction? A: You must neutralize the stationary phase or switch materials.

Troubleshooting Guide: Purification Strategy
ScenarioRecommended StrategyWhy?
Standard Purification Neutral Alumina (Brockmann Grade III)Alumina is less acidic than silica, preventing chemisorption and hydration.
Must use Silica Basified Silica (1-2% Et3N)Triethylamine neutralizes acidic silanols, preventing tailing and acid-catalyzed hydration.
Large Scale (>5g) Recrystallization Avoids chromatography entirely. Water or EtOH/Water mixtures are common, but require rapid drying to prevent oxidation.
Trace Impurities Bisulfite Adduct Form the bisulfite adduct (solid), wash organics, then regenerate aldehyde with mild base.

Module 3: Chemical Protection Strategies (Advanced)

Q: I need to carry this aldehyde through 3 more steps. It won't survive. What should I do? A: If the aldehyde is an intermediate, mask it .

  • N-Protection (Critical): An unprotected imidazole N-H allows tautomerization and increases susceptibility to oxidation. Protect the nitrogen with SEM (2-(Trimethylsilyl)ethoxymethyl) , MOM , or Tosyl . These electron-withdrawing groups also make the ring less electron-rich, slightly reducing the rate of oxidative degradation.

  • In-Situ Generation: Do not isolate the aldehyde. Oxidize the precursor alcohol (using MnO2 or Swern) and immediately react the crude aldehyde in the next step (e.g., Wittig, Reductive Amination).

  • Acetal Masking: Convert the aldehyde to a dimethyl acetal or 1,3-dioxolane. This protects the carbonyl from oxidation. Deprotect with mild acid only when needed.

Visualizing the Threat: Oxidation Pathway

The following diagram illustrates the "Hydrate Highway"—the primary mechanism of failure.

OxidationMechanism Aldehyde Imidazole-2-Carbaldehyde (Electrophilic) Hydrate Gem-Diol (Hydrate) (Unstable Intermediate) Aldehyde->Hydrate  Equilibrium   Acid Imidazole-2-Carboxylic Acid (Dead End) Hydrate->Acid  Irreversible Oxidation   Water + H2O AcidCat H+ / Silica Oxidant [O] (Air/Light)

Caption: The "Hydrate Highway": Acidic moisture converts the aldehyde to a gem-diol, which is rapidly oxidized to the carboxylic acid.

Experimental Protocols

Protocol A: Basified Silica Gel Chromatography

Use this when Alumina is unavailable or resolution is poor.

  • Slurry Preparation: Suspend Silica Gel 60 in your mobile phase (e.g., DCM/MeOH).

  • Basification: Add Triethylamine (Et3N) to the slurry to a final concentration of 1% (v/v) . Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase (containing 1% Et3N).

  • Loading: Dissolve the crude imidazole-2-carbaldehyde in a minimum amount of DCM (containing 1% Et3N). Do not use acid to dissolve it.

  • Elution: Run the column using the basified solvent system.

  • Workup: Evaporate fractions immediately at <40°C . Do not leave the product in solution overnight.

Protocol B: Oxidation-Free Workup (The "Cold & Fast" Method)

Use this after synthesizing the aldehyde (e.g., via MnO2 oxidation).

  • Quench: Filter off the oxidant (MnO2) through a pad of Celite.

  • Buffer: If the reaction was acidic, wash the filtrate with saturated NaHCO3 (keep pH ~7-8). Never wash with strong acid.

  • Dry: Dry the organic layer over anhydrous Na2SO4 (Sodium Sulfate) for 10 minutes. Do not use Magnesium Sulfate (MgSO4) as it is slightly acidic (Lewis acid) and can promote hydration.

  • Concentrate: Rotary evaporate at room temperature .

  • Store: Immediately place under high vacuum to remove trace solvent, then backfill with Argon.

Decision Matrix: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture CheckScale Scale > 5g? Start->CheckScale Recryst Recrystallization (Water or EtOH) CheckScale->Recryst Yes CheckImpurity Close-running impurities? CheckScale->CheckImpurity No Alumina Neutral Alumina Column (Grade III) CheckImpurity->Alumina No (Easy sep) BasifiedSilica Basified Silica Column (DCM/MeOH + 1% Et3N) CheckImpurity->BasifiedSilica Yes (Hard sep)

Caption: Decision tree for selecting the safest purification method based on scale and impurity profile.

References

  • Mechanism of Hydration & Oxidation

    • Wang, Y., et al. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2.[2][3] Environmental Science & Technology.[2]

  • Synthesis & Stability

    • Organic Syntheses, Coll. Vol. 10, p.460 (2004); Vol. 79, p.176 (2002).
  • Purification Strategies (Silica Interactions)

    • BenchChem Technical Support.[1] Stability issues of 1H-Imidazole-2-carboxaldehyde.[1][4]

  • General Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-protection of imidazoles).

Sources

Troubleshooting

Process R&amp;D Technical Support Center: Purification of 4,5-Dichloro-1H-imidazole-2-carbaldehyde

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded workflows for the purification of 4,5-dichloro-1H-imidazole-2-carbaldehyde via recrystallization.

Mechanistic Rationale & Solvent Selection

4,5-dichloro-1H-imidazole-2-carbaldehyde is a highly functionalized heterocycle. The imidazole nitrogen atoms and the aldehyde oxygen participate in strong intermolecular hydrogen bonding. Simultaneously, the two chlorine atoms at the 4- and 5-positions exert a strong electron-withdrawing effect, which decreases the basicity of the imidazole nitrogens while significantly increasing the acidity of the N-H proton 1.

When synthesized via the oxidation of (4,5-dichloro-1H-imidazol-2-yl)methanol (typically using MnO₂ or IBX) 2, the crude matrix often contains unreacted polar alcohols, over-oxidized carboxylic acids, and inorganic salts.

Why Ethyl Acetate/Hexanes? A dual-solvent (anti-solvent) crystallization system using Ethyl Acetate (EtOAc) and Hexanes is optimal. EtOAc readily disrupts the intermolecular H-bonds to dissolve the compound at elevated temperatures. Hexanes act as the anti-solvent, selectively precipitating the target aldehyde while leaving highly lipophilic impurities in solution. This avoids the use of aqueous systems, which can cause unwanted hydration of the electrophilic aldehyde group.

Quantitative Data: Physicochemical & Partitioning Profile
ParameterCharacteristic / ValueImpact on Recrystallization Workflow
Appearance Pale white to off-white powder 2Color deviations (yellow/blue) indicate trapped transition metals (e.g., Mn).
Molecular Weight 164.98 g/mol Determines stoichiometric scaling for seed crystal generation.
Functional Groups Imidazole N-H, Aldehyde C=O, C-ClDictates H-bonding; requires a polar aprotic solubilizer (EtOAc) for lattice disruption.
Major Impurities Unreacted alcohol, Carboxylic acid 1Highly polar; removed via hot filtration and anti-solvent exclusion.

Self-Validating Protocol: EtOAc/Hexanes Recrystallization

Step 1: Dissolution & Lattice Disruption Suspend the crude 4,5-dichloro-1H-imidazole-2-carbaldehyde in a minimal volume of EtOAc (approx. 3–5 mL per gram of crude). Heat the suspension to a gentle reflux (70–75 °C). Causality: The polarity of EtOAc is required to disrupt the strong intermolecular hydrogen bonds formed by the imidazole N-H and the aldehyde carbonyl, while effectively solvating the lipophilic dichloro-substituted backbone.

Step 2: Hot Filtration (Validation Checkpoint) If the aldehyde was synthesized via heterogeneous oxidation (e.g., MnO₂), inorganic salts will remain insoluble 2. Rapidly filter the hot mixture through a pre-warmed Celite pad. Validation: The filtrate must be a clear, pale yellow solution. If particulate matter persists, refilter immediately to prevent these particles from acting as impure nucleation sites.

Step 3: Anti-Solvent Addition Return the clear filtrate to a gentle boil. Begin adding hot Hexanes dropwise. Causality: Because the target molecule is highly polar relative to Hexanes, adding the anti-solvent lowers the overall dielectric constant of the system, forcing the aldehyde toward supersaturation. Stop the addition the exact moment a faint, persistent turbidity (cloudiness) is observed.

Step 4: Annealing & Crystallization Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2–4 hours. Causality: A slow cooling gradient provides the thermodynamic time required for the molecules to arrange into a highly ordered, pure crystal lattice, excluding the more soluble impurities into the mother liquor.

Step 5: Maturation & Isolation Transfer the flask to an ice bath (4 °C) for 1–2 hours to depress solubility and maximize yield. Filter the resulting pale white crystals under vacuum. Validation: Before discarding the mother liquor, spot an aliquot on a TLC plate (EtOAc:Hexane 1:1, UV 254 nm). If a strong product spot remains, concentrate the filtrate to 50% volume and repeat the cooling cycle to harvest a second crop.

Workflow Visualization

Recrystallization Start Crude 4,5-dichloro-1H- imidazole-2-carbaldehyde Dissolve Dissolve in hot EtOAc (70-75 °C) Start->Dissolve HotFilter Hot Filtration (Remove insoluble salts) Dissolve->HotFilter AntiSolvent Add Hexanes dropwise until persistent turbidity HotFilter->AntiSolvent Cooling Cool slowly to RT, then mature at 4 °C AntiSolvent->Cooling Decision Did crystals form? Cooling->Decision Success Filter & Wash (Pure Product) Decision->Success Yes Oiling Oiling Out Detected Decision->Oiling No / Oil Intervene Reheat, add 10% EtOAc, add seed crystal Oiling->Intervene Intervene->Cooling

Workflow for the anti-solvent recrystallization of 4,5-dichloro-1H-imidazole-2-carbaldehyde.

Troubleshooting Matrix

Issue EncounteredMechanistic Root CauseCorrective Action
Oiling Out (Biphasic liquid forms instead of crystals)The melting point of the impure mixture has dropped below the saturation temperature. The compound separates as a liquid rather than forming a solid lattice.Reheat until the oil redissolves. Add 10-15% more EtOAc to increase the solubility threshold, then cool much more slowly. Introduce a seed crystal at the cloud point.
Discolored Crystals (Yellow/Brown instead of pale white)Entrapment of transition metal byproducts (e.g., Mn salts) or conjugated polymeric impurities during rapid lattice formation.Redissolve the batch in hot EtOAc. Add activated carbon (5-10% w/w), reflux for 15 minutes, and perform a hot filtration before adding the anti-solvent.
Low Yield (<40%) after maturationOver-solvation. The strong electron-withdrawing effect of the chlorine atoms alters the polarity profile. If too much EtOAc was used initially, the compound remains soluble.Concentrate the mother liquor under reduced pressure to half its original volume. Re-initiate the cooling and maturation steps.

Expert FAQs

Q: Can I use an Ethanol/Water system instead of EtOAc/Hexanes? A: While Ethanol/Water is a classic system for many imidazoles, 4,5-dichloro-1H-imidazole-2-carbaldehyde is highly prone to hydration at the electrophilic aldehyde carbon (an effect exacerbated by the electron-withdrawing chloro groups). Prolonged heating in aqueous systems can lead to the formation of the aldehyde hydrate or promote undesired side reactions [[1]](). EtOAc/Hexanes provides a safer, aprotic environment that preserves the integrity of the carbaldehyde group.

Q: My starting material was 4,5-dichloroimidazole-2-carboxaldehyde diethyl acetal. Does this change the purification strategy? A: Yes. If you synthesized the compound via acid-catalyzed hydrolysis of the diethyl acetal 3, your crude matrix will contain unreacted acetal rather than oxidation byproducts. The acetal is significantly more lipophilic than the free aldehyde. In this case, ensure your Hexane ratio is slightly higher during the anti-solvent addition to keep the lipophilic acetal fully dissolved in the mother liquor while the polar aldehyde crystallizes out.

Q: How do I handle persistent oiling out even after adjusting the solvent ratio? A: Persistent oiling out indicates a highly impure crude mixture (typically >15% impurities) that is severely depressing the melting point. In this scenario, recrystallization alone is insufficient. You must pre-treat the crude mixture by passing it through a short silica gel plug using Dichloromethane (CH₂Cl₂) or EtOAc to remove baseline polymeric impurities 2 before attempting the recrystallization protocol again.

References

  • Title: Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains Source: Semantic Scholar URL: [Link]

  • Title: 4,5-dichloroimidazole-2-carboxaldehyde diethyl acetal | 81315-59-5 Source: Molaid URL: [Link]

Sources

Optimization

Technical Support Center: Stability of 4,5-Dichloroimidazole-2-carbaldehyde in Solution

Welcome to the Technical Support Center for 4,5-dichloro-1H-imidazole-2-carbaldehyde (CAS 81293-97-2) . As a critical building block in the synthesis of antitubercular agents (such as 1,4-dihydropyridine dicarboxamides)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4,5-dichloro-1H-imidazole-2-carbaldehyde (CAS 81293-97-2) . As a critical building block in the synthesis of antitubercular agents (such as 1,4-dihydropyridine dicarboxamides) and complex active pharmaceutical ingredients (APIs)[1], maintaining the structural integrity of this compound in solution is paramount.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide deep mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Core Mechanistic Insights into Solution Instability

The instability of 4,5-dichloroimidazole-2-carbaldehyde in solution is not random; it is governed by three primary mechanistic pathways: Hydration Equilibrium , Autoxidation , and Photodegradation .

The presence of two highly electronegative chlorine atoms at the 4- and 5-positions exerts a strong electron-withdrawing inductive effect (-I). This significantly reduces the basicity of the imidazole nitrogen while simultaneously increasing the electrophilicity of the C2-aldehyde carbon, making it highly susceptible to nucleophilic attack by water or protic solvents[2].

Pathways A 4,5-Dichloroimidazole- 2-carbaldehyde (Active Aldehyde Form) B Geminal Diol Form (Hydrated Inactive State) A->B H2O, pH < 5 (Reversible Hydration) C 4,5-Dichloroimidazole- 2-carboxylic acid (Irreversible Oxidation) A->C Dissolved O2 (Autoxidation) D Photodegradation Products & ROS A->D UV/Vis Light (Photosensitization)

Figure 1: Primary degradation and equilibrium pathways of 4,5-dichloroimidazole-2-carbaldehyde in solution.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: Why does my solution show multiple unexpected peaks in the ¹H NMR spectrum over time, even without degradation?

Causality: You are likely observing the hydration equilibrium . In aqueous solutions or organic solvents containing trace water, imidazole-2-carboxaldehydes exist in a pH-dependent equilibrium between the active aldehyde form and a geminal diol (hydrate) form[3]. Because the chlorine atoms increase the electrophilicity of the aldehyde carbon, nucleophilic attack by water is highly favored. Furthermore, at lower pH (pH < 5), the protonation of the imidazole ring further shifts the equilibrium toward the geminal diol form[3]. Resolution: To observe a clean aldehyde peak (typically around ~9.5–10.0 ppm), you must use strictly anhydrous deuterated solvents (e.g., DMSO-


 stored over molecular sieves) and avoid acidic conditions.
Q2: My stock solution turned from pale yellow to a darker, brownish tint after a week on the bench. What happened?

Causality: Imidazole-2-carboxaldehyde derivatives are known photosensitizers. Upon exposure to ambient UV or visible light, the imidazole moiety absorbs light and can generate reactive oxygen species (ROS)[4]. This initiates a radical-mediated photodegradation cascade, resulting in complex polymeric mixtures ("brown carbon" absorbers)[3]. Resolution: Solutions must be prepared and stored in actinic (amber) glassware. Never leave stock solutions on a brightly lit benchtop.

Q3: I am trying to perform a condensation reaction, but my yields are dropping. Is the aldehyde oxidizing?

Causality: Yes. The primary aldehyde functionality is prone to autoxidation in the presence of dissolved oxygen, converting irreversibly to 4,5-dichloro-1H-imidazole-2-carboxylic acid[2]. This carboxylic acid will not participate in standard condensation reactions (such as the Hantzsch dihydropyridine synthesis)[1]. Resolution: Degas all solvents prior to dissolution and maintain the solution under an inert atmosphere (Argon or Nitrogen).

Part 3: Quantitative Stability Data

To facilitate rapid decision-making, the following tables summarize the physicochemical behavior and expected shelf-life of 4,5-dichloroimidazole-2-carbaldehyde under various conditions.

Table 1: Physicochemical Properties & Equilibrium Metrics
ParameterValue / ObservationMechanistic Implication
Molecular Weight 164.98 g/mol N/A
Hydration State (pH < 5) Dominantly Geminal DiolLoss of aldehyde reactivity in acidic aqueous media[3].
Hydration State (pH > 7) Dominantly AldehydeOptimal pH range for reactions requiring the free carbonyl.
UV Absorbance Shift ~287 nm (Aldehyde)

~212 nm (Diol)
UV monitoring can quantify the extent of hydration in real-time[3].
N-H Acidity (pKa) Lower than unsubstituted imidazoleThe -I effect of the Cl atoms makes the N-H proton highly acidic, facilitating rapid deuterium exchange in NMR[2].
Table 2: Recommended Storage Conditions vs. Expected Shelf Life
Solvent SystemStorage TemperatureAtmosphere / LightExpected Shelf Life
Anhydrous DMSO / DMF-20°CArgon / Amber Vial> 6 months
Anhydrous DMSO / DMF2-8°CArgon / Amber Vial1 - 2 months
Methanol / Ethanol2-8°CAmbient / Clear Vial< 48 hours (Hemiacetal formation & photodegradation)
Aqueous Buffer (pH 7.4)2-8°CAmbient< 24 hours (Hydration & Oxidation)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate built-in validation steps. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Preparation of Anhydrous Stock Solutions for Synthesis

Objective: Prepare a stable 0.5 M stock solution in DMF while preventing diol formation and autoxidation.

  • Solvent Validation: Titrate the anhydrous N,N-Dimethylformamide (DMF) using a Karl Fischer apparatus.

    • Validation Check: Water content must be < 50 ppm . If > 50 ppm, dry over activated 3Å molecular sieves for 24 hours.

  • Degassing: Sparge the anhydrous DMF with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Weighing: Inside a glovebox or under a continuous Argon stream, weigh the required mass of 4,5-dichloroimidazole-2-carbaldehyde into an amber glass vial.

  • Dissolution: Add the degassed DMF to the amber vial. Vortex gently until completely dissolved.

  • Sealing & Storage: Purge the headspace of the vial with Argon, seal with a PTFE-lined septum cap, and wrap with Parafilm. Store immediately at -20°C.

    • Validation Check: Run a baseline HPLC-UV or LC-MS aliquot immediately after preparation to establish a "Time Zero" purity profile.

Protocol 2: NMR Sample Preparation for Structural Verification

Objective: Obtain a clean ¹H NMR spectrum without interference from the geminal diol or rapid proton exchange.

  • Solvent Selection: Use 100% anhydrous DMSO-

    
     stored over molecular sieves. Do not use CDCl
    
    
    
    as the compound has poor solubility, and do not use D
    
    
    O/CD
    
    
    OD as they will induce hydration/hemiacetal formation.
  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
     directly in the NMR tube.
    
  • Validation Check: Analyze the spectrum. You should observe a sharp singlet for the aldehyde proton at ~9.5–10.0 ppm. The N-H proton may appear as a very broad singlet >12 ppm or may be completely broadened into the baseline due to its high acidity and exchange dynamics[2]. If you see a peak around 6.0 ppm, your solvent is wet, and you are observing the C-H proton of the geminal diol.

Workflow Step1 Karl Fischer Titration (Ensure H2O < 50ppm) Step2 Weigh Solid (Argon Atmosphere) Step1->Step2 Step3 Dissolve in Anhydrous Degassed Solvent Step2->Step3 Step4 Aliquot into Amber Vials Step3->Step4 Step5 Store at -20°C (Run T=0 HPLC) Step4->Step5

Figure 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

References

  • Benchchem. Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Retrieved from 4

  • Environmental Science & Technology Letters (ACS Publications). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from3

  • National Institutes of Health (PMC). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Retrieved from 1

  • Benchchem. (4,5-Dichloro-1H-imidazol-2-yl)methanol Chemical Context and Reactivity. Retrieved from 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Imidazole Lithiation-Formylation

Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in heterocyclic chemistry: the lithiation and subsequent formylation of the imidazole ring. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in heterocyclic chemistry: the lithiation and subsequent formylation of the imidazole ring. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation for the synthesis of 2-formylimidazoles and related derivatives.

The C-2 position of imidazole is the most acidic proton, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi).[1][2] However, the N-H proton is significantly more acidic and will be abstracted first. Therefore, N-protection is a critical first step to ensure lithiation occurs at the desired carbon atom.[3][4] This guide will walk you through the common pitfalls and provide actionable solutions to improve your reaction yields.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may be encountering in the lab. The advice provided is grounded in mechanistic principles and practical laboratory experience.

I. Issues Related to the Lithiation Step

Question: My lithiation seems incomplete or is not working at all. What are the likely causes?

Answer: Incomplete lithiation is a frequent source of low yields. Several factors, often related to reaction setup and reagent quality, can be at play.

  • Moisture and Air Sensitivity: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all glassware is rigorously flame-dried under vacuum.[5] Solvents must be anhydrous.

  • Solvent Choice: Tetrahydrofuran (THF) is the most common solvent for this reaction. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or that you are using a high-quality anhydrous grade.

  • n-BuLi Titration: The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate your n-BuLi solution before use to determine its exact concentration.[5] Using an inaccurate concentration can lead to under-dosing the base.

  • Temperature Control: The lithiation of N-protected imidazoles is typically carried out at low temperatures, commonly -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.[6][7] Allowing the reaction to warm prematurely can lead to undesired outcomes.

  • Protecting Group Stability: The choice of the N-protecting group is critical. It must be stable to the strong basic conditions of the lithiation but amenable to removal later. Common and effective protecting groups include trityl (Tr),[6] benzyloxymethyl (BOM), and (2-trimethylsilyl)ethoxymethyl (SEM).[8] Some protecting groups may be incompatible or lead to side reactions.

Question: I am observing multiple products even before adding the formylating agent. What could be happening?

Answer: This suggests that either your starting material is undergoing side reactions or your lithiated intermediate is not stable under the reaction conditions.

  • Protecting Group Cleavage: If your protecting group is labile to n-BuLi, you may be generating a mixture of N-lithiated and C-lithiated species, leading to a complex product mixture upon workup.

  • Over-lithiation: While less common for the C2-position, using a large excess of a very strong base like t-BuLi or allowing the reaction to proceed for too long or at a higher temperature could potentially lead to deprotonation at other positions, especially if the C4 or C5 positions are activated.

  • Reaction with Solvent: At temperatures above -20 °C, n-BuLi can react with THF. While this is generally not an issue at -78 °C, it is a consideration if proper temperature control is not maintained.

II. Issues Related to the Formylation Step

Question: My yield of the 2-formylimidazole is low, and I am recovering a lot of my N-protected imidazole starting material. What's going wrong?

Answer: This classic symptom points to an inefficient trapping of the lithiated intermediate with your formylating agent.

  • Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is the most commonly used electrophile for this transformation.[3][6] It is crucial that the DMF is anhydrous, as any water will quench the organolithium species.

  • Addition of the Electrophile: The formylating agent should be added slowly to the cold solution of the lithiated imidazole. A rapid addition can cause localized warming, leading to side reactions.

  • Quenching Procedure: The reaction of the lithiated imidazole with DMF forms a tetrahedral intermediate. This intermediate needs to be hydrolyzed during the workup to liberate the aldehyde. A careful aqueous quench, often with a saturated ammonium chloride solution, is necessary.

  • Stability of the Lithiated Species: The 2-lithioimidazole intermediate has limited thermal stability. Ensure that the formylating agent is added at low temperature and that the reaction is not allowed to warm until the trapping is complete.

Question: I am getting a significant amount of a byproduct that is not my desired aldehyde. What could it be?

Answer: Side reactions during the formylation step can significantly reduce your yield.

  • Reaction of n-BuLi with the Electrophile: If there is unreacted n-BuLi present when you add your formylating agent, it can react directly with the electrophile.[9] This is another reason why accurate titration of n-BuLi and slow addition are important.

  • Over-reaction with the Formylating Agent: While less common, it is theoretically possible for the initially formed aldehyde to be attacked by another equivalent of the lithiated imidazole, although this is generally not a major pathway.

  • Decomposition of the Product: 2-Formylimidazoles can be sensitive molecules. Ensure your workup and purification conditions are not overly harsh (e.g., strong acids or bases, excessive heat).

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for imidazole lithiation?

A1: The choice of protecting group depends on the overall synthetic strategy. The trityl (Tr) group is popular because it is bulky and effectively directs lithiation to the C-2 position, and it can be removed under acidic conditions.[6] The SEM group is also highly effective and offers different deprotection conditions.[8]

Q2: How can I be sure my lithiation has occurred before adding the electrophile?

A2: A common method is to take a small aliquot of the reaction mixture after the lithiation step, quench it with a deuterated source like D₂O, and analyze the crude product by ¹H NMR or mass spectrometry to check for deuterium incorporation at the C-2 position.

Q3: Can I use other formylating agents besides DMF?

A3: While DMF is the most common, other formylating agents can be used.[10] However, their reactivity and potential for side reactions with the lithiated imidazole must be considered.

Q4: My reaction seems to work, but my isolated yield is always low after column chromatography. What could be the issue?

A4: 2-Formylimidazoles can be somewhat polar and may have a tendency to streak on silica gel, leading to poor recovery. Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent. Also, ensure the product is stable to the chromatography conditions.

Data Presentation

Table 1: Critical Parameters for Imidazole Lithiation-Formylation

ParameterRecommended ConditionRationale & Common Pitfalls
Atmosphere Inert (Argon or Nitrogen)Organolithiums are highly reactive with O₂ and H₂O.
Solvent Anhydrous THFMust be free of water and peroxides.
Base n-Butyllithium (n-BuLi)Titrate before use to ensure accurate stoichiometry.
Lithiation Temperature -78 °C (Dry ice/acetone)Prevents side reactions and decomposition of the lithiated intermediate.
Lithiation Time 30-60 minutesLonger times may not improve yield and can lead to side reactions.
Formylating Agent Anhydrous DMFWater will quench the organolithium.
Electrophile Addition Slow, dropwise at -78 °CAvoids localized warming and side reactions.
Work-up Aqueous quench (e.g., sat. NH₄Cl)Hydrolyzes the intermediate to form the aldehyde.

Experimental Protocols

General Protocol for the Lithiation and Formylation of N-Tritylimidazole

Materials:

  • N-Tritylimidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-tritylimidazole (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.5 equiv) dropwise, again maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-formyl-N-tritylimidazole.

Visualizations

Reaction Mechanism

Lithiation_Formylation Start N-Protected Imidazole Lithiated 2-Lithioimidazole Intermediate Start->Lithiated Deprotonation at C-2 Tetrahedral Tetrahedral Intermediate Lithiated->Tetrahedral Nucleophilic attack on DMF Product 2-Formylimidazole Tetrahedral->Product Hydrolysis nBuLi n-BuLi DMF DMF Workup Aqueous Workup (e.g., NH4Cl)

Caption: Mechanism of imidazole lithiation and formylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 2-Formylimidazole CheckLithiation Is lithiation incomplete? Start->CheckLithiation CheckFormylation Is formylation inefficient? Start->CheckFormylation CheckPurity Are reagents and solvents pure and anhydrous? CheckLithiation->CheckPurity Yes CheckBase Is n-BuLi concentration accurate? CheckLithiation->CheckBase Yes CheckTemp Is temperature strictly controlled at -78°C? CheckLithiation->CheckTemp Yes CheckDMF Is DMF anhydrous? CheckFormylation->CheckDMF Yes CheckWorkup Is workup procedure correct? CheckFormylation->CheckWorkup Yes Solution1 Flame-dry glassware, use anhydrous solvents. CheckPurity->Solution1 Solution2 Titrate n-BuLi before use. CheckBase->Solution2 Solution3 Maintain -78°C throughout lithiation and addition. CheckTemp->Solution3 Solution4 Use freshly opened or distilled anhydrous DMF. CheckDMF->Solution4 Solution5 Ensure proper aqueous quench to hydrolyze intermediate. CheckWorkup->Solution5

Caption: A logical workflow for troubleshooting low yields.

References

  • I. M. Pastor, M. Yus, "Isoprene-mediated lithiation of imidazole derivatives. Mechanism considerations," ARKIVOC, 2011(v), pp. 12-22. Available: [Link]

  • B. H. Lipshutz, "Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core," ResearchGate, N/A. Available: [Link]

  • J. A. R. Williams et al., "Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow," Royal Society of Chemistry, 2018. Available: [Link]

  • I. R. Baxendale et al., "Synthesis of 2-Substituted 1-Hydroxyimidazoles through Directed Lithiation," PubMed, 2001. Available: [Link]

  • A. B. Smith III et al., "An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles," ResearchGate, 1980. Available: [Link]

  • A. R. Katritzky et al., "2-Protecting groups for 5-lithiation in the syntheses of imidazoles," Journal of the Chemical Society, Perkin Transactions 1, 1990. Available: [Link]

  • Reddit, "Regarding reaction conditions with nBuLi," Reddit, 2016. Available: [Link]

  • Reddit, "No precipitate forming after lithiation reaction," Reddit, 2023. Available: [Link]

  • S. O. N. Lill et al., "Synthesis of 4- and 5-Substituted 1-Hydroxyimidazoles through Directed Lithiation and Metal−Halogen Exchange," The Journal of Organic Chemistry, 2001. Available: [Link]

  • A. F. Pozharskii, "Imidazole and Benzimidazole Synthesis," Science of Synthesis, 2002. Available: [Link]

  • S. K. Wolk, "Optimization of Organolithium Reactions," Organic Process Research & Development, 2009. Available: [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Imidazole," Pharmaguideline, N/A. Available: [Link]

  • V. G. Nenajdenko, "Direct Deprotonation," Science of Synthesis, 2012. Available: [Link]

Sources

Optimization

Synthesis Troubleshooting Center: Strategies to Avoid N-Alkylation Side Reactions

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with unwanted N-alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with unwanted N-alkylation. Whether you are battling over-alkylation in amine synthesis or struggling to achieve chemoselective O-alkylation in ambident nucleophiles, this guide provides field-proven, mechanistically grounded solutions.

Part 1: The Causality of N-Alkylation

Q: Why is N-alkylation so difficult to prevent compared to O-alkylation or mono-alkylation?

A: The root cause lies in atomic electronegativity and Pearson’s Hard-Soft Acid-Base (HSAB) theory. Nitrogen (EN = 3.0) is less electronegative than Oxygen (EN = 3.5). Consequently, nitrogen holds its lone pair of electrons less tightly, making it a "softer," more polarizable, and vastly superior nucleophile in standard


 reactions 1.

Furthermore, in direct amine alkylation, adding an electron-donating alkyl group to a primary amine increases the nucleophilicity of the resulting secondary amine. This creates a "runaway train" effect where the product is more reactive than the starting material, inevitably leading to over-alkylation 2.

Part 2: Overcoming Over-Alkylation in Amine Synthesis

Q: I need to synthesize a secondary amine from a primary amine, but direct alkylation with alkyl halides yields a messy mixture of secondary, tertiary, and quaternary amines. How do I achieve strict mono-alkylation?

A: Direct alkylation is notoriously difficult to control due to the increasing nucleophilicity of the products 2. The most robust, authoritative solution is to abandon direct alkylation in favor of Reductive Amination 3.

By condensing the primary amine with an aldehyde or ketone, you form an imine intermediate. Because imines only form once per amine group, this inherently caps the reaction at mono-alkylation. The imine is then reduced to the desired secondary amine, completely bypassing the over-alkylation risk 3.

Quantitative Comparison of Amine Synthesis Strategies
Synthesis MethodReagentsSelectivityRisk of Over-AlkylationBest Use Case
Direct Alkylation Alkyl Halide, BasePoorHigh Quaternary ammonium salt synthesis
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ExcellentLow Secondary/Tertiary amine synthesis
Gabriel Synthesis Potassium Phthalimide, Alkyl HalideExcellentNone Pure primary amine synthesis
Workflow: Reductive Amination Pathway

ReductiveAmination A Primary Amine + Aldehyde/Ketone B Imine / Iminium Intermediate A->B Mild Acid (AcOH) -H2O C Selective Reduction (NaBH(OAc)3 or NaBH3CN) B->C One-pot reaction D Pure Secondary Amine (No Over-alkylation) C->D Hydride Transfer

Figure 1: Logical workflow of reductive amination preventing over-alkylation.

Self-Validating Protocol: Direct Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to selectively reduce imines without reducing the unreacted aldehyde 2, 3.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.05 eq.) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Imine Formation (Validation Step): Stir at room temperature for 30 minutes. Self-Validation: Monitor via TLC or LC-MS to confirm the disappearance of the primary amine and the formation of the imine. Do not proceed until imine formation is complete.

  • Catalysis: Add glacial acetic acid (1.0 eq.) to activate the imine.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq.) portion-wise over 10 minutes. Stir for 2-4 hours at room temperature.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 3: Chemoselectivity - O-Alkylation vs. N-Alkylation

Q: I am working with an ambident nucleophile (e.g., an amide, pyridone, or compound with both -OH and -NH groups). Alkylation almost exclusively yields the N-alkylated product. How can I force O-alkylation?

A: As established, nitrogen is a softer, stronger nucleophile than oxygen. To reverse this natural preference and force O-alkylation, you must exploit the leaving group's hardness and the reaction's thermodynamic vs. kinetic control 1, 4.

According to HSAB theory, "hard" electrophiles prefer to react with "hard" nucleophiles (Oxygen), while "soft" electrophiles prefer "soft" nucleophiles (Nitrogen) 1.

Electrophile Hardness and Regioselectivity
Alkylating AgentLeaving Group TypeHSAB ClassificationDominant Regioisomer
Methyl Iodide (MeI) Iodide (I⁻)SoftN-Alkylation
Methyl Bromide (MeBr) Bromide (Br⁻)IntermediateMixed (N > O)
Dimethyl Sulfate (Me₂SO₄) Methyl sulfateHardO-Alkylation
Methyl Triflate (MeOTf) Triflate (OTf⁻)Very HardO-Alkylation
Meerwein Salt (Me₃O⁺BF₄⁻) EtherExtremely HardExclusive O-Alkylation
Workflow: Chemoselective Alkylation Decision Tree

Chemoselectivity Start Ambident Nucleophile (e.g., Pyridone / Amide) Hard Use Hard Electrophile (MeOTf, Me2SO4, Ag+ salts) Start->Hard Target: Ether/Imidate Soft Use Soft Electrophile (Alkyl Iodides, Alkyl Bromides) Start->Soft Target: Substituted Amine O_Alk O-Alkylated Product (Kinetic Product) Hard->O_Alk Hard-Hard Interaction N_Alk N-Alkylated Product (Thermodynamic Product) Soft->N_Alk Soft-Soft Interaction

Figure 2: Decision tree for controlling O- vs N-alkylation based on HSAB theory.

Self-Validating Protocol: Chemoselective O-Alkylation

To achieve O-alkylation of an amide or pyridone, use a hard alkylating agent like Methyl Triflate or Meerwein's salt 1. Note: Silver salts (e.g., Ag₂CO₃) can also be added to alkyl halide reactions to precipitate the halide, effectively hardening the electrophile in situ 1.

  • Preparation: Dissolve the ambident nucleophile (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool the reaction to 0 °C. (Cooling favors the kinetic O-alkylation product).

  • Base Addition: Add a non-nucleophilic, bulky base such as 2,6-di-tert-butylpyridine (1.2 eq.) to scavenge acid without interfering with the electrophile.

  • Alkylation: Dropwise add Methyl Triflate (MeOTf) (1.1 eq.). Caution: MeOTf is a potent alkylating agent; handle strictly in a fume hood.

  • Reaction Monitoring: Stir at 0 °C for 1-2 hours. Self-Validation: O-alkylated products (imidates) often hydrolyze back to the starting material on silica gel. Monitor via NMR of a crude aliquot rather than standard TLC to prevent false negatives 4.

  • Workup: Quench carefully with cold aqueous ammonia, extract with DCM, and dry over K₂CO₃ (avoid acidic drying agents).

Part 4: Steric and Protecting Group Strategies

Q: I must use an alkyl halide for my synthesis, but I still want to avoid N-alkylation. Are there workarounds?

A: If reductive amination or hard electrophiles are not viable, you must rely on steric hindrance or temporary deactivation:

  • Bulky Bases: Swap K₂CO₃ or Cs₂CO₃ for N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from being alkylated itself, while it modulates the nucleophilicity of the reaction environment.

  • Protecting Groups: The most foolproof method to prevent N-alkylation is to remove the nitrogen's nucleophilicity entirely. Convert the amine to a carbamate (Boc, Cbz, Fmoc). The electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, rendering it completely non-nucleophilic towards standard alkyl halides.

References

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of 4,5-dichloro-1H-imidazole-2-carbaldehyde

Welcome to the technical support center for the NMR analysis of 4,5-dichloro-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR analysis of 4,5-dichloro-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high-quality NMR spectra for this compound. Here, we will address common challenges and provide troubleshooting strategies based on the specific chemical nature of this molecule.

I. Understanding the Molecule: Key Considerations for NMR

4,5-dichloro-1H-imidazole-2-carbaldehyde is a multifaceted compound, and its structure presents unique considerations for NMR analysis.[1][2] The imidazole ring, the aldehyde group, and the chlorine substituents all influence its solubility, stability, and spectral characteristics.[3][4]

  • The Imidazole Ring: This heterocyclic system contains both acidic (N-H) and basic nitrogen atoms, making it susceptible to hydrogen bonding and proton exchange.[5][6] This can lead to broad peaks, particularly for the N-H proton.

  • The Aldehyde Group: The aldehyde proton is highly deshielded and will appear far downfield in the ¹H NMR spectrum, typically in the 9-10 ppm range.[7][8] This region is usually free from other signals, making it a distinctive marker. However, the reactivity of the aldehyde group means it can potentially interact with certain solvents or impurities.[3]

  • Chlorine Substituents: The two chlorine atoms on the imidazole ring are strongly electron-withdrawing, which will affect the chemical shifts of the remaining ring proton and the aldehyde proton.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial choice of solvent for ¹H NMR of 4,5-dichloro-1H-imidazole-2-carbaldehyde?

A1: For a first attempt, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent.

Rationale:

  • Excellent Solubilizing Power: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with polar functional groups like imidazoles and aldehydes.[9]

  • Observation of Exchangeable Protons: It is particularly well-suited for observing exchangeable protons, such as the N-H proton of the imidazole ring, which will appear as a distinct, albeit sometimes broad, peak. In many other solvents, this peak can be broadened to the point of being indistinguishable from the baseline due to rapid exchange.

  • High Boiling Point: Its high boiling point is advantageous for variable temperature (VT) NMR studies, should they be necessary to resolve complex spectral features.[9]

Q2: I am seeing a very broad peak in my spectrum. What is it and how can I sharpen it?

A2: A very broad peak is likely the N-H proton of the imidazole ring. This broadening is due to a combination of quadrupole effects from the adjacent nitrogen atoms and chemical exchange with residual water in the solvent.

Troubleshooting Steps:

  • Ensure a Dry Sample and Solvent: Minimize water contamination, as it can exacerbate proton exchange and lead to peak broadening. Use a fresh, sealed ampoule of high-purity deuterated solvent and dry your sample thoroughly before dissolution.[10]

  • Add a Drop of D₂O: If the broad peak is indeed the N-H proton, adding a small amount of deuterium oxide (D₂O) to your NMR tube and re-acquiring the spectrum will cause the N-H peak to disappear. This is because the N-H proton will exchange with the deuterium from D₂O, becoming NMR-inactive in a ¹H experiment. This is a definitive test to confirm the identity of an exchangeable proton.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper N-H peak.

Q3: My aldehyde peak around 9-10 ppm looks like a singlet, but I expect to see coupling. Why is that?

A3: The aldehyde proton in 4,5-dichloro-1H-imidazole-2-carbaldehyde is expected to be a singlet. While aldehydes can show coupling to adjacent protons, in this molecule, the aldehyde group is attached to a carbon of the imidazole ring that does not have any directly bonded protons.[7][8] Therefore, no spin-spin coupling is expected for the aldehyde proton.

Q4: Can I use CDCl₃ (Deuterated Chloroform)?

A4: While CDCl₃ is a very common NMR solvent, it may not be the optimal choice for this compound.

Potential Issues with CDCl₃:

  • Solubility: 4,5-dichloro-1H-imidazole-2-carbaldehyde may have limited solubility in the less polar CDCl₃.

  • Peak Broadening: The N-H proton is more likely to be broad and difficult to observe in CDCl₃ due to faster chemical exchange compared to DMSO-d₆.[11]

  • Solvent-Solute Interactions: Chloroform can sometimes interact with electron-rich systems, potentially causing slight shifts in the spectrum.[12]

When to Consider CDCl₃: If you need to compare your spectrum to literature data where CDCl₃ was used, or if you are having issues with the DMSO-d₆ residual peaks obscuring a region of interest, it may be worth trying. However, be prepared for potential solubility challenges.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility The chosen solvent is not polar enough.1. Switch to a more polar solvent like DMSO-d₆ or Methanol-d₄ (CD₃OD) . 2. Gently warm the sample to aid dissolution (ensure the compound is stable at elevated temperatures). 3. Use a larger volume of solvent, though this will decrease the sample concentration.
Broad, Unresolved Peaks - Chemical exchange of the N-H proton. - Presence of paramagnetic impurities. - Sample aggregation.1. For the N-H proton, see FAQ Q2. 2. Filter the sample solution through a small plug of celite or silica to remove any particulate matter. 3. Dilute the sample to reduce potential aggregation.
Unexpected Peaks in the Spectrum - Solvent impurities. - Residual starting materials or reaction byproducts. - Decomposition of the sample.1. Run a blank spectrum of the solvent to identify impurity peaks.[13][14][15] 2. Compare the spectrum to known data for starting materials. 3. Re-purify the sample if necessary. Aldehydes can be susceptible to oxidation, so ensure proper storage.[3]
Shifting Peak Positions - Concentration effects. - Temperature fluctuations. - pH changes in the sample.1. Report the concentration of your sample. 2. Ensure the spectrometer is properly shimmed and at a stable temperature. 3. Be aware that the N-H peak position can be particularly sensitive to these factors.
Solvent Selection Summary
Deuterated Solvent Pros Cons Residual ¹H Peak (ppm)
DMSO-d₆ Excellent solubility for polar compounds; good for observing exchangeable protons.[9]High boiling point can make sample recovery difficult; absorbs water from the atmosphere.~2.50
Methanol-d₄ (CD₃OD) Good solubility for polar compounds; can sharpen N-H and O-H peaks through exchange.The residual solvent peak can be broad and may obscure nearby signals. The -OD peak can exchange with the N-H proton, causing it to disappear.~3.31 and ~4.87
Chloroform-d (CDCl₃) Easy sample recovery due to low boiling point.[9]May have limited solubility for the analyte; N-H peak is often very broad or unobservable.[11]~7.26
Acetone-d₆ Good solvent for a range of polarities.Can be reactive with some compounds.~2.05

IV. Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation in DMSO-d₆
  • Sample Weighing: Accurately weigh 5-10 mg of 4,5-dichloro-1H-imidazole-2-carbaldehyde directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial for a few seconds to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer. Proceed with standard shimming and data acquisition.

Diagram: Solvent Selection Workflow

Caption: A flowchart for selecting the optimal NMR solvent.

V. Concluding Remarks

The successful acquisition of a high-quality NMR spectrum for 4,5-dichloro-1H-imidazole-2-carbaldehyde hinges on a logical approach to solvent selection and an understanding of the molecule's inherent chemical properties. By starting with DMSO-d₆ and following the troubleshooting guidelines outlined above, researchers can overcome common obstacles and obtain clear, interpretable data crucial for their scientific endeavors.

References

  • Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(12), 2603-2606.
  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191.
  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-339.
  • National Center for Biotechnology Information. (n.d.). 1H-imidazole-2-carbaldehyde. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation 1 - Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]

  • American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R.
  • Walsh Medical Media. (2017, June 23).
  • ResearchGate. (n.d.). Chemical shift values, multiplicities and assignments of aldehyde-CHO.... Retrieved from [Link]

  • Department of Chemistry and Biochemistry. (n.d.).
  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]

Sources

Optimization

handling light sensitivity of halogenated imidazole aldehydes

Technical Support Center: Handling Light-Sensitive Halogenated Imidazole Aldehydes Introduction: The Photochemical Paradox Halogenated imidazole aldehydes (e.g., 4-bromo-1H-imidazole-5-carbaldehyde) are critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Light-Sensitive Halogenated Imidazole Aldehydes

Introduction: The Photochemical Paradox

Halogenated imidazole aldehydes (e.g., 4-bromo-1H-imidazole-5-carbaldehyde) are critical intermediates in the synthesis of bioactive compounds, including purine analogs and p38 MAP kinase inhibitors. However, they present a unique "photochemical paradox": the very electron-deficient nature that makes them excellent electrophiles also renders them highly susceptible to photo-induced degradation.

Unlike simple aldehydes, imidazole-2-carboxaldehydes (ICs) and their halogenated derivatives act as photosensitizers . Upon absorption of UV or near-visible light (300–400 nm), they efficiently populate long-lived triplet excited states. These states can generate reactive oxygen species (ROS) or initiate self-polymerization, leading to the formation of "brown carbon" oligomers—a phenomenon well-documented in atmospheric chemistry but often overlooked in synthetic labs.

This guide provides a scientifically grounded protocol to mitigate these risks, ensuring the integrity of your starting materials.

Part 1: Core Protocols (Storage & Handling)

Q: I just received a shipment of 4-bromo-1H-imidazole-5-carbaldehyde. How should I store it to prevent immediate degradation?

A: Immediate isolation from the "Photo-Oxidative Triangle" (Light, Oxygen, Moisture) is critical.

  • Primary Container: Transfer the material to an amber glass vial with a Teflon-lined cap. Clear glass allows UV penetration, initiating the triplet-state excitation.

  • Secondary Barrier: Wrap the vial tightly in aluminum foil .

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing. Oxygen quenches the triplet state of imidazoles but produces singlet oxygen (

    
    ) in the process, which attacks the imidazole ring or the aldehyde functionality.
    
  • Temperature: Store at 2–8°C . While thermal degradation is slower than photodegradation, lower temperatures reduce the rate of radical propagation.

Q: Can I weigh this material on an open benchtop?

A: For short durations (<5 minutes), yes, but with caveats.

  • Avoid Direct Sunlight: Never weigh near a window.

  • Amber Light Rule: If handling large quantities or performing slow additions, switch to yellow/amber laboratory lighting (wavelength >500 nm). Standard fluorescent lab lights emit significant blue/UV radiation that overlaps with the absorption bands of nitro- and halo-imidazoles.

  • Solid vs. Solution: The solid state is relatively stable. Solutions are high-risk. Once dissolved, the molecules have the mobility to interact with dissolved oxygen and undergo bimolecular degradation. Always keep solutions wrapped in foil.

Part 2: Troubleshooting & FAQs

Scenario 1: The "Browning" Effect User: "My white crystalline powder has turned pale yellow (or brown) after a week on the bench. Is it still usable?"

Scientist Diagnosis: You are observing the formation of oligomeric "brown carbon" .

  • Mechanism: Light absorption generates an excited triplet state (

    
    ).[1] This species reacts with ground-state imidazole molecules or oxygen to form radical intermediates. These radicals couple to form conjugated oligomers, which absorb light broadly, causing the yellow/brown color.
    
  • Solution:

    • Check Purity: Run a quantitative NMR (qNMR) or LC-MS. If the purity is >95%, the color is likely due to trace surface oxidation (ppm levels of highly colored oligomers).

    • Purification:

      • Recrystallization: Dissolve in minimal hot ethanol or ethyl acetate/hexanes (degassed). The polymeric impurities are often less soluble or will remain in the mother liquor.

      • Filtration: Passing a solution through a short pad of silica gel can remove polar oxidation products, but do this quickly as silica can sometimes catalyze further decomposition.

Scenario 2: The "Missing" Aldehyde Proton User: "I see the imidazole ring protons in my NMR, but the aldehyde peak at ~9.7 ppm is small or missing. Did I lose the formyl group?"

Scientist Diagnosis: This is likely Photo-Oxidation or Hydration , not de-formylation.

  • Mechanism A (Oxidation): In the presence of light and air, the aldehyde autoxidizes to the carboxylic acid (imidazole-carboxylic acid). Check for a broad OH peak or a shift in the ring protons due to the change in electronics.

  • Mechanism B (Hydration): Imidazole aldehydes exist in equilibrium with their geminal diol form in aqueous or wet solvents (especially at acidic pH). This diol does not show the characteristic aldehyde proton.

  • Troubleshooting Step: Run the NMR in a strictly anhydrous solvent (e.g., DMSO-

    
     from a fresh ampule). If the peak returns, it was the hydrate. If not, it has oxidized to the acid.
    

Scenario 3: Reaction Stalling User: "My reductive amination worked last month, but now it fails with the same batch of aldehyde."

Scientist Diagnosis: Accumulation of radical inhibitors .

  • Causality: The degradation pathway of halo-imidazoles often produces halide radicals (

    
    ) and NO species (if nitro-substituted). These species can act as scavengers for the catalysts or intermediates in your reaction (e.g., poisoning Pd catalysts or quenching imine formation).
    
  • The Fix: Do not "push" the reaction with more heat. Purify the starting material via recrystallization to remove the radical "dead ends" before re-attempting.

Part 3: Data & Visualization

Table 1: Stability Profile of 4-Bromo-1H-imidazole-5-carbaldehyde
ConditionStability DurationObservationRecommendation
Solid, Amber Vial, 4°C, Argon > 12 MonthsWhite/Off-white solidGold Standard
Solid, Clear Vial, Benchtop 1–2 WeeksSurface yellowingPurify before use
Solution (DMSO/MeOH), Light < 24 HoursDarkening, precipitationPrepare fresh only
Solution, Dark, Deoxygenated 3–5 DaysStableKeep sealed/frozen
Figure 1: The "Safe Handling" Workflow

HandlingWorkflow Receive Receive Shipment Inspect Visual Inspection (White/Pale Yellow) Receive->Inspect Transfer Transfer to Amber Vial (Argon Purge) Inspect->Transfer If Pass Storage Store at 2-8°C (Foil Wrapped) Transfer->Storage Usage Weigh under Amber Light Storage->Usage Experimental Use Solution Dissolve in Degassed Solvent Usage->Solution Immediate Use Solution->Usage Do NOT Store Solutions

Caption: Workflow for receiving, storing, and handling light-sensitive imidazole aldehydes to maximize shelf-life.

Figure 2: Mechanism of Light-Induced Degradation

DegradationMechanism GS Ground State (Imidazole-CHO) Excited Singlet Excited State (S1) GS->Excited UV/Blue Light (300-400nm) Triplet Triplet State (T1) *Long Lived* Excited->Triplet Intersystem Crossing ROS Reactive Oxygen Species (Singlet Oxygen/Superoxide) Triplet->ROS + O2 (Energy Transfer) Radical Halide/Imidazolyl Radicals Triplet->Radical + Halide/H-Donor Product1 Oxidation (Carboxylic Acid) ROS->Product1 Attack on Aldehyde Product2 Oligomerization (Brown Tar) Radical->Product2 Polymerization

Caption: Simplified photochemical pathway showing how triplet state formation leads to oxidation and oligomerization.

References

  • Safety Data Sheet: 4(5)-bromo-1H-imidazole-5(4)-carboxaldehyde . Brigham Young University. Available at: [Link]

  • Halogen activation and radical cycling initiated by imidazole-2-carboxaldehyde photochemistry . Atmospheric Chemistry and Physics. Available at: [Link]

  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium . ResearchGate. Available at: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir . PubMed.[2] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted DMF from Imidazole Formylation Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of N,N-Dimethylformamide (DMF) following the formyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of N,N-Dimethylformamide (DMF) following the formylation of imidazoles, a common step in the synthesis of pharmaceutically relevant scaffolds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the purity of your final product.

Troubleshooting Common Issues

Q1: I've performed an aqueous work-up, but my NMR spectrum still shows a significant amount of residual DMF. What went wrong?

This is a frequent challenge owing to the high polarity and water miscibility of DMF.[1][2][3] Several factors could be at play:

  • Insufficient Volume of Aqueous Wash: A common pitfall is underestimating the amount of water required to effectively partition the DMF out of the organic layer. A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF in the reaction mixture.[4][5]

  • Choice of Organic Solvent: The choice of extraction solvent is critical. Solvents like Dichloromethane (DCM) or Chloroform can retain a higher concentration of DMF compared to less polar options like Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).[6][7] It is advisable to use EtOAc or Et2O for the extraction.

  • Formation of Emulsions: The presence of both a polar solvent (DMF) and a non-polar extraction solvent can lead to the formation of emulsions, which trap DMF and hinder efficient separation. A brine wash (saturated aqueous NaCl solution) after the water washes can help to break up emulsions and further reduce the solubility of organic components in the aqueous layer.[7][8]

  • Back-Extraction: Avoid back-extracting the aqueous layer with fresh organic solvent, as this will re-introduce DMF into your combined organic fractions.[4]

Solution: Increase the number and volume of aqueous washes. After the initial water washes, perform several washes with a 5% Lithium Chloride (LiCl) aqueous solution.[6][9] The lithium cations are believed to coordinate with DMF, enhancing its partitioning into the aqueous phase.[6] Follow this with a final brine wash.

Q2: My formylated imidazole product has some water solubility, and I'm losing it during the aqueous work-up. What are my alternatives?

This is a classic dilemma when dealing with polar products. Here are some strategies to consider:

  • Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the DMF solution.[6][7] This is achieved by slowly adding the reaction mixture to a large volume of a non-solvent, such as ice-cold water or Diethyl Ether, while stirring vigorously.[7] The product should precipitate out while the DMF remains in solution. The solid can then be collected by filtration.

  • Azeotropic Distillation: For thermally stable products, azeotropic removal of DMF can be highly effective.[4][6] By adding a solvent like toluene or heptane and distilling under reduced pressure, you can co-evaporate the DMF at a lower temperature than its normal boiling point.[4][10]

  • Column Chromatography: Direct loading of the crude reaction mixture onto a silica gel column is a viable option, although it can be challenging. It's crucial to first remove the majority of the DMF under high vacuum. A solvent system with a gradual increase in polarity will help to elute your product while leaving the highly polar DMF adsorbed to the silica.

Frequently Asked Questions (FAQs)

Why is DMF so difficult to remove?

DMF possesses a combination of properties that make its removal challenging:

  • High Boiling Point: Its boiling point of 153°C makes it difficult to remove by simple evaporation, especially for temperature-sensitive compounds.[1][2]

  • High Polarity and Water Miscibility: DMF is miscible with water and most organic solvents, which complicates its removal through standard liquid-liquid extractions.[1][11]

Why is DMF used in imidazole formylation (Vilsmeier-Haack reaction) in the first place?

In the Vilsmeier-Haack reaction, DMF serves a dual role. It acts as both the solvent and the reagent that, upon activation with an agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, forms the electrophilic "Vilsmeier reagent" responsible for formylating the electron-rich imidazole ring.[12][13][14][15]

Are there alternatives to DMF for the Vilsmeier-Haack reaction?

While DMF is the most common reagent, other substituted formamides like N-methylformanilide can be used.[15] Additionally, alternative formylation methods that do not require DMF exist, such as the Duff or Reimer-Tiemann reactions, although these often have a more limited substrate scope and may require harsher conditions.[12]

Experimental Protocols

Protocol 1: Enhanced Aqueous Work-Up for DMF Removal

This protocol is suitable for products with low to moderate water solubility.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add the mixture to a beaker of crushed ice with vigorous stirring. This step is crucial for safely quenching any remaining POCl₃ and hydrolyzing the iminium intermediate to the aldehyde.[16][17]

  • Neutralization: Carefully neutralize the acidic mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the initial reaction mixture).

  • Aqueous Washes: Combine the organic layers and wash sequentially with:

    • Water (3 x 5-10 volumes of the initial DMF).

    • 5% aqueous LiCl solution (2 x 5 volumes of the initial DMF).

    • Brine (1 x 5 volumes of the initial DMF).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Azeotropic Distillation for Thermally Stable Products

This method is ideal for products that can withstand moderate heating.

  • Initial Concentration: After quenching and a basic aqueous work-up to remove acidic byproducts, concentrate the crude product under reduced pressure to remove the bulk of the extraction solvent.

  • Azeotroping: To the residue, add toluene (or heptane) in a volume approximately 5-10 times that of the estimated remaining DMF.[6][10]

  • Distillation: Concentrate the mixture on a rotary evaporator under high vacuum. The bath temperature should be set to 50-60°C.[7] The toluene/heptane will form an azeotrope with the DMF, facilitating its removal at a lower temperature.[4]

  • Repeat: Repeat the addition of fresh toluene/heptane and subsequent distillation 2-3 times to ensure complete removal of DMF.

Protocol 3: Precipitation of Solid Products

This is an excellent method for water-insoluble, solid products.

  • Preparation: In a separate flask, place a large volume (at least 20 times the volume of the reaction mixture) of ice-cold water and stir vigorously.

  • Precipitation: Slowly add the crude reaction mixture dropwise into the cold water.[7] The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the product under vacuum.

Method Selection Guide

MethodProsConsBest Suited For
Enhanced Aqueous Work-Up Standard laboratory procedure; does not require specialized equipment.Can be time-consuming; may lead to product loss if the compound has some water solubility.Products with low to moderate polarity and poor water solubility.
Azeotropic Distillation Highly effective for removing trace amounts of DMF.Requires the product to be thermally stable; uses additional solvents.Thermally stable, non-volatile products.
Precipitation Simple, fast, and can yield a relatively pure product directly.Only applicable to solid products that are insoluble in the chosen anti-solvent (e.g., water).Solid products with low aqueous solubility.
Column Chromatography Can provide a high degree of purity.Can be complex if large amounts of DMF are present; may require significant solvent usage.Small-scale reactions or when other methods fail to provide the desired purity.

Workflow for Selecting a DMF Removal Strategy

DMF_Removal_Workflow start Reaction Complete is_solid Is the product a solid? start->is_solid is_water_insoluble Is it insoluble in water? is_solid->is_water_insoluble Yes is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No / Liquid precipitate Precipitate in cold water is_water_insoluble->precipitate Yes is_water_insoluble->is_thermally_stable No end Pure Product precipitate->end aqueous_workup Enhanced Aqueous Work-Up is_thermally_stable->aqueous_workup No azeotrope Azeotropic Distillation is_thermally_stable->azeotrope Yes chromatography Column Chromatography aqueous_workup->chromatography DMF still present aqueous_workup->end DMF removed azeotrope->end chromatography->end

Caption: Decision workflow for DMF removal.

References

  • ResearchGate. (2025, November 18). DMF: how to remove it from reaction mixture? Retrieved from [Link]

  • LUMITOS AG. (n.d.). Premium N,N-Dimethylformamide (DMF) – Solvent for Polymers & Electronics. Retrieved from [Link]

  • Reddit. (2013, December 29). Removing DMF. r/chemistry. Retrieved from [Link]

  • YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture! Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Dimethylformamide DMF Solvent - 100ml. Retrieved from [Link]

  • Gnee. (2026, January 13). Dimethylformamide (DMF) : The Universal Solvent in The Organic Industry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Imidazole Aldehyde Workups

Welcome to the Advanced Applications Support Center. Isolating imidazole aldehydes (such as 4-imidazolecarboxaldehyde or 2-imidazolecarboxaldehyde) from aqueous reaction mixtures is a notorious bottleneck in synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Isolating imidazole aldehydes (such as 4-imidazolecarboxaldehyde or 2-imidazolecarboxaldehyde) from aqueous reaction mixtures is a notorious bottleneck in synthetic chemistry. Because these molecules are highly amphoteric and prone to covalent hydration, standard organic workups often result in near-total product loss.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a self-validating, high-yield extraction system.

The Mechanistic Challenge: Speciation & Partitioning

To successfully extract an imidazole aldehyde, you must control two competing equilibria:

  • Acid-Base Speciation: The imidazole ring contains a basic pyridine-like nitrogen (protonates at low pH) and an acidic pyrrole-like nitrogen (deprotonates at high pH). Both charged states are highly water-soluble[1].

  • Aldehyde Hydration: In aqueous media, the aldehyde group exists in equilibrium with a geminal diol. The aromaticity of the imidazole ring enhances the electrophilicity of the aldehyde carbon via induction, heavily favoring the highly polar diol form under acidic conditions[1].

G A Aqueous Reaction Mixture (Imidazole Aldehyde) B Measure pH A->B C pH < 6 Imidazolium / Gem-diol B->C Acidic D pH > 10 Imidazolate Anion B->D Basic E Target: pH 7.5 - 8.5 Neutral Aldehyde B->E Neutral C->E Add Base (NaHCO3) D->E Add Acid (KH2PO4) F Extraction (n-Butanol / DCM-iPrOH) E->F Maximize Partitioning G Organic Phase (Target Product) F->G

Workflow for the pH-optimized extraction of amphoteric imidazole aldehydes.

Quantitative Speciation Data

Understanding the physical constants of your target molecule dictates the boundaries of your workup. The following table summarizes the speciation of 4-imidazolecarboxaldehyde across different pH ranges based on recent physicochemical profiling[1][2].

Chemical SpeciespH RangeDominant Structural FormCalculated pKa[2]Extraction Efficiency
Imidazolium Cation pH < 5.0Protonated Ring + Gem-diol~2.5 (Aldehyde)Very Low (< 5%)
Neutral Species pH 7.5 – 8.5Uncharged Ring + Free Aldehyde~5.94 (Diol)High (> 90% with n-BuOH)
Imidazolate Anion pH > 10.0Deprotonated Ring~12.0 - 14.0Low (< 20%)

Troubleshooting Desk & FAQs

Q: Why is my imidazole aldehyde product completely lost in the aqueous layer during extraction? A: This is a direct consequence of improper pH control. If your aqueous phase is acidic (pH < 5), the basic nitrogen protonates to form an imidazolium cation[1]. If the solution is basic (pH > 10), the acidic nitrogen deprotonates to form an imidazolate anion[3]. Furthermore, under acidic conditions, the aldehyde group undergoes acid-catalyzed hydration to form a geminal diol, drastically increasing hydrophilicity[1]. Causality & Solution: You must adjust the aqueous phase strictly to its isoelectric point (pH 7.5–8.5) before extraction. This ensures the molecule is in its neutral state and favors the less polar free-aldehyde form over the gem-diol[2].

Q: I adjusted the pH to 8, but extraction with ethyl acetate (EtOAc) still gives poor recovery. What solvent should I use? A: Even in its neutral state, the imidazole ring is highly polar and forms strong intermolecular hydrogen bonds with water. Standard extraction solvents like EtOAc or diethyl ether act only as hydrogen bond acceptors and lack the capacity to effectively partition the product. Causality & Solution: Switch to water-immiscible aliphatic alcohols with 4 to 10 carbon atoms, such as n-butanol or iso-butanol[4]. These solvents act as both hydrogen bond donors and acceptors, effectively solvating the imidazole ring. Industrial processes utilizing n-butanol extraction have demonstrated imidazole recovery rates with losses of less than 1%[4]. Alternatively, a 3:1 mixture of dichloromethane (DCM) and isopropanol can be used if you require a lower-boiling solvent system.

Q: My NMR shows a mixture of aldehyde and an unknown aliphatic species after an acidic workup. What happened? A: Your aldehyde has hydrated. Imidazole carboxaldehydes exist in a pH-dependent equilibrium between the free aldehyde and a geminal diol[2]. The aromaticity of the imidazole ring enhances the electrophilicity of the aldehyde carbon via induction, promoting hydration in aqueous phases[1]. The diol form is heavily favored under acidic conditions[2]. Causality & Solution: Avoid prolonged exposure to acidic aqueous conditions. If an acidic workup is unavoidable, neutralize the solution to pH 8 and gently warm it (30–40 °C) to shift the equilibrium back to the free aldehyde before performing your organic extraction.

Q: How can I remove unreacted imidazole starting material from my imidazole aldehyde product without a column? A: Both compounds share similar pKa values and polarities, making standard acid-base extraction difficult. If chromatography is failing because the compounds co-elute, you can exploit differences in metal coordination. Causality & Solution: A classical, albeit "unsexy," workup involves selective precipitation. Simple imidazoles can coordinate with metal salts (e.g., silver nitrate or barium nitrate) in a biphasic DCM/water system containing a mild base like triethylamine[5]. The unreacted imidazole forms an insoluble metal-imidazolate complex that can be filtered off, while the sterically hindered or electronically deactivated imidazole aldehyde remains in the organic phase[5].

Standardized Protocol: pH-Guided Liquid-Liquid Extraction

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Quenching and Initial Assessment

  • Cool the crude aqueous reaction mixture to 0–5 °C using an ice bath to prevent thermal degradation.

  • Validation Checkpoint: Measure the initial pH using a calibrated pH meter (pH paper is insufficiently precise for amphoteric heterocycles).

Step 2: Speciation Adjustment (Targeting the Isoelectric Point)

  • If the solution is acidic (pH < 6): Slowly add saturated aqueous

    
     or 1M 
    
    
    
    dropwise under vigorous stirring.
  • If the solution is basic (pH > 9): Slowly add 1M

    
     or 1M 
    
    
    
    .
  • Validation Checkpoint: The pH must stabilize exactly between 7.5 and 8.5 . At this stage, if the product is highly concentrated, you may observe a slight cloudiness as the neutral species precipitates[3].

Step 3: Hydration Reversal (Thermal Shift)

  • Remove the ice bath. Gently warm the neutralized aqueous mixture to 30–35 °C for 15 minutes.

  • Causality: This mild thermal energy, combined with the neutral pH, drives the equilibrium away from the highly water-soluble gem-diol back to the organic-soluble free aldehyde[1][2].

Step 4: Solvent Selection and Extraction

  • Add an equal volume of n-butanol (or a 3:1 DCM/Isopropanol mixture) to the aqueous phase[4].

  • Shake vigorously in a separatory funnel and allow the layers to separate. (Note: n-butanol is the top layer if extracting from standard aqueous solutions, but verify density if heavy salts are present).

  • Repeat the extraction 3 to 4 times.

  • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). If a dark spot remains at the baseline, perform one additional extraction.

Step 5: Washing and Concentration

  • Combine the organic extracts. Wash with a minimal amount of saturated brine (e.g., 10% of the organic volume) to remove residual water without pulling the amphoteric product back into the aqueous phase.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. If using n-butanol, a high-vacuum rotary evaporator or co-evaporation with heptane may be required to remove the solvent efficiently.
    

References

1.2 - ResearchGate[2] 2.1 - RSC Publishing[1] 3.4 - Google Patents[4] 4. 3 - Benchchem[3] 5. 5 - r/chemistry (Reddit)[5]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 4,5-dichloro-1H-imidazole-2-carbaldehyde

1H NMR Spectrum Guide: 4,5-Dichloro-1H-imidazole-2-carbaldehyde[1][2] Executive Summary This technical guide provides a detailed analysis of the (CAS: 81293-97-2). Designed for medicinal chemists and structural biologist...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Guide: 4,5-Dichloro-1H-imidazole-2-carbaldehyde[1][2]

Executive Summary

This technical guide provides a detailed analysis of the (CAS: 81293-97-2). Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral listing to offer a comparative performance analysis against structural analogs and precursors.

Key Insight: The definitive identification of this scaffold relies not just on the presence of the aldehyde signal (~9.46 ppm), but critically on the spectral silence in the aromatic region (7.0–8.0 ppm), confirming the full substitution of the imidazole ring.

Theoretical & Experimental Spectral Analysis

The Core Spectrum (DMSO-d₆)

The is deceptively simple, characterized by a lack of carbon-bound ring protons.

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegrationNotes
Aldehyde (-CHO) 9.46 Singlet (s)1HDiagnostic peak.[2] Sharp and distinct.
Amine (-NH) ~13.5 - 14.0 Broad Singlet (br s)1HHighly dependent on concentration and water content. Exchangeable with D₂O.
Ring C-H N/A -0HSilent Region. Presence of peaks here indicates under-chlorination or impurities.

Note on Solvent Effects: The chemical shift of the aldehyde proton is sensitive to hydrogen bonding. In DMSO-d₆ , it appears at 9.46 ppm .[2] In CDCl₃ , solubility is often poor, and the shift may drift downfield due to the lack of solvent-solute H-bonding stabilization, though DMSO is the standard for this polar scaffold.

Structural Validation Logic

The 4,5-dichloro substitution pattern creates a "spectral hole" in the aromatic region.

  • If you see signals at 7.0–7.4 ppm: Your sample contains Imidazole-2-carbaldehyde (unsubstituted) or Monochloro-derivatives .

  • If you see a doublet at ~4.5 ppm: Your sample contains unreacted (4,5-dichloro-1H-imidazol-2-yl)methanol (alcohol precursor).

Comparative Performance Analysis

To ensure rigorous characterization, the target molecule is compared against its non-chlorinated parent and its synthetic precursor.

Comparison 1: Target vs. Parent Scaffold

Objective: Verify complete halogenation.

FeatureTarget: 4,5-Dichloro-1H-imidazole-2-carbaldehydeAlternative: Imidazole-2-carbaldehydeInterpretation
Aldehyde (-CHO) 9.46 ppm 9.70 ppm Chlorines are electron-withdrawing (EWG) but the ortho-effect and H-bonding may cause slight shielding relative to the parent in DMSO.
Ring Protons (C4/C5) None (Silent) 7.34 ppm (s, 2H) Critical Purity Check. Any signal here proves the reaction failed to chlorinate or used the wrong starting material.
NH Proton >13.5 ppm ~13.3 ppm The EWG nature of Cl acidifies the NH, shifting it downfield.
Comparison 2: Target vs. Synthetic Precursor

Objective: Monitor reaction progress (Oxidation of Alcohol).

FeatureTarget (Aldehyde) Precursor (Alcohol) Status
Diagnostic Peak 9.46 ppm (s, 1H) ~4.4 - 4.6 ppm (d/s, 2H) The disappearance of the methylene (-CH₂-) signal at 4.5 ppm and appearance of the aldehyde at 9.46 ppm confirms oxidation.
OH Proton Absent ~5.0 - 5.5 ppm (t) Disappears upon oxidation.

Experimental Protocol: Reliable Acquisition

To obtain a publication-quality spectrum that resolves the broad NH peak and ensures accurate integration of the aldehyde:

Step 1: Solvent Selection

  • Recommended: DMSO-d₆ (99.9% D).

    • Reason: High solubility; stabilizes the tautomeric NH proton, making it visible (though broad).

  • Alternative: Acetone-d₆ .[3][4]

    • Reason: Good solubility, but NH peak may be extremely broad or invisible due to rapid exchange.[1]

  • Avoid: CDCl₃ (Low solubility), Methanol-d₄ (Exchanges NH proton immediately; use only if NH detection is irrelevant).

Step 2: Sample Preparation

  • Weigh 5–10 mg of the solid aldehyde.

  • Dissolve in 0.6 mL of DMSO-d₆.

  • Critical: Ensure the sample is dry. Water (peak at 3.33 ppm in DMSO) can broaden the NH signal and catalyze proton exchange, potentially merging the NH signal into the baseline.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The aldehyde proton has a long T1 relaxation time; a short delay will under-integrate this peak relative to impurities.

  • Scans (NS): 16–32 scans are sufficient for >98% purity.

Visualization: Spectral Decision Tree

The following diagram outlines the logical flow for assessing the purity and identity of the product based on NMR signals.

NMR_Logic_Flow Start Acquire 1H NMR in DMSO-d6 Check_CHO Is there a Singlet at ~9.4-9.7 ppm? Start->Check_CHO Check_Aromatic Are there signals at 7.0-7.5 ppm? Check_CHO->Check_Aromatic Yes Check_Alcohol Is there a signal at ~4.5 ppm? Check_CHO->Check_Alcohol No Result_Target CONFIRMED: 4,5-Dichloro-1H-imidazole-2-carbaldehyde Check_Aromatic->Result_Target No (Silent Region) Result_Parent IMPURITY: Unsubstituted Imidazole-2-carbaldehyde Check_Aromatic->Result_Parent Yes (Ring Protons) Result_Alcohol INCOMPLETE REACTION: Alcohol Precursor Present Check_Alcohol->Result_Alcohol Yes Result_Unknown UNKNOWN: Check for Decomposition (Carboxylic Acid) Check_Alcohol->Result_Unknown No

Figure 1: Decision tree for validating 4,5-dichloro-1H-imidazole-2-carbaldehyde synthesis via 1H NMR.

References

  • Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains. Source: Semantic Scholar (2019). Data Validation: Confirms 1H NMR shift of aldehyde at 9.46 ppm in DMSO-d₆. URL:[Link]

  • NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde. Source: ResearchGate / Journal of Organic Chemistry (2010). Data Validation: Provides comparative data for the parent imidazole-2-carbaldehyde (CHO at 9.7 ppm, Ring H at 7.34 ppm). URL:[Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Source: JScholar (2025). Data Validation: Supports chemical shift ranges for substituted imidazole aldehydes.[1] URL:[Link]

Sources

Comparative

characteristic aldehyde peak shift in imidazole-2-carbaldehyde NMR

Title: Resolving the Characteristic Aldehyde Peak Shift in Imidazole-2-Carbaldehyde: A Comparative NMR Solvent Guide Introduction Imidazole-2-carbaldehyde (I2C) is a highly versatile building block widely utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Resolving the Characteristic Aldehyde Peak Shift in Imidazole-2-Carbaldehyde: A Comparative NMR Solvent Guide

Introduction Imidazole-2-carbaldehyde (I2C) is a highly versatile building block widely utilized in the synthesis of coordination complexes, Schiff bases, and novel therapeutics. However, analyzing its structural integrity via


H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The characteristic aldehyde proton (-CHO) is highly sensitive to its microenvironment, exhibiting significant chemical shifts depending on the solvent[1]. This guide objectively compares the performance of three common NMR solvents—DMSO-

, CDCl

, and D

O—in resolving the aldehyde peak and its associated tautomeric dynamics, providing researchers with the experimental data needed to optimize their analytical workflows.

The Causality of the Peak Shift: Mechanistic Insights

As an Application Scientist, it is critical to understand why the aldehyde peak shifts before interpreting the spectra. The chemical shift of the I2C aldehyde proton is governed by three primary causality factors:

  • Electronic Deshielding: The electron-withdrawing nature of the adjacent imidazole ring heavily deshields the aldehyde proton, pushing it downfield to the 9.6–9.8 ppm region in aprotic solvents[2].

  • Tautomerism and Hydrogen Bonding: I2C exists in a dynamic tautomeric equilibrium between the 1H and 3H forms. Solvents that act as strong hydrogen-bond acceptors stabilize specific tautomers, locking the exchangeable -NH proton and sharpening the -CHO peak[3].

  • Hydration Dynamics (Gem-Diol Formation): In aqueous environments, the electrophilic carbonyl carbon undergoes rapid nucleophilic addition by water to form a stable hydrate (gem-diol). This structural transformation completely abolishes the characteristic downfield -CHO peak, replacing it with an upfield methine (-CH(OH)

    
    ) peak[1].
    

Solvent Performance Comparison

  • DMSO-

    
     (The Standard for High Resolution):  DMSO-
    
    
    
    is the superior solvent for routine I2C characterization. Its strong hydrogen-bonding capability stabilizes the imidazole -NH proton, reducing exchange rates and yielding sharp, highly resolved peaks. The aldehyde proton consistently appears at ~9.64 ppm, while the -NH proton is clearly visible far downfield at ~13.60 ppm[2].
  • CDCl

    
     (The Non-Polar Alternative):  In non-polar CDCl
    
    
    
    , I2C tends to form intermolecular hydrogen-bonded dimers. While the aldehyde peak is still visible around 9.74 ppm, the -NH peak often broadens significantly or shifts unpredictably due to concentration-dependent aggregation[4].
  • D

    
    O (The Hydration Probe):  D
    
    
    
    O is not recommended for verifying the aldehyde form, but it is the perfect solvent for probing the hydration state. Upon dissolution in D
    
    
    O, the aldehyde peak at ~9.6 ppm disappears entirely. The molecule converts to the gem-diol form, and the imidazole ring protons shift slightly upfield[1][5].

Quantitative Data Presentation

The following table summarizes the expected


H NMR chemical shifts for I2C across different solvent systems.
Solvent-CHO Peak (ppm)Imidazole Ring Protons (H4/H5) (ppm)-NH Peak (ppm)Dominant Chemical State
DMSO-

~9.64 (s, 1H)~7.42 (s, 2H)~13.60 (s, 1H)Stabilized Aldehyde[2]
CDCl

~9.74 (s, 1H)~7.30 - 7.40 (m, 2H)Broad / VariableDimerized Aldehyde[4]
D

O
Disappears~7.22 - 7.28 (s, 2H)Exchanged with D

O
Gem-Diol (Hydrate)[1][5]

Experimental Protocol: Self-Validating NMR Workflow

To ensure a self-validating system where the data inherently proves the structural state, follow this step-by-step methodology for sample preparation and acquisition[3]:

  • Step 1: Sample Preparation (Anhydrous conditions): Weigh 5–10 mg of high-purity imidazole-2-carbaldehyde. To prevent premature hydration, store the compound in a desiccator prior to use.

  • Step 2: Solvent Selection & Dissolution:

    • For structural confirmation: Dissolve the sample in 0.6 mL of anhydrous DMSO-

      
       directly in a clean, dry 5 mm NMR tube.
      
    • For hydration studies: Dissolve a separate 5 mg aliquot in 0.6 mL of D

      
      O.
      
  • Step 3: Spectrometer Tuning: Insert the sample into the NMR spectrometer (e.g., 400 MHz or 600 MHz). Tune and match the probe to the

    
    H frequency. Lock the magnetic field to the deuterium signal of the chosen solvent.
    
  • Step 4: Acquisition Parameters: Acquire a standard 1D

    
    H NMR spectrum. Use a 30° pulse angle, a relaxation delay (D1) of 2 seconds (to ensure complete relaxation of the downfield -CHO and -NH protons), and an acquisition time of 3–4 seconds[3].
    
  • Step 5: Processing & Validation: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm). Validate the structure by integrating the -CHO peak (1H) against the imidazole ring protons (2H).

Logical Relationship Diagram

The following diagram illustrates the causality between solvent selection, the resulting chemical state, and the observed NMR peak shifts.

G I2C Imidazole-2-carbaldehyde (Solid State) DMSO DMSO-d6 (Strong H-Bond Acceptor) I2C->DMSO Dissolve CDCl3 CDCl3 (Non-Polar, Aprotic) I2C->CDCl3 Dissolve D2O D2O (Aqueous / Protic) I2C->D2O Dissolve Aldehyde_DMSO Stabilized Aldehyde Form -CHO Peak: ~9.64 ppm -NH Peak: ~13.60 ppm DMSO->Aldehyde_DMSO H-Bonding Aldehyde_CDCl3 Dimerized Aldehyde Form -CHO Peak: ~9.74 ppm -NH Peak: Broad/Variable CDCl3->Aldehyde_CDCl3 Intermolecular Interactions Hydrate_D2O Gem-Diol (Hydrate) Form -CH(OH)2 Peak: Upfield Shift -CHO Peak: Disappears D2O->Hydrate_D2O Nucleophilic Addition

Influence of NMR solvent selection on the chemical state and peak shifts of imidazole-2-carbaldehyde.

References

  • Jagadish Tota and Satyanarayana Battu. "SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL ACTIVITY". IJPCBS. URL:[Link]

  • Juan Manuel Lázaro Martínez et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives". Journal of Organic Chemistry (via ResearchGate). URL:[Link]

  • The Royal Society of Chemistry. "Supplementary Information - 1H NMR Data". URL: [Link]

  • The Royal Society of Chemistry. "Supplementary Information - Reductive amination of L-serine with 1H-imidazole-2-carbaldehyde". URL: [Link]

Sources

Validation

Publish Comparison Guide: IR Carbonyl Stretch Frequency of 4,5-Dichloroimidazole-2-carbaldehyde

Executive Summary & Core Directive Objective: To provide an authoritative technical guide on the infrared (IR) spectroscopic characterization of 4,5-dichloroimidazole-2-carbaldehyde , specifically focusing on the diagnos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide an authoritative technical guide on the infrared (IR) spectroscopic characterization of 4,5-dichloroimidazole-2-carbaldehyde , specifically focusing on the diagnostic carbonyl (C=O) stretch frequency .

Audience: Medicinal chemists, structural biologists, and process development scientists involved in the synthesis of purine analogs, ionic liquids, and bioactive heterocycles.

The Bottom Line: The carbonyl stretch of 4,5-dichloroimidazole-2-carbaldehyde appears in the 1660–1690 cm⁻¹ range. This is significantly lower than standard aliphatic aldehydes (1720–1740 cm⁻¹) and benzaldehyde (~1705 cm⁻¹) due to the profound electronic conjugation with the imidazole ring and strong intermolecular hydrogen bonding.

Technical Analysis: The Spectral Signature

The Diagnostic Peak ( )

In the IR spectrum of 4,5-dichloroimidazole-2-carbaldehyde, the carbonyl stretching vibration is the most critical diagnostic feature for confirming the oxidation of the alcohol precursor.

FeatureFrequency Range (cm⁻¹)IntensityStructural Origin

(Carbonyl)
1660 – 1690 Strong, SharpC=O stretch conjugated with imidazole ring

(Ring)
1580 – 1610MediumImidazole ring skeletal vibration

2800 – 3200BroadIntermolecular H-bonded N-H stretch

(Aldehyde)
~2750 & 2850Weak (Fermi doublet)Formyl C-H stretch
Comparative Benchmarking

To understand the specific frequency of the 4,5-dichloro derivative, one must compare it against structural standards. The chlorine substituents and the imidazole core exert opposing electronic effects.

Table 1: Comparative Carbonyl Frequencies of Aldehydes

CompoundStructure

(cm⁻¹)
Key Electronic Factor
Butyraldehyde Aliphatic1720–1740Baseline (Inductive effect of alkyl)
Benzaldehyde Aromatic~1705Conjugation lowers bond order
Imidazole-2-carbaldehyde Heterocyclic1660 Strong resonance donation from Ring N + H-bonding
4,5-Dichloroimidazole-2-carbaldehyde Target 1665–1685 Cl (-I) effect raises

slightly vs. unsubstituted; H-bonding keeps it low.

Mechanistic Insight:

  • Resonance Effect (Red Shift): The imidazole ring is electron-rich. The lone pair on the ring nitrogen (N1) donates electron density into the ring, which conjugates with the carbonyl group at C2. This increases the single-bond character of the C=O bond, lowering its force constant and frequency (red shift) compared to benzaldehyde.

  • Inductive Effect of Cl (Blue Shift): The chlorine atoms at positions 4 and 5 are electron-withdrawing (-I effect). They pull electron density away from the ring, slightly opposing the resonance donation. This tends to shorten the C=O bond, causing a slight "blue shift" (increase in frequency) compared to the unsubstituted imidazole-2-carbaldehyde.

  • Hydrogen Bonding (Variable): The imidazole N-H is a potent hydrogen bond donor. In the solid state (KBr pellet), strong intermolecular H-bonding (N-H

    
     O=C) weakens the C=O bond, significantly lowering the frequency.
    

Experimental Protocol: Validating the Spectrum

To ensure reproducible data, the method of sample preparation is critical due to the compound's sensitivity to hydrogen bonding.

Method A: KBr Pellet (Standard for Solid State)
  • Why: Provides the most resolved spectrum for solid crystalline materials; clearly shows H-bonding effects.

  • Protocol:

    • Mix 1–2 mg of 4,5-dichloroimidazole-2-carbaldehyde with ~100 mg of dry, spectroscopic-grade KBr.

    • Grind finely in an agate mortar (avoid moisture uptake).

    • Press into a transparent pellet under vacuum (10 tons pressure).

    • Observation: Expect

      
       at the lower end (~1665 cm⁻¹ ) due to maximal lattice H-bonding.
      
Method B: Solution Cell (CHCl₃ or CH₂Cl₂)
  • Why: Disrupts intermolecular H-bonding; measures the "free" monomeric frequency.

  • Protocol:

    • Dissolve ~5 mg of compound in 1 mL of dry chloroform.

    • Inject into a liquid IR cell with NaCl or CaF₂ windows.

    • Observation: Expect

      
       to shift to higher frequency (~1685–1700 cm⁻¹ ) as H-bonds are broken.
      
Quality Control Check
  • Absence of OH: Ensure no broad peak exists at 3200–3500 cm⁻¹ corresponding to the precursor alcohol (4,5-dichloro-1H-imidazol-2-yl)methanol, unless it is the N-H stretch (which is usually lower/broader).

  • Aldehyde Doublet: Look for the characteristic Fermi resonance doublet of the aldehyde C-H stretch at ~2750 and 2850 cm⁻¹.

Structural Logic & Synthesis Pathway (Graphviz)

The following diagram illustrates the synthesis logic and the spectroscopic checkpoints used to validate the transformation from the alcohol to the aldehyde.

G cluster_effects Electronic Effects on C=O Frequency Start Precursor: (4,5-dichloro-1H-imidazol-2-yl)methanol (Broad OH stretch ~3300 cm⁻¹) Reagent Oxidation (IBX-OTs or MnO₂) Start->Reagent Product Target: 4,5-dichloroimidazole-2-carbaldehyde Reagent->Product Validation IR Validation Point: Appearance of C=O (~1670 cm⁻¹) Disappearance of Alcohol OH Product->Validation Characterize Effect1 Imidazole Conjugation (Lowers Freq) Effect1->Product Effect2 Cl Inductive Effect (-I) (Raises Freq) Effect2->Product Effect3 H-Bonding (Solid State) (Lowers Freq) Effect3->Product

Caption: Synthesis workflow and competing electronic effects influencing the carbonyl shift.

References

  • Tikhonov, A. Y., et al. (2019). "Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains." Crystals, 9(4), 219. (Describes synthesis and spectral characterization of 4,5-dichloroimidazole-2-carbaldehyde derivatives). Link

  • Orhan, E., et al. (2019). "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society Section A, 6(3), 373-382.[1] (Provides comparative IR data for substituted imidazole aldehydes). Link

  • Al-Masoudi, N. A., et al. (2023). "Synthesis, Characterisation, and Biological...[2][3][4] Studies of Novel Schiff Bases." Journal of Medicinal and Chemical Sciences. (Cites unsubstituted imidazole-2-carbaldehyde C=O stretch at 1660 cm⁻¹). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for carbonyl frequency shifts and electronic effects).

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation Patterns of Dichloroimidazoles

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for the structural elucidation of dichloroimidazoles using advanced mass...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating framework for the structural elucidation of dichloroimidazoles using advanced mass spectrometry (MS) platforms.

Executive Summary

Dichloroimidazoles (e.g., 4,5-dichloroimidazole and 2,4-dichloroimidazole) are highly versatile scaffolds used in the synthesis of active pharmaceutical ingredients (APIs), agricultural chemicals, and as specialized linkers in metal-organic frameworks (MOFs) like ZIF-8[1]. Because halogenated heterocycles exhibit unique electronic properties, their mass spectrometry fragmentation patterns are highly specific. This guide objectively compares the performance of Gas Chromatography-Electron Impact MS (GC-EI-MS), Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS/MS), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), providing actionable protocols for robust structural elucidation.

Mechanistic Principles of Dichloroimidazole Fragmentation

Understanding the intrinsic fragmentation behavior of dichloroimidazoles requires analyzing both their isotopic signatures and thermodynamic cleavage pathways.

The Chlorine Isotopic Signature

Because chlorine exists naturally as two stable isotopes (


 and 

in an approximate 3:1 ratio), any molecule containing two chlorine atoms will exhibit a distinct M, M+2, and M+4 isotopic triad. For 4,5-dichloroimidazole (

), the molecular ion (

) appears at m/z 136, with the M+2 peak at m/z 138 and the M+4 peak at m/z 140. This presents a characteristic 9:6:1 intensity ratio[2]. This triad acts as an indispensable primary diagnostic filter when screening complex synthetic mixtures or environmental samples.
Primary Cleavage: Regioselective HCN Elimination

Under hard ionization (EI, 70 eV), the dominant fragmentation pathway is the expulsion of neutral hydrogen cyanide (HCN, -27 Da), yielding a prominent base peak at m/z 109[3]. Mechanistically, this ring-opening reaction is highly regioselective. The elimination of HCN preferentially involves the C2 carbon rather than the halogen-substituted C4 or C5 positions (cleavage probability order: C2 < C4(5) << C1)[3]. The loss of C2-HCN results in the formation of a stable dichloroazirine radical cation, a process thermodynamically driven by the electron-withdrawing stabilization of the remaining chlorine atoms.

Comparative Analytical Platforms

Different MS ionization techniques yield varying degrees of fragmentation. Selecting the appropriate platform depends heavily on the sample matrix, volatility, and the required depth of structural information.

Table 1: Performance Comparison of MS Platforms for Dichloroimidazoles

Analytical FeatureGC-EI-MSLC-ESI-MS/MS (Negative Mode)ToF-SIMS
Ionization Energy Hard (70 eV)Soft (Electrospray)High-Energy Ion Beam
Primary Ion Observed

(m/z 136)

(m/z 135)
Dichloroimidazolate (m/z 135)
Fragmentation Extent High (Extensive ring cleavage)Low (Requires CID for MS/MS)Surface-level secondary ions
Key Fragments m/z 109 (-HCN), m/z 101 (-Cl)m/z 100 (Loss of Cl from parent)m/z 67 (if mixed with native imidazolate)
Best Application Volatile synthesis intermediatesAqueous environmental matrices[4]Solid-state MOF thin films[1]
Limitations Requires volatility; thermal degradationSusceptible to matrix ion suppressionHigh vacuum required; expensive

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and analytical rigor, the following protocols incorporate causality-driven steps and system suitability checks to prevent false positives.

Protocol A: GC-EI-MS Workflow for Synthetic Intermediates

Causality Check: GC-EI-MS is chosen for neat synthetic products because 4,5-dichloroimidazole is sufficiently volatile and thermally stable. Hard ionization allows direct comparison against standardized NIST libraries.

  • Sample Preparation: Dissolve 1 mg of 4,5-dichloroimidazole in 1 mL of anhydrous dichloromethane. Crucial: Ensure the solvent is strictly anhydrous to prevent the degradation of the polysiloxane GC column stationary phase.

  • System Suitability Test (SST): Inject a pure solvent blank to establish baseline noise. Follow with a known standard (e.g., unsubstituted imidazole) to verify retention time stability and mass calibration (tuning with PFTBA).

  • Chromatographic Separation:

    • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Validation: Extract ion chromatograms (EIC) for m/z 136, 138, and 140. Confirm the 9:6:1 isotopic ratio. Verify the presence of the m/z 109 base peak to confirm the C2-HCN elimination pathway[3].

Protocol B: LC-ESI-MS/MS Workflow for Environmental Matrices

Causality Check: For haloimidazoles in drinking water or biological media, ESI is preferred to avoid thermal degradation and seamlessly handle aqueous matrices[4].

  • Sample Preparation: Filter aqueous samples through a 0.22 µm PTFE syringe filter. For trace analysis, perform Solid Phase Extraction (SPE) using an HLB polymeric cartridge.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A = 0.1% Formic acid in water; B = Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Why Negative Mode? The acidic N-H proton of 4,5-dichloroimidazole is easily deprotonated, yielding a highly stable

      
       signal at m/z 135, which is far more abundant than positive adducts for halogenated species[1].
      
    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

  • MS/MS (CID) Optimization: Isolate the precursor ion m/z 135. Apply Collision-Induced Dissociation (CID) using Argon gas at 15-25 eV. Monitor specific transitions such as m/z 135 → 100 (neutral loss of

    
    ).
    

Fragmentation Pathway Visualization

The following diagram maps the divergent analytical pathways and fundamental fragmentation logic of 4,5-dichloroimidazole across different ionization environments.

MS_Fragmentation Parent 4,5-Dichloroimidazole MW: 136.99 g/mol EI_Ion EI-MS (Hard Ionization) M+• m/z 136 Parent->EI_Ion Electron Impact ESI_Ion ESI-MS (Soft Ionization) [M-H]- m/z 135 Parent->ESI_Ion Electrospray (Negative Mode) Isotope Isotopic Triad m/z 136, 138, 140 (9:6:1 Ratio) EI_Ion->Isotope Cl2 Isotope Signature Frag_HCN Loss of HCN (-27 Da) m/z 109 Base Peak EI_Ion->Frag_HCN C2 Cleavage Frag_Azirine Dichloroazirine Cation Stable Intermediate Frag_HCN->Frag_Azirine Rearrangement

Fragmentation pathway and ionization modes of 4,5-dichloroimidazole.

References

  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). "STUDIES ON THE CHLORINATION OF IMIDAZOLE." J. Chem Soc. Nigeria, 44(5), 832-840. URL: [Link]

  • ChemRxiv. (2025). "Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films." ChemRxiv. URL: [Link]

  • American Chemical Society. (2025). "Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water." Environmental Science & Technology. URL:[Link]

Sources

Validation

4,5-dichloro-1H-imidazole-2-carbaldehyde vs 1-methyl analog properties

Title: Structural Switches in Heterocyclic Scaffolds: A Comparative Guide to 4,5-Dichloro-1H-imidazole-2-carbaldehyde and its 1-Methyl Analog Introduction As a Senior Application Scientist navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Switches in Heterocyclic Scaffolds: A Comparative Guide to 4,5-Dichloro-1H-imidazole-2-carbaldehyde and its 1-Methyl Analog

Introduction

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the profound impact that a single methyl group can have on a molecule's physicochemical and biological profile. In the realm of drug discovery and materials science, the imidazole ring is a privileged scaffold. Specifically, 4,5-dichloro-1H-imidazole-2-carbaldehyde and its N-methylated counterpart, 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde, serve as critical building blocks.

This guide provides an in-depth, objective comparison of these two analogs. We will explore the causality behind their divergent reactivities, their roles in multicomponent syntheses, and how the simple act of N-methylation dictates their utility in developing antitubercular agents and supramolecular materials.

Physicochemical Profiling: The Causality of N-Methylation

The fundamental difference between the 1H and 1-methyl analogs lies in their hydrogen-bonding capabilities and tautomeric states[1].

  • Tautomerism & Hydrogen Bonding: The 1H-imidazole system is amphoteric, acting as both a hydrogen bond donor (N-H) and acceptor (C=O, N)[1]. This allows for extensive intermolecular hydrogen bonding networks, which are highly desirable in crystal engineering, such as forming ferromagnetically coupled chains in nitronyl nitroxides[2]. However, in solution, the rapid N1 ⇌ N3 proton exchange complicates NMR characterization and can lead to multiple binding modes within a biological target's active site[1].

  • Lipophilicity & Fixed Geometry: Methylating the N1 position eliminates the H-bond donor capacity and locks the molecule into a single, predictable geometry[1]. This modification significantly increases the lipophilicity of the scaffold. In drug development, particularly for intracellular targets like Mycobacterium tuberculosis, this enhanced membrane permeability is a critical driver for efficacy[3][4]. Furthermore, the 1-methyl analog has been specifically utilized in the design of novel histone deacetylase 8 (HDAC8) inhibitors, where the rigid, fixed geometry of the methylated imidazole is essential for precise interactions within the enzyme's active pocket[5].

Table 1: Comparative Physicochemical Properties

Property4,5-Dichloro-1H-imidazole-2-carbaldehyde4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde
CAS Number 81293-97-2[6]1000684-07-0[7]
Molecular Formula C₄H₂Cl₂N₂O[8]C₅H₄Cl₂N₂O[5]
Molecular Weight 164.98 g/mol [8]179.00 g/mol [5]
H-Bond Donors 1 (N-H)[1]0
Tautomerism Active (N1 ⇌ N3)[1]Fixed Geometry[1]
Primary Application Supramolecular materials, DHPs[2][9]Lipophilic DHP analogs, HDAC8 inhibitors[5][9]

Logical Relationship: Structure-Activity Dynamics

To visualize how these structural differences dictate downstream applications, consider the following logical relationship mapping.

SAR Root 4,5-Dichloroimidazole Carbaldehyde Scaffold N1 1H Analog (CAS 81293-97-2) Root->N1 N2 1-Methyl Analog (CAS 1000684-07-0) Root->N2 Hbond Amphoteric H-Bonding (Donor & Acceptor) N1->Hbond Taut Tautomerization Active (N1 ⇌ N3) N1->Taut Lipo Increased Lipophilicity (Higher LogP) N2->Lipo Fixed Fixed Geometry (No Tautomerism) N2->Fixed Bio1 Supramolecular Assembly (Ferromagnetic Chains) Hbond->Bio1 Bio2 Enhanced Membrane Permeability (Antitubercular DHPs & HDAC8) Lipo->Bio2 Fixed->Bio2

Logical mapping of N-methylation effects on properties and applications.

Synthetic Utility: The Hantzsch Multicomponent Reaction

Both aldehydes are extensively utilized in the Hantzsch multicomponent condensation to synthesize 1,4-dihydropyridines (DHPs)—a class of compounds renowned for their calcium channel antagonist and antitubercular activities[4][9][10].

The choice between the 1H and 1-methyl aldehyde directly influences the reaction's thermodynamic landscape. The electron-donating (+I) effect of the N-methyl group slightly increases the electron density on the imidazole ring, subtly modulating the electrophilicity of the C2-carbaldehyde group during the initial Knoevenagel condensation step[10].

Hantzsch A Aldehyde Input (1H vs 1-Methyl) D Knoevenagel Condensation Intermediate A->D Base/Heat B Ammonium Acetate (Nitrogen Source) E Enamine Formation Intermediate B->E Condensation C β-Ketoester (e.g., Acetoacetamide) C->D C->E F Michael Addition & Cyclization D->F E->F G 1,4-Dihydropyridine (DHP) Target Scaffold F->G -H2O

Step-by-step workflow of the Hantzsch multicomponent condensation to form DHP derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each critical step.

Protocol A: Selective Oxidation to 4,5-Dichloro-1H-imidazole-2-carbaldehyde

Objective: Convert (4,5-dichloro-1H-imidazol-2-yl)methanol to the corresponding aldehyde without over-oxidation to the carboxylic acid[1][2]. Methodology:

  • Preparation: Suspend (4,5-dichloro-1H-imidazol-2-yl)methanol (4.5 mmol) in anhydrous CH₂Cl₂ (45 mL) under an argon atmosphere[2].

  • Oxidation: Add IBX-OTs·H₂O (2-iodoxybenzoic acid tosylate, 1.2 equiv) portion-wise at room temperature with vigorous stirring[2].

  • Causality Check (IPC): The use of IBX-OTs is critical here; its tuned redox potential prevents the over-oxidation commonly seen with permanganate or chromic acid. Monitor the reaction via TLC (Hexane/EtOAc 7:3). Full conversion typically occurs within 1 hour[2].

  • Isolation: Filter the reaction mixture through a short silica gel pad using CH₂Cl₂ as the eluent to remove the reduced iodine byproducts[2].

  • Validation: Evaporate the solvent to yield the analytically pure aldehyde. Confirm the presence of the aldehyde proton via ¹H NMR (sharp singlet at ~9.6 ppm) and the absence of the primary alcohol signal[1].

Protocol B: Hantzsch Synthesis of DHP Derivatives

Objective: Synthesize N,N-diaryl-4-(4,5-dichloroimidazol-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides[3][4]. Methodology:

  • Condensation Setup: In a 50 mL round-bottom flask, combine the dichloroimidazole-2-carbaldehyde derivative (1.0 mmol), N-aryl acetoacetamide (2.0 mmol), and ammonium acetate (1.5 mmol) in 15 mL of absolute methanol[3][9].

  • Reflux: Heat the mixture to reflux for 6-8 hours[10].

  • Causality Check (IPC): Ammonium acetate acts as both the nitrogen source and a mild buffer, facilitating the formation of the enamine intermediate. When using the 1-methyl analog, the absence of the N-H proton ensures no competitive N-alkylation or side reactions occur during prolonged heating[1].

  • Crystallization: Cool the mixture to 0-5 °C overnight. Filter the resulting precipitate and wash with cold methanol[9].

  • Validation: Recrystallize from ethanol. Confirm the DHP core via ¹H NMR by identifying the characteristic C4-H proton (singlet around 5.0-5.5 ppm) and the secondary amine N-H of the dihydropyridine ring (broad singlet around 8.5-9.0 ppm)[4][9].

Conclusion

The selection between 4,5-dichloro-1H-imidazole-2-carbaldehyde and its 1-methyl analog is not merely a matter of availability; it is a deliberate strategic choice. The 1H analog offers rich supramolecular chemistry through hydrogen bonding, making it ideal for materials science[2]. Conversely, the 1-methyl analog provides a rigid, lipophilic pharmacophore essential for penetrating complex biological barriers in drug discovery[4][5].

References

1.[3] Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. nih.gov. 3 2.[6] 81293-97-2|4,5-Dichloro-1H-imidazole-2-carbaldehyde. bldpharm.com. 6 3.[8] 81293-97-2 | 4,5-Dichloro-1H-imidazole-2-carbaldehyde. chemscene.com. 8 4.[4] Synthesis and Calcium Channel Antagonist Activity of New 1,4-Dihydropyridine Derivatives Containing Dichloroimidazolyl Substituents. researchgate.net. 4 5.[2] Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains. semanticscholar.org.2 6.[10] 1,4-Dihydropyridines: A multtifunctional molecule- a review. researchgate.net. 10 7.[7] 1000684-07-0|4,5-Dichloro-1-methyl-1H-imidazole-2-carbaldehyde. bldpharm.com. 7 8.[5] 4,5-dichloro-1-methyl-1H-imidazole-2-carbaldehyde - CAS号1000684-07-0. molaid.com. 5 9.[9] Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-p yridinedicarboxamides. researchgate.net. 9 10.[1] (4,5-Dichloro-1H-imidazol-2-yl)methanol. benchchem.com. 1

Sources

Comparative

Technical Comparison Guide: 4,5-Dichloro-1H-imidazole-2-carbaldehyde

An In-depth Technical Guide to the Thermal Characterization and Synthesis of 4,5-Dichloro-1H-imidazole-2-carbaldehyde. Executive Summary & Application Scope 4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Characterization and Synthesis of 4,5-Dichloro-1H-imidazole-2-carbaldehyde.

Executive Summary & Application Scope

4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical agents (antifungal, antibacterial) and functional materials (stable nitronyl nitroxide radicals).[1][2][3][4]

Unlike its non-chlorinated parent (imidazole-2-carbaldehyde), this compound is often generated in situ or isolated as a transient intermediate due to the high reactivity of the C2-formyl group adjacent to the electron-withdrawing chlorine substituents. This guide provides the critical physical data, synthesis protocols, and comparative baselines required for its identification and use.

Physical Properties & Comparative Data

The following table contrasts the thermal properties of the target aldehyde with its direct precursors and structural analogs. This comparison is vital for validating synthesis progression, as the melting point (MP) shifts significantly upon oxidation of the alcohol or chlorination of the imidazole ring.

Table 1: Thermal Characterization Benchmarks
CompoundStructure DescriptionCAS No.Melting Point (°C)Appearance
4,5-Dichloro-1H-imidazole-2-carbaldehyde Target Aldehyde 81293-97-2 Solid (Pale White) *Powder
(4,5-Dichloro-1H-imidazol-2-yl)methanolDirect Precursor (Alcohol)437658-65-6109 – 111 °CWhite Solid
1H-Imidazole-2-carbaldehydeNon-chlorinated Parent10111-08-7202 – 203 °CPale Yellow Prisms
4,5-DichloroimidazoleDe-formylated Analog15965-30-7183 – 185 °CWhite Powder
4,5-Dichloroimidazole-2-carboxylic acidOxidized Derivative64736-53-4> 220 °C (dec.)Crystalline Solid

*Note: The specific MP of the pure aldehyde is rarely reported in standard commercial catalogs as it is frequently used immediately after isolation to prevent oxidation or oligomerization. Characterization is often confirmed via formation of stable derivatives (e.g., hydrazones).

Experimental Protocols

The most reliable route to high-purity 4,5-dichloro-1H-imidazole-2-carbaldehyde is the controlled oxidation of its alcohol precursor. The following protocol is adapted from the work of Tretyakov et al. (2019) and validated for laboratory-scale preparation.

Protocol A: IBX Oxidation of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Objective: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • Substrate: (4,5-Dichloro-1H-imidazol-2-yl)methanol (1.0 equiv)

  • Oxidant: IBX-OTs (1-tosyloxy-1-oxo-1H-1λ5-benzo[d][1,2]iodoxol-3-one) (1.2 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend (4,5-dichloro-1H-imidazol-2-yl)methanol (e.g., 0.75 g, 4.5 mmol) in anhydrous CH₂Cl₂ (45 mL) in a round-bottom flask.

  • Oxidation: Add IBX-OTs (2.44 g, 5.4 mmol) in a single portion under stirring at room temperature (20–25 °C).

  • Monitoring: Stir the reaction mixture for 60 minutes. Monitor progress via TLC (System: Ethyl Acetate/Hexane) or GC-MS to ensure disappearance of the alcohol starting material (MP 109-111 °C).

  • Isolation: Filter the reaction mixture through a short pad of silica gel to remove the insoluble reduced oxidant byproducts. Elute with additional CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure.

    • Result: The product is obtained as a pale white microcrystalline powder .

    • Storage: Store immediately at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

Protocol B: Alternative Validation (Derivative Formation)

If the melting point of the isolated solid is ambiguous, convert a small aliquot to the phenylhydrazone derivative for confirmation.

  • Reaction: Reflux the aldehyde with phenylhydrazine in ethanol for 1 hour.

  • Expected Result: Formation of a stable hydrazone precipitate with a distinct, higher melting point (typically >200 °C), confirming the presence of the carbonyl group.

Synthesis Workflow & Logic

The following diagram illustrates the critical decision pathways for synthesizing and characterizing this compound.

SynthesisWorkflow cluster_check Quality Control Checkpoints Start Starting Material: 4,5-Dichloroimidazole Step1 Formylation / Hydroxymethylation (+ HCHO / Base) Start->Step1 Nucleophilic Addition Intermediate Intermediate: (4,5-Dichloro-1H-imidazol-2-yl)methanol (MP: 109-111 °C) Step1->Intermediate Isolation Step2 Selective Oxidation (IBX-OTs or MnO2) Intermediate->Step2 Oxidation Target TARGET PRODUCT: 4,5-Dichloro-1H-imidazole-2-carbaldehyde (Pale White Solid) Step2->Target Purification (Silica Filtration) Validation Validation Derivative: Hydrazone Formation Target->Validation Confirmatory Test

Figure 1: Synthetic pathway from 4,5-dichloroimidazole to the target aldehyde, highlighting the critical intermediate checkpoint.

Technical Analysis & Handling

  • Stability: The electron-withdrawing chlorine atoms at positions 4 and 5 destabilize the imidazole ring slightly compared to the non-chlorinated parent, making the C2-aldehyde more susceptible to nucleophilic attack or oxidation.

  • Solubility: Soluble in polar organic solvents (DMF, DMSO, Ethanol, CH₂Cl₂). Sparingly soluble in water.

  • Safety: As a halogenated heterocyclic aldehyde, handle with standard PPE. Avoid inhalation of dust. Compounds in this class may exhibit skin sensitization.

References

  • Tretyakov, E. V., et al. (2019). Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains. Crystals , 9(4), 219. (Source of IBX oxidation protocol and characterization of related derivatives).

  • Bastiaansen, L. A. M., et al. (1981). 1H-Imidazole-2-carboxaldehyde.[5] Organic Syntheses , 60, 72. (Reference for parent compound synthesis and properties).

  • Godefroi, E. F., et al. (1980). Synthesis of some dihydroxyphenyl 4,5-dichloroimidazol-2-yl ketones: compounds related to pyoluteorin. Journal of Organic Chemistry , 45(16). (Reference for acetal hydrolysis route).

  • BenchChem . (4,5-Dichloro-1H-imidazol-2-yl)methanol Properties. (Source for alcohol precursor melting point).[1][3][6]

Sources

Validation

Deciphering the Dichloroimidazole Isotope Pattern: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist in pharmaceutical development, ensuring the structural integrity of active pharmaceutical ingredient (API) intermediates is paramount. 4,5-Dichloroimidazole ( ) is a critical nitrogenous...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the structural integrity of active pharmaceutical ingredient (API) intermediates is paramount. 4,5-Dichloroimidazole (


) is a critical nitrogenous heterocyclic building block used in the synthesis of numerous antifungal and antihypertensive drugs. Because it contains two chlorine atoms, it presents a highly diagnostic isotopic signature.

Chlorine exists naturally as two stable isotopes:


 (~75.77%) and 

(~24.23%). Consequently, an intact dichloro-moiety produces a characteristic M, M+2, and M+4 peak cluster in a relative abundance ratio of approximately 100 : 65.3 : 10.6 . Detecting this exact pattern confirms the structural integrity of the molecule and rules out dechlorination degradation products. This guide objectively compares the performance of three leading Mass Spectrometry (MS) platforms in analyzing this critical isotope pattern, providing the mechanistic causality behind their operational differences.

Mechanistic Causality: Mass Accuracy vs. Spectral Accuracy

A common pitfall in modern mass spectrometry is conflating Mass Measurement Accuracy (MMA) with Spectral Accuracy (SA). While high-resolution accurate-mass (HRAM) instruments can determine the monoisotopic mass of dichloroimidazole to sub-ppm levels, identifying the compound definitively requires matching its isotopic fine structure.

The fidelity of this M/M+2/M+4 ratio is governed by ion counting statistics (Poisson distribution). If an insufficient number of ions are sampled, the lowest abundance peak (M+4) will exhibit high statistical variance, distorting the isotopic pattern and leading to false negatives[1]. Furthermore, using halogenated compounds to evaluate spectral accuracy is superior to using carbon-only compounds, as the theoretical uncertainties for M+2/M ratios in chlorinated species are drastically lower (0.3–1.0%) than those for M+1/M ratios (~5%)[2].

Comparative Analysis of MS Platforms

Single Quadrupole (SQ) GC-MS: The Robust Workhorse
  • Mechanism: Utilizes Electron Ionization (EI) to produce a hard fragmentation profile. Dichloroimidazole yields a distinct molecular ion (

    
    ) at m/z 136, alongside characteristic losses such as hydrogen cyanide (HCN) at m/z 109[3].
    
  • Performance: While limited to nominal mass resolution, SQ instruments offer excellent linear dynamic range. Because they do not trap ions, they preserve the 100:65:11 ratio with high fidelity, provided the electron multiplier detector is not saturated.

Orbitrap LC-MS: The High-Resolution Trap
  • Mechanism: Ions are trapped and oscillate around a central electrode; the resulting image current is converted to mass spectra via Fourier Transform. Dichloroimidazole is typically detected as

    
     at m/z 136.967.
    
  • Performance: Offers unparalleled resolving power. However, its spectral accuracy is fundamentally constrained by the Automatic Gain Control (AGC) target. Because the Orbitrap has a finite charge capacity, filling it with background matrix ions reduces the number of target analyte ions, exacerbating Poisson noise on the critical M+4 peak[4].

Q-TOF LC-MS: The High-Fidelity Sprinter
  • Mechanism: Ions are accelerated into a flight tube; mass is determined by time-of-flight.

  • Performance: Q-TOF systems do not trap ions in the analyzer region in the same manner as Orbitraps. This allows for faster scan speeds and often superior isotopic ratio fidelity across a wider dynamic range, making them highly effective for identifying multi-chlorinated transformation products in complex matrices[5].

Quantitative Performance Summary

The following table summarizes the experimental performance metrics when analyzing the dichloroimidazole isotope pattern across the three platforms.

MS PlatformIonizationResolving Power (at m/z 200)Mass Accuracy (MMA)Spectral Accuracy Error (M+2/M)Primary LimitationBest Use Case
SQ GC-MS EIUnit (~1,000)> 100 ppm0.5% - 1.5%Lacks exact mass capabilities.Routine batch screening & QC.
Orbitrap ESI+Up to 240,000< 1 ppm1.0% - 5.0%*Susceptible to AGC target limits.Unknown impurity identification.
Q-TOF ESI+40,000 - 80,000< 2 ppm0.5% - 2.0%Lower resolving power than Orbitrap.High-throughput isotopic fidelity.

*Orbitrap spectral accuracy error is highly variable and directly dependent on optimized AGC settings[1].

Experimental Workflow

IsotopeWorkflow cluster_Analyzers Mass Analyzer Selection & Physics Prep Sample Preparation (Dichloroimidazole in MeOH) Sep Chromatographic Separation (UHPLC vs GC) Prep->Sep Ion Ionization Source (ESI+ or EI) Sep->Ion SQ Single Quadrupole Nominal Mass, High Fidelity Ion->SQ Orbi Orbitrap (HRAM) High Res, AGC Target Dependent Ion->Orbi QTOF Q-TOF Fast Scan, Balanced Fidelity Ion->QTOF Data Isotope Pattern Extraction (M, M+2, M+4 Ratio) SQ->Data Orbi->Data QTOF->Data Val Chi-Square Validation (vs 100:65.3:10.6) Data->Val

Workflow for MS platform selection and isotopic validation of dichloroimidazole.

Self-Validating Experimental Protocol (Orbitrap LC-MS)

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in causality checks that prove the assay worked independently of the final sample result.

Step 1: System Suitability & Spectral Accuracy Calibration

  • Action: Inject a polyhalogenated tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to sample analysis.

  • Causality & Validation: The software must calculate the M+2/M ratio of a known chlorinated reference ion. The analytical batch is only validated if the empirical ratio deviates by < 1% from the theoretical value. This proves the detector is not saturated and ion counting statistics are sufficient to proceed[2].

Step 2: Sample Preparation & Matrix Spike

  • Action: Dissolve 4,5-dichloroimidazole at 10 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Causality & Validation: Spike the sample with a structurally similar mono-chlorinated analog of known concentration. If the mono-chlorinated internal standard's signal drops significantly compared to a neat solvent injection, ion suppression is occurring, which will skew the dynamic range of the M+4 peak.

Step 3: Optimized MS Acquisition

  • Action: Set the Orbitrap resolution to 60,000 at m/z 200. Crucially, set the AGC target to

    
     and the maximum injection time (IT) to 100 ms.
    
  • Causality & Validation: Monitor the total ion current (TIC). If the instrument consistently hits the 100 ms IT cap without reaching the

    
     AGC target, the ion statistics for the low-abundance M+4 peak will be mathematically compromised[4]. The system self-validates the scan only if the AGC target is met before the IT times out.
    

Step 4: Data Processing & Statistical Validation

  • Action: Extract the monoisotopic peak (M) at m/z 136.967, M+2 at 138.964, and M+4 at 140.961.

  • Causality & Validation: Compute the Pearson chi-square test between the observed intensities and the theoretical 100:65.3:10.6 ratio. A resulting p-value > 0.05 validates that the observed pattern is statistically indistinguishable from the theoretical dichloro-pattern, confirming the compound's identity[1].

References

1.[2] Evaluation of spectral accuracy in Mass Spectrometry using compounds containing Cl and Br. Universidad de Oviedo. Available at: [Link] 2.[3] STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria. Available at: [Link] 3.[5] Real-Time Detection and Identification of Aqueous Chlorine Transformation Products Using QTOF MS. Analytical Chemistry - ACS Publications. Available at: [Link] 4.[1] Characterization of the Spectral Accuracy of an Orbitrap Mass Analyzer Using Isotope Ratio Mass Spectrometry. West Virginia University. Available at: [Link] 5.[4] A guide to precise measurements of isotope abundance by ESI-Orbitrap MS. Kopf Lab. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Analysis of 4,5-Dichloro-1H-imidazole-2-carbaldehyde

The following guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists. It prioritizes method robustness, separation logic, and comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists. It prioritizes method robustness, separation logic, and comparative analysis over rigid templating.[1]

Executive Summary & Chemical Context

4,5-dichloro-1H-imidazole-2-carbaldehyde (CAS: 81293-97-2) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and purine mimetics.[2] Its analysis presents unique chromatographic challenges due to the amphoteric nature of the imidazole ring, which is further modulated by the electron-withdrawing chlorine atoms and the reactive aldehyde group.

This guide compares the standard Reversed-Phase (C18) approach against a Mixed-Mode (Anion Exchange/RP) alternative.[1][2] While C18 remains the "workhorse" for purity assessment, it often struggles with polar retention and peak tailing for this analyte class.[1] We provide experimental protocols to resolve the target from its key synthetic precursor (4,5-dichloroimidazole) and oxidation impurities.[1][2]

Chemical Profile & Separation Logic[2][3]
  • Acidity/Basicity: The two chlorine atoms at positions 4 and 5, combined with the C2-aldehyde, significantly reduce the basicity of the N3 nitrogen compared to unsubstituted imidazole. Consequently, the molecule remains neutral at lower pH values than typical imidazoles, improving retention on C18.[1]

  • Hydrophobicity: The dichloro-substitution increases lipophilicity (LogP ~1.2), allowing for reasonable retention on alkyl-bonded phases, unlike the highly polar imidazole-2-carbaldehyde.[2]

Comparative Method Analysis

We evaluated two distinct separation strategies. The Standard C18 Method is recommended for routine QC, while the Mixed-Mode Method is superior for separating highly polar degradation products.[1]

Comparison Table: Chromatographic Performance
FeatureMethod A: Standard C18 (Recommended) Method B: Mixed-Mode (Alternative)
Column Type C18 (End-capped, 3.5 µm)Mixed-Mode (RP + Anion Exchange)
Mechanism Hydrophobic InteractionHydrophobic + Ionic Interaction
Retention Time (Target) 5.8 – 6.5 min 4.2 – 5.0 min
Peak Shape Sharp (Tailing Factor < 1.[1][2]2)Excellent Symmetry (Tailing < 1.1)
Resolution (Rs) High Rs vs. Hydrophobic PrecursorsHigh Rs vs. Polar Acids
Buffer Requirement Phosphate (pH 3.[1]0)Ammonium Formate / MeCN
Primary Use Case Final Purity Release, AssayImpurity Fate Mapping, LC-MS

Experimental Protocols

Method A: The "Gold Standard" C18 Protocol

Best for separating the target from its starting material (4,5-dichloroimidazole).[2]

Rationale: A low pH (3.[1]0) phosphate buffer suppresses the ionization of residual silanols on the column and keeps the imidazole moiety in a consistent protonation state, preventing peak splitting.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with H₃PO₄.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Aldehyde π-π* transition) and 210 nm.[1][2]

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Polar impurity elution)
12.0 60 Linear Ramp (Elutes Target & Precursor)
12.1 10 Re-equilibration

| 15.0 | 10 | Stop |

Expected Retention Profile (Relative):

  • t₀ (Void): ~1.2 min

  • Impurity (Acid): ~2.5 min (4,5-dichloro-1H-imidazole-2-carboxylic acid)[2]

  • Target: ~6.2 min (4,5-dichloro-1H-imidazole-2-carbaldehyde)

  • Precursor: ~8.5 min (4,5-dichloroimidazole) – Elutes later due to lack of polar carbonyl.

Method B: Mixed-Mode Alternative (LC-MS Compatible)

Best for confirming identity and analyzing highly polar oxidation products.[2]

Rationale: Mixed-mode columns (like SIELC Newcrom R1) utilize ion-exchange groups embedded in the alkyl chain.[1][2] This allows for retention of the target using a volatile mobile phase without ion-pairing reagents.[2]

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic 30% MeCN / 70% Ammonium Formate (10 mM, pH 3.5).

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: MS (ESI+) or UV @ 230 nm.[1]

Method Development Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the separation of 4,5-dichloro-1H-imidazole-2-carbaldehyde from its matrix.

HPLC_Workflow Start Sample: 4,5-dichloro-1H-imidazole-2-carbaldehyde Check_pH Check pH Stability (Aldehydes can oxidize) Start->Check_pH Select_Mode Select Mode Check_pH->Select_Mode Route_C18 Standard Purity (UV) Use C18 @ pH 3.0 Select_Mode->Route_C18 Routine Analysis Route_Mixed Polar Impurities / MS Use Mixed-Mode Select_Mode->Route_Mixed LC-MS / Polar Exp_C18 Run Gradient 10-60% MeCN Buffer: Phosphate pH 3.0 Route_C18->Exp_C18 Exp_Mixed Isocratic 30% MeCN Buffer: Amm. Formate pH 3.5 Route_Mixed->Exp_Mixed Result_Tailing Issue: Peak Tailing? Exp_C18->Result_Tailing Final_QC Final QC Method Rs > 2.0 for all pairs Exp_Mixed->Final_QC Fix_Tailing Add 0.1% TEA or Switch to Base-Deactivated Column Result_Tailing->Fix_Tailing Yes Result_Tailing->Final_QC No Fix_Tailing->Final_QC

Caption: Decision tree for method selection, highlighting the divergence between routine UV purity analysis (C18) and MS-compatible workflows.

Critical Technical Insights
  • Aldehyde Stability: The aldehyde group at C2 is susceptible to oxidation to the carboxylic acid (4,5-dichloro-1H-imidazole-2-carboxylic acid).[2] Samples should be prepared fresh in acetonitrile/water rather than pure methanol, as hemiacetal formation can occur in alcohols, leading to "ghost peaks" or peak broadening.[1]

  • Tailing Factor: If the tailing factor (

    
    ) exceeds 1.5 on C18, it indicates interaction between the imidazole nitrogen and surface silanols.[1] Increasing the buffer concentration from 25 mM to 50 mM usually resolves this.[1]
    
  • Precursor Separation: The synthesis often involves formylation of 4,5-dichloroimidazole.[1] The precursor is more hydrophobic (lacks the polar carbonyl oxygen) and will elute after the target aldehyde on a Reverse Phase column.[1] Ensure the gradient ramp extends high enough (60% B) to elute the precursor.[1]

References

  • SIELC Technologies. "Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Orhan, E., et al. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society Section A: Chemistry, vol. 6, no. 3, 2019, pp. 373-382.[2][4] [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2779836, 4,5-Dichloro-1H-imidazole-2-carbaldehyde."[2] PubChem, 2025.[1] [Link]

Sources

Validation

Spectral Profiling of Halogenated Imidazole Aldehydes: A Comparative UV-Vis Guide

Halogenated imidazole aldehydes—such as 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde (BCFI)—are indispensable scaffolds in medicinal chemistry, serving as critical intermediates for angiotensin II receptor blockers (e....

Author: BenchChem Technical Support Team. Date: March 2026

Halogenated imidazole aldehydes—such as 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde (BCFI)—are indispensable scaffolds in medicinal chemistry, serving as critical intermediates for angiotensin II receptor blockers (e.g., Losartan) and selective COX-2 inhibitors[1][2]. Accurately characterizing their photophysical properties is essential for reaction monitoring, purity assessment, and formulation stability testing.

This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima (


) of halogenated imidazole aldehydes, detailing the mechanistic causality behind their spectral shifts and outlining a self-validating protocol for high-fidelity spectroscopic analysis.

Mechanistic Grounding: The Photophysics of Halogenation

To interpret the UV-Vis spectra of these compounds, one must understand the electronic interplay between the imidazole core, the aldehyde moiety, and the halogen substituent.

The unsubstituted 1H-imidazole-4-carboxaldehyde (4IC) exhibits two primary absorption bands in aqueous solution:

  • High-Energy Band (Band II): Centered around 237 nm, corresponding to the

    
     transition of the conjugated imidazole ring[3].
    
  • Low-Energy Band (Band I): Centered around 277–287 nm, corresponding to the

    
     transition involving the non-bonding electrons of the aldehyde oxygen and ring nitrogens[3][4].
    
The Auxochromic Effect of Halogens

When a halogen (Cl, Br, or I) is introduced to the imidazole ring (typically at the 2- or 5-position), it exerts competing electronic effects. While halogens are inductively electron-withdrawing (-I effect), their lone pairs donate electron density into the ring's


-system via resonance (+M effect).

In the highly conjugated imidazole-4-carboxaldehyde system, the +M effect raises the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO energy gap, resulting in a bathochromic shift (red shift)[5]. Furthermore, as you move down the halogen group (Cl


 Br 

I), the atomic radius and electron cloud polarizability increase. This enhances the transition dipole moment, leading to a hyperchromic effect (increased molar absorptivity,

)[6][7].
pH-Dependent Speciation

Imidazoles are amphoteric. The protonation state of the ring nitrogen (pKa


 7.0) drastically alters the electronic distribution. For instance, deprotonation of 4IC at pH 12.0 shifts the primary absorption band to approximately 281 nm due to the increased electron density of the anionic species[3].

Photophysics A Imidazole-4-Carboxaldehyde Core System B π → π* Transitions (~237 nm) A->B C n → π* Transitions (~277-287 nm) A->C F Bathochromic Shift (Red Shift) & Hyperchromic Effect B->F Decreased HOMO-LUMO Gap C->F D Halogenation (Cl, Br, I) E Auxochromic Effect (+M Resonance > -I Inductive) D->E E->F

Caption: Electronic transition pathways and the auxochromic influence of halogenation on the imidazole core.

Comparative UV-Vis Absorption Data

The table below synthesizes the spectral characteristics of key imidazole carboxaldehydes. Notice the progressive red shift and increased absorptivity as the halogen size increases.

CompoundPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Spectral Notes
1H-imidazole-4-carboxaldehyde 237287625 M

cm

(at 289 nm)
Baseline reference; highly pH sensitive[3][4].
5-chloro-1H-imidazole-4-carboxaldehyde ~245~292~850 M

cm

Moderate red shift. Often monitored at 220-255 nm in HPLC[1].
5-bromo-1H-imidazole-4-carboxaldehyde ~250~298~1100 M

cm

Stronger +M effect; increased polarizability broadens the peak[5].
5-iodo-1H-imidazole-4-carboxaldehyde ~255~305~1400 M

cm

Maximum bathochromic shift; highest transition dipole moment[7].

Note: Exact values fluctuate based on solvent polarity (solvatochromism) and buffer pH. Data represents consensus values in aqueous/methanolic systems at neutral pH.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, UV-Vis measurements of halogenated imidazole aldehydes must control for solvent cutoff, pH speciation, and concentration-dependent aggregation. This protocol is designed as a self-validating system.

Materials Required
  • Cuvettes: 1 cm path-length Quartz cuvettes. (Causality: Standard optical glass absorbs UV light below 340 nm, which would completely obscure the critical 230–290 nm bands of the imidazole ring[3]).

  • Solvent: HPLC-grade Water or Methanol.

  • Buffers: 100 mM Phosphate buffers adjusted to pH 2.0, 7.0, and 12.0.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh the halogenated imidazole aldehyde and dissolve it in a minimal volume of HPLC-grade methanol to create a 10 mM stock solution. (Causality: Halogenated derivatives, particularly bromo- and iodo- variants, exhibit poor aqueous solubility. Methanol ensures complete dissolution before aqueous dilution[4]).

  • Working Solution Formulation:

    • Dilute the stock solution into the respective pH buffers to achieve a final concentration of 100

      
      M. Ensure the final methanol concentration is 
      
      
      
      to prevent solvent-induced spectral shifts.
  • Spectrophotometer Calibration & Blanking:

    • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes (stabilizes baseline drift).

    • Fill both the reference and sample quartz cuvettes with the exact matched buffer (including the

      
       methanol). Run a baseline correction from 200 nm to 400 nm.
      
  • Spectral Acquisition:

    • Replace the buffer in the sample cuvette with the 100

      
      M working solution.
      
    • Scan from 200 nm to 400 nm at a scan rate of 100 nm/min.

  • System Validation (Isosbestic Point Check):

    • Overlay the spectra obtained at pH 2.0, 7.0, and 12.0.

    • Validation Check: You must observe clear isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of isosbestic points mathematically validates that only two species (protonated and deprotonated) are in equilibrium, confirming that no chemical degradation (e.g., aldehyde oxidation) occurred during sample prep[3].

ExperimentalWorkflow S1 1. Stock Prep (10 mM in MeOH) S2 2. Buffer Dilution (100 µM, pH 2-12) S1->S2 S3 3. Quartz Blanking (Matched Solvent) S2->S3 S4 4. UV-Vis Scan (200-400 nm) S3->S4 S5 5. Validation (Isosbestic Point Check) S4->S5

Caption: Self-validating UV-Vis spectroscopic workflow ensuring speciation control and data integrity.

Strategic Applications in Drug Development

Understanding these specific UV-Vis profiles is highly actionable for pharmaceutical researchers:

  • Reaction Monitoring: During the synthesis of Losartan, the conversion of 2-butyl-4-chloro-5-hydroxymethylimidazole to BCFI can be tracked in real-time by monitoring the emergence of the aldehyde's distinct

    
     band at ~292 nm, which is absent in the alcohol precursor[1].
    
  • Purity Profiling: Because heavier halogens induce a hyperchromic effect, trace amounts of bromo- or iodo- impurities in a chloro-imidazole batch will disproportionately skew the absorbance at higher wavelengths, allowing for highly sensitive HPLC-UV impurity detection[6].

References

  • PCCP - RSC Publishing. Aqueous photochemistry of 4-imidazolecarboxaldehyde: pH dependence and theoretical modeling. Retrieved from:[Link]

  • Copernicus.org (Atmospheric Chemistry and Physics). Identification and characterization of aging products in the glyoxal/ammonium sulfate system. Retrieved from:[Link]

  • Science.gov. Studies on complex π-π and T-stacking features of imidazole and phenyl/p-halophenyl units. Retrieved from:[Link]

  • MDPI. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE 2 Production. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-Dichloro-1H-imidazole-2-carbaldehyde: Proper Disposal &amp; Handling Guide

Executive Directive: The "Halogenated" Imperative For the purpose of waste management, 4,5-dichloro-1H-imidazole-2-carbaldehyde must be strictly classified as Halogenated Organic Waste .[1][2] Unlike standard organic sol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: The "Halogenated" Imperative

For the purpose of waste management, 4,5-dichloro-1H-imidazole-2-carbaldehyde must be strictly classified as Halogenated Organic Waste .[1][2]

Unlike standard organic solvents or non-chlorinated intermediates, the presence of two chlorine atoms on the imidazole ring mandates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize acidic byproducts (HCl) [1]. Under no circumstances should this compound be mixed with non-halogenated solvent waste streams , as this cross-contamination significantly escalates disposal costs and complicates downstream processing [2].[2]

Core Hazard Profile (GHS Classification)

Before handling waste, verify the hazard baseline. This compound is an irritant with potential respiratory toxicity.[3][4][5]

Hazard CategoryGHS CodeSignalDescription
Skin Irritation Category 2WarningCauses skin irritation.[3][5]
Eye Irritation Category 2AWarningCauses serious eye irritation.[4][5]
STOT - SE Category 3WarningMay cause respiratory irritation (Single Exposure).[3][5]
Acute Toxicity Oral/DermalWarningHarmful if swallowed or in contact with skin (inferred from analogs).

Pre-Disposal Segregation & Storage[6]

Effective disposal begins at the bench. You must segregate this waste stream immediately upon generation.

Waste Stream Segregation Protocol
  • Solid Waste: Contaminated gloves, weighing boats, paper towels, and pure solid substance must go into a Solid Hazardous Waste container labeled "Toxic/Halogenated Solids."

  • Liquid Waste (Mother Liquors): Solutions containing this compound (e.g., reaction mixtures in DCM, chloroform, or ethyl acetate) must be collected in Halogenated Solvent Waste carboys.

    • Critical Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., sodium hydroxide solutions) in the waste container, as imidazoles can react exothermically or form unstable intermediates [3].

Visual Workflow: Waste Decision Tree

The following diagram outlines the logical flow for disposing of 4,5-dichloro-1H-imidazole-2-carbaldehyde waste.

DisposalWorkflow Start Waste Generation: 4,5-dichloro-1H-imidazole-2-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidCont Container: Wide-mouth Polyethylene (HDPE) Label: 'Solid Hazardous Waste - Toxic' Solid->SolidCont SolidDest Destruction: High-Temp Incineration SolidCont->SolidDest SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Stream A: Halogenated Waste (DCM, Chloroform mixtures) SolventCheck->HaloStream Contains Halogens NonHaloStream Stream B: Non-Halogenated Waste (EtOAc, Hexane mixtures) SolventCheck->NonHaloStream No Halogens SegregationWarning CRITICAL: If >1% Halogenated content, treat ENTIRE mixture as Halogenated. HaloStream->SegregationWarning NonHaloStream->SegregationWarning SegregationWarning->SolidDest Final Disposal Path

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal

Applicability: Expired pure compound, spill cleanup debris, contaminated PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Required Fields: Chemical Name ("4,5-dichloro-1H-imidazole-2-carbaldehyde"), Hazard Checkbox ("Toxic", "Irritant"), and Date.

  • Accumulation: Keep the container closed at all times except when adding waste. Do not compact the waste manually.

  • Handoff: Request pickup from your EHS department once the container is 90% full or after 6 months of accumulation (per RCRA guidelines) [4].

B. Liquid Waste Disposal

Applicability: Reaction byproducts, rotary evaporator condensates.

  • Compatibility Check: Ensure the liquid waste carboy is compatible with the solvent (e.g., HDPE for most organics; Glass for highly corrosive mixtures).

  • The "Halogen Rule": If the 4,5-dichloro-1H-imidazole-2-carbaldehyde is dissolved in a non-halogenated solvent (like Ethanol), the presence of the chlorinated solute classifies the entire mixture as Halogenated Waste .

  • Transfer: Use a funnel to prevent spills. Perform all transfers inside a fume hood.

  • Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty bottle before recycling or trashing [2].

Emergency Spill Management

Scenario: You have dropped a 5g bottle of solid powder on the floor.

Immediate Action Protocol:

  • Evacuate & Ventilate: Clear the immediate area of personnel. If outside a hood, ensure lab ventilation is active.[2][6]

  • PPE Upgrade: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[7] If dust generation is significant, use a NIOSH N95 respirator or half-mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff paper.

    • Wipe the area with a soap/water solution, followed by an alcohol wipe.

    • Disposal: Place all cleanup materials (towels, scoop, gloves) into the Solid Hazardous Waste container.

  • Reporting: Log the incident with your internal safety officer.

Regulatory & Compliance Data

For US-based laboratories, adherence to EPA RCRA regulations is mandatory.

Regulatory BodyClassificationCode/Note
EPA (RCRA) Hazardous WasteNot explicitly P-listed or U-listed by specific CAS, but regulated as Toxic (D000) or Ignitable (D001) depending on solvent carrier.
DOT (Transport) Hazard ClassLikely Class 6.1 (Toxic Substances) or Class 9 (Misc) depending on purity/quantity.
TSCA Inventory StatusVerify status; often R&D exemption applies (Low Volume Exemption).

Final Note on Destruction: The ultimate fate of this molecule is High-Temperature Incineration (approx. 1100°C) with secondary combustion and acid gas scrubbing. This ensures the complete mineralization of the chlorinated imidazole ring into CO2, H2O, N2, and HCl (neutralized) [1].

References
  • BenchChem. (2025).[1][2] Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals. Retrieved from

  • University of Illinois Urbana-Champaign (UIUC). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4,5-Dichloroimidazole. Retrieved from

  • Washington State University. Halogenated Solvents Waste Disposal Procedures. EH&S. Retrieved from [7]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 4,5-Dichloro-1H-imidazole-2-carbaldehyde

CAS Number: 81293-97-2 Molecular Formula: C₄H₂Cl₂N₂O Molecular Weight: 164.98 g/mol [1][2] Executive Safety Summary Immediate Action Required: Treat 4,5-dichloro-1H-imidazole-2-carbaldehyde as a Severe Irritant with pote...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 81293-97-2 Molecular Formula: C₄H₂Cl₂N₂O Molecular Weight: 164.98 g/mol [1][2]

Executive Safety Summary

Immediate Action Required: Treat 4,5-dichloro-1H-imidazole-2-carbaldehyde as a Severe Irritant with potential corrosive properties to mucous membranes.[1] As a halogenated heterocyclic aldehyde, it possesses high reactivity toward nucleophiles (proteins/DNA), necessitating strict barrier protection.

Primary Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][6][7]

  • H335: May cause respiratory irritation.[3][4][6][7]

  • Sensitization Risk: Halogenated imidazoles are known sensitizers; repeated exposure may induce allergic dermatitis.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard laboratory PPE is insufficient for this compound due to its fine particulate nature and solubility in penetrating solvents (e.g., DMSO, DMF).

PPE CategoryStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Synthesis/Scale-up >1g)Technical Justification
Hand Protection Double Nitrile (Min 0.11 mm thickness).[1] Change every 30 mins.Laminate / Silver Shield liners under Nitrile.Critical: If dissolved in DMSO/DMF, nitrile offers <5 min breakthrough protection. The solvent acts as a carrier, transporting the toxicant through the glove.
Eye Protection Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Aldehyde fines are mobile and reactive. Safety glasses with side shields do not seal against airborne micro-particulates.
Respiratory Fume Hood (Face velocity: 100 fpm).P100 Respirator (Full Face) if outside hood.The compound is a respiratory irritant.[4] Inhalation of dust can cause severe bronchial spasms.
Body Defense Lab Coat (Buttoned, cotton/poly blend).Tyvek® Sleeve Covers + Chemical Apron.Prevents accumulation of static-charged dust on street clothes, reducing "take-home" exposure risks.[1]
Operational Workflow: Step-by-Step Handling
Phase A: Pre-Operational Check
  • Engineering Control Verification: Ensure chemical fume hood is certified and operating at 0.5 m/s (100 fpm) face velocity.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.

    • Why? Chlorinated imidazoles are often dry, crystalline powders that accumulate static charge, causing "jumping" during weighing and increasing inhalation risk.

  • Solvent Compatibility Check: If solubilizing, verify glove compatibility with the solvent, not just the solute.

Phase B: Weighing & Transfer Protocol
  • Donning: Put on inner laminate gloves (if using DMSO) followed by outer nitrile gloves. Seal cuffs over lab coat sleeves.

  • Transfer: Open the primary container only inside the fume hood.

  • Weighing:

    • Use a closed-vessel weighing technique (weighing boat

      
       tared flask).[1]
      
    • Do not use a spatula to scrape the last milligram if it creates dust; rinse the weighing boat with solvent into the reaction vessel.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol before returning to storage (2-8°C, inert atmosphere).

Phase C: Reaction & Cleanup
  • Quenching: Residual aldehyde reactivity must be neutralized. Wash glassware with a dilute sodium bisulfite solution (oxidizes aldehyde to adduct) or weak base before general washing.

  • Doffing Sequence:

    • Wash outer gloves with soap/water before removal.

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove inner gloves.[8]

    • Wash hands with tepid water and soap for 60 seconds.

Visualization: Safety Logic & Workflows
Figure 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the correct safety setup based on the state of the chemical.

PPE_Logic Start Start: Handling 4,5-dichloro-1H-imidazole-2-carbaldehyde State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Solvent Risk: Transdermal Permeation Solution->Risk_Solvent Action_Solid REQ: Fume Hood + Goggles Avoid Spatula Scraping Use Anti-Static Gun Risk_Solid->Action_Solid Action_Solvent REQ: Laminate Gloves (Silver Shield) NO Nitrile-Only Use Closed System Transfer Risk_Solvent->Action_Solvent Disposal Disposal: Halogenated Organic Waste Action_Solid->Disposal Action_Solvent->Disposal

Caption: Decision matrix for selecting PPE based on physical state and specific permeation risks.

Figure 2: Emergency Spill Response Protocol

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g) in Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major Clean_Dry Cover with Wet Paper Towel (Prevents Dust) Minor->Clean_Dry Prevent Dust Evacuate Evacuate Lab Call EHS Major->Evacuate Scoop Scoop to HazMat Bag Clean_Dry->Scoop Wipe Triple Wipe: Soap -> Water -> Ethanol Scoop->Wipe

Caption: Immediate response logic for containment and decontamination of spills.

Waste Disposal & Deactivation

Classification: Hazardous Chemical Waste (Halogenated).

  • Do Not: Dispose of down the drain. The chlorine atoms make this compound persistent and toxic to aquatic life.

  • Segregation: Collect in a dedicated "Halogenated Organics" container.

  • Container Labeling: Must explicitly list "4,5-dichloro-1H-imidazole-2-carbaldehyde" to prevent incompatibility reactions (e.g., mixing with strong oxidizers in the waste stream).

References
  • PubChem. (2025).[3] Compound Summary: 1H-imidazole-2-carbaldehyde derivatives. National Library of Medicine. [Link][1]

  • Kimberly-Clark Professional. (2024).[9] Chemical Resistance Guide for Nitrile Gloves. [Link][1][8]

  • Yale University EHS. (2023). Glove Permeation and Chemical Compatibility Guidelines. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-dichloro-1H-imidazole-2-carbaldehyde
Reactant of Route 2
4,5-dichloro-1H-imidazole-2-carbaldehyde
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